molecular formula C7H8O2 B043894 Methylhydroquinone CAS No. 95-71-6

Methylhydroquinone

Cat. No.: B043894
CAS No.: 95-71-6
M. Wt: 124.14 g/mol
InChI Key: CNHDIAIOKMXOLK-UHFFFAOYSA-N
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Description

Methylhydroquinone is a high-purity alkylated hydroquinone derivative of significant interest in chemical research and development. Its primary research value lies in its dual role as a potent antioxidant and a versatile chemical intermediate. The compound functions by donating a hydrogen atom from its phenolic hydroxyl groups to stabilize free radicals, effectively inhibiting oxidative chain reactions, particularly in polymer systems. This mechanism makes it a critical reagent for studying polymerization kinetics and for developing stabilized monomers, such as acrylates and styrenes, to prevent premature gelation. Furthermore, this compound serves as a key synthetic precursor in organic synthesis for the preparation of more complex quinone-based structures, ligands, and functional materials. Its modified redox properties, compared to unsubstituted hydroquinone, due to the methyl group, are a subject of study in electrochemistry and catalysis. Researchers utilize this compound in applications ranging from material science, where it acts as a polymerization inhibitor, to biochemical studies exploring its interaction with oxidative enzymes. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-methylbenzene-1,4-diol
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InChI

InChI=1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3
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InChI Key

CNHDIAIOKMXOLK-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)O)O
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Molecular Formula

C7H8O2
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DSSTOX Substance ID

DTXSID4020876
Record name Methylhydroquinone
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Molecular Weight

124.14 g/mol
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Physical Description

Off-white solid with a slight odor; [Eastman Chemical MSDS]
Record name 2-Methyl-1,4-hydroquinone
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Vapor Pressure

0.0028 [mmHg]
Record name 2-Methyl-1,4-hydroquinone
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CAS No.

95-71-6
Record name Methylhydroquinone
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methylhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of methylhydroquinone (2-methyl-1,4-benzenediol), a versatile organic compound with applications in various fields, including pharmaceuticals and polymer chemistry. This document details experimental protocols, presents comparative data for different synthetic routes, and illustrates key pathways and workflows.

Synthesis of this compound

This compound can be synthesized through several routes, with the most common and industrially relevant methods starting from either cresol (B1669610) isomers or p-methoxyphenol/p-dimethoxybenzene.

Synthesis from Cresol

This two-step method involves the oxidation of o-cresol (B1677501) or m-cresol (B1676322) to methyl-p-benzoquinone, followed by the reduction of the quinone to this compound.

Experimental Protocol: Oxidation of o-Cresol to Methyl-p-benzoquinone

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 40.0 g of o-cresol, 8.0 g of a Ti-Superoxide catalyst (20% w/w), 0.4 g of benzyltriethylammonium chloride (1% w/w), and 200 mL of benzene (B151609).

  • Heating: Heat the mixture to 50-60 °C with vigorous stirring.

  • Addition of Oxidant: Slowly add 320 mL of 30% hydrogen peroxide dropwise from the dropping funnel, maintaining the reaction temperature between 50-60 °C.

  • Reaction Time: Continue stirring at this temperature for 1 hour after the addition is complete.

  • Workup: Cool the reaction mixture to room temperature. Filter to recover the catalyst. The filtrate contains the methyl-p-benzoquinone product.

Experimental Protocol: Reduction of Methyl-p-benzoquinone to this compound

  • Reaction Setup: Transfer the filtrate containing methyl-p-benzoquinone to a high-pressure reactor.

  • Catalyst Addition: Add 4.5 g of Raney nickel catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 0.6 MPa and heat to 100 °C. Maintain these conditions with stirring for at least 10 hours.

  • Isolation and Purification: After the reaction is complete, cool the reactor and carefully vent the hydrogen gas. Remove the Raney nickel catalyst by filtration. The resulting solution is heated to reflux and then allowed to stand for 5 minutes. The upper layer of the benzene solvent is decanted while hot and then cooled to induce crystallization. The off-white solid product, this compound, is collected by filtration.

Synthesis from p-Methoxyphenol or p-Dimethoxybenzene

This method involves the acid-catalyzed rearrangement of p-methoxyphenol or p-dimethoxybenzene at elevated temperatures.

Experimental Protocol: Acid-Catalyzed Synthesis from p-Dimethoxybenzene

  • Catalyst Preparation: In a quartz tube reactor, place 1 g of an ultrastabilized faujasite-type zeolite (US-Y) and 6 g of quartz particles (1 mm diameter). Heat the catalytic bed to 400 °C for 10 hours, then cool to the reaction temperature of 200 °C.

  • Reaction: Pass a gaseous stream of nitrogen (1 L/hour) and p-dimethoxybenzene (9 mmoles/hour) over the heated catalyst bed. The contact time should be approximately 2-3 seconds.

  • Product Collection: The products exiting the reactor are trapped by cooling.

  • Analysis and Purification: The collected product mixture is analyzed by gas chromatography to determine the conversion and yield. This compound can be purified from the product mixture by crystallization or column chromatography.[1]

Data Presentation: Comparison of Synthetic Routes
ParameterSynthesis from o-CresolSynthesis from p-Dimethoxybenzene
Starting Material o-Cresolp-Dimethoxybenzene
Key Reagents Hydrogen peroxide, Raney NickelSolid acid catalyst (e.g., Zeolite US-Y)
Reaction Temperature 50-60 °C (Oxidation), 100 °C (Reduction)200-250 °C
Pressure Atmospheric (Oxidation), 0.6 MPa (Reduction)Atmospheric or slightly above
Conversion Oxidation: 99%57%
Yield Oxidation selectivity: 91%52%
Catalyst Ti-Superoxide, Raney NickelZeolite US-Y, Acid-treated clay

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data
TechniqueObserved Data
¹H NMR Chemical shifts (δ) are typically observed for the aromatic protons, the hydroxyl protons, and the methyl protons. The exact shifts depend on the solvent used.
¹³C NMR Signals corresponding to the aromatic carbons (both substituted and unsubstituted) and the methyl carbon are observed.
FTIR (KBr) Characteristic absorption bands include a broad O-H stretch (hydroxyl groups) around 3300-3400 cm⁻¹, C-H stretches (aromatic and methyl) around 2850-3000 cm⁻¹, C=C stretches (aromatic ring) in the 1500-1600 cm⁻¹ region, and C-O stretches around 1200-1300 cm⁻¹.[]
Mass Spec. (EI) The molecular ion peak (M⁺) is observed at m/z 124. Common fragment ions can be observed corresponding to the loss of various groups.[]
Experimental Protocols for Characterization

Sample Preparation for NMR:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved before analysis.

GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as ethyl acetate (B1210297) or methanol.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • GC Conditions: Use a suitable capillary column (e.g., HP-5ms). A typical temperature program would start at a low temperature, ramp up to a higher temperature to ensure elution of the compound, and then hold for a period.

  • MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode with a scan range appropriate for the expected mass of the compound and its fragments (e.g., m/z 40-300).

HPLC Analysis:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase or a compatible solvent to a known concentration.

  • Chromatographic Conditions: Use a reverse-phase column (e.g., C18). The mobile phase can be run isocratically or with a gradient. Detection is typically performed using a UV detector at a wavelength where this compound has strong absorbance.

Biological Activity and Signaling Pathways

This compound has been identified as a biologically active molecule, notably as an inhibitor of angiogenesis, the formation of new blood vessels.[3] This activity is of significant interest in cancer research, as tumor growth and metastasis are highly dependent on angiogenesis.

Mechanism of Action

The anti-angiogenic effects of this compound are attributed to its interference with key signaling pathways that regulate cell proliferation, migration, and survival. One of the primary pathways implicated is the PI3K/Akt signaling pathway.[3]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that responds to extracellular signals from growth factors and regulates fundamental cellular processes.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds and activates PI3K PI3K RTK->PI3K Recruits and activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PIP3->Akt Recruits PDK1->Akt Phosphorylates Akt_active Akt (active) Akt->Akt_active Activation mTOR mTOR Akt_active->mTOR Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) mTOR->Angiogenesis Promotes This compound This compound (Inhibitor) This compound->Akt_active Inhibits Synthesis_Workflow Start Start: o-Cresol Oxidation Oxidation (H2O2, Ti-Superoxide catalyst) Start->Oxidation Intermediate Methyl-p-benzoquinone Oxidation->Intermediate Reduction Reduction (H2, Raney Ni catalyst) Intermediate->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Crystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Characterization_Workflow Start Synthesized This compound Purity_Check Purity Assessment (HPLC or GC) Start->Purity_Check Decision Purity ≥ 98%? Purity_Check->Decision Structure_Validation Structural Elucidation Decision->Structure_Validation Yes Repurify Further Purification Decision->Repurify No NMR NMR Spectroscopy (¹H and ¹³C) Structure_Validation->NMR FTIR FTIR Spectroscopy Structure_Validation->FTIR MS Mass Spectrometry Structure_Validation->MS Final_Confirmation Confirmed Structure and Purity NMR->Final_Confirmation FTIR->Final_Confirmation MS->Final_Confirmation Repurify->Purity_Check

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhydroquinone (CAS No. 95-71-6), also known as toluhydroquinone, is an aromatic organic compound derived from hydroquinone (B1673460) with a methyl group substituent on the benzene (B151609) ring.[1] It is a member of the class of hydroquinones.[2] This compound typically appears as a white to off-white or grayish-white to light beige crystalline solid or powder.[2][3][4] 2-Methylhydroquinone is a versatile chemical with applications in various fields, including as an antioxidant in cosmetics and personal care products, a stabilizer for plastics, a component in photographic developers, and an intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[1][2][5] Notably, it has been investigated for its role as a marine fungus metabolite that exhibits angiosuppressive activity by interfering with the Akt pathway, indicating its potential as a drug candidate for cancer and other angiogenesis-related pathologies.[6]

Physicochemical Properties

The following tables summarize the key physicochemical properties of 2-methylhydroquinone, compiled from various sources to provide a comprehensive overview for research and development purposes.

Table 1: General and Physical Properties of 2-Methylhydroquinone

PropertyValueSource(s)
Molecular Formula C₇H₈O₂[4][7]
Molecular Weight 124.14 g/mol [6][7][8]
CAS Number 95-71-6[6][7]
Appearance White to off-white, grayish-white to light beige crystalline powder[2][3][4]
Melting Point 124 - 130 °C[4]
Boiling Point 272 - 285 °C[4][7][9]
Flash Point 172 °C (closed cup)[4]
Autoignition Temperature 468 °C
Density (estimate) 1.1006 g/cm³[4]
Vapor Pressure 0.004 Pa at 25 °C[4][10]

Table 2: Solubility of 2-Methylhydroquinone

SolventTemperature (°C)SolubilitySource(s)
Water 2577 g/L[2][4]
Water 258 g/100g [7]
Acetone 2598 g/100g [7]
Ethanol Not specifiedSoluble[1][2]
Ether Not specifiedSoluble[1][2]
Benzene Not specifiedSoluble[11]
Chloroform Not specifiedSoluble[11]
Nonpolar solvents (e.g., hexane) Not specifiedPoorly soluble[12]

Table 3: Acidity and Partition Coefficient of 2-Methylhydroquinone

PropertyValueCondition(s)Source(s)
pKa₁ 10.0325 °C[4][10]
pKa₂ 11.6225 °C[4][10]
Predicted pKa 10.79 ± 0.1825 °C[7]
LogP (Octanol/Water) 0.927 °C, pH 4.8 - 5.3[10]

Table 4: Spectroscopic Data References for 2-Methylhydroquinone

Spectroscopic MethodSolvent / MediumReference(s)
¹H NMR DMSO-d₆[13]
¹³C NMR Not specified[8]
IR KBr disc, nujol mull[8][14]
Mass Spectrometry (EI) Not specified[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following sections describe standard protocols for measuring solubility, pKa, and a common synthesis route for 2-methylhydroquinone.

Determination of Solubility by the Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors, is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[16][17]

Methodology:

  • Preparation: Add an excess amount of 2-methylhydroquinone to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, acetone).[16][18] The presence of excess solid is critical to ensure that a saturated solution is achieved at equilibrium.[18]

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).[17][18] Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[18] Equilibrium is confirmed when the concentration of the solute in the solution remains constant over successive time points.[18]

  • Sample Collection and Preparation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.[18] Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) compatible with the solvent to remove all undissolved particles.[18]

  • Quantification: Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.[18] Analyze the concentration of 2-methylhydroquinone using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).[18] A calibration curve prepared from standard solutions of known concentrations is used for quantification.[18]

  • Data Analysis: Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure accuracy and reproducibility.[18]

G cluster_workflow Workflow for Solubility Determination prep 1. Preparation Add excess 2-methylhydroquinone to solvent equil 2. Equilibration Agitate at constant temperature (e.g., 24-72h) prep->equil Seal vials sample 3. Sampling & Filtration Withdraw supernatant and filter to remove undissolved solid equil->sample Allow to settle quant 4. Quantification Analyze concentration using a validated method (e.g., HPLC) sample->quant Dilute if necessary analysis 5. Data Analysis Calculate solubility from concentration and dilution factor quant->analysis

Workflow for the shake-flask solubility determination method.
Determination of pKa by pH-Metric / UV-Visible Spectrophotometric Titration

The dissociation constants (pKa) of ionizable compounds like 2-methylhydroquinone can be determined using pH-metric titration or a hybrid method involving UV-Vis spectrophotometry, particularly for compounds with a chromophore near the ionization center.[19][20]

Methodology:

  • Solution Preparation: Prepare a solution of 2-methylhydroquinone of known concentration in a co-solvent system (e.g., water:ethanol, 1:1, v/v) to ensure complete dissolution across the entire pH range of the titration.[19]

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • pH-Metric Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). Record the pH of the solution after each incremental addition of the titrant. A blank titration with the solvent alone should also be performed. The pKa is calculated from the shape of the titration curve.[20]

  • Hybrid pH-Metric/UV Titration: For this method, the titration is performed in a cuvette placed in a spectrophotometer. After each addition of titrant and pH measurement, a UV-Vis spectrum is recorded.[19][20]

  • Data Analysis: The pKa values are determined by analyzing the changes in absorbance at specific wavelengths as a function of pH.[20] The data can be plotted and fitted to the Henderson-Hasselbalch equation to calculate the pKa.[21] This hybrid method is advantageous as it can provide more accurate results for compounds that exhibit significant spectral shifts upon ionization.[19]

Synthesis of 2-Methylhydroquinone from o-Cresol (B1677501)

A common method for preparing 2-methylhydroquinone involves the oxidation of o-cresol followed by the reduction of the resulting quinone. A patented method describes a green chemistry approach using hydrogen peroxide as the oxidant.[22]

Methodology:

  • Oxidation of o-Cresol:

    • In a reaction vessel, a mixture of o-cresol, a catalyst (e.g., Ti-Superoxide), a phase transfer catalyst (e.g., benzyltriethylammonium chloride), and an organic solvent (e.g., benzene or toluene) is heated to 50-60°C with vigorous stirring.[22]

    • A 30% aqueous solution of hydrogen peroxide is added dropwise to the heated mixture while maintaining the temperature.[22] The reaction proceeds for approximately 1 hour.[22]

    • The primary product of this step is 2-methyl-1,4-benzoquinone.[23]

  • Catalyst Recovery and Extraction: After cooling to room temperature, the solid catalyst is recovered by filtration. The organic phase, containing the 2-methyl-1,4-benzoquinone, is separated.[22]

  • Reduction to 2-Methylhydroquinone:

    • The organic phase is transferred to a closed pressure vessel. A reduction catalyst, such as Raney nickel, is added.[22]

    • The mixture is subjected to hydrogenation at an elevated temperature (e.g., 100°C) and pressure (e.g., 0.6 MPa) for several hours.[22]

  • Isolation and Purification:

    • After the reaction is complete, the catalyst is removed by filtration.[22]

    • The solvent is heated to reflux and then allowed to stand. The upper layer of the solvent is decanted while hot.[22]

    • Upon cooling, 2-methylhydroquinone crystallizes from the solution and is collected as an off-white solid.[22]

G cluster_synthesis Synthesis Pathway of 2-Methylhydroquinone start o-Cresol reagent1 H₂O₂ / Ti-Superoxide (Oxidation) start->reagent1 intermediate 2-Methyl-1,4-benzoquinone reagent2 H₂ / Raney Nickel (Reduction) intermediate->reagent2 product 2-Methylhydroquinone reagent1->intermediate reagent2->product

A common synthesis route for 2-methylhydroquinone.

Logical Relationships in Synthesis Optimization

The efficiency and selectivity of a chemical synthesis, such as that for 2-methylhydroquinone or related compounds, are influenced by several interconnected factors. Understanding these relationships is key to optimizing the reaction for higher yield and purity.

G cluster_logic Key Factors Influencing Synthesis Selectivity Selectivity Reaction Selectivity Temp Reaction Temperature Temp->Selectivity Controls side reactions Oxidant Choice of Oxidizing Agent Oxidant->Selectivity Determines oxidation potential StartingMat Starting Material StartingMat->Selectivity Dictates potential isomers Catalyst Catalyst System Catalyst->Selectivity Influences reaction pathway

Logical diagram of factors influencing synthesis selectivity.

References

The Antioxidant Profile of Methylhydroquinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antioxidant mechanisms of methylhydroquinone (MHQ), a methylated derivative of hydroquinone (B1673460). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of MHQ's direct and indirect antioxidant activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Antioxidant Mechanisms of this compound

This compound exhibits a dual antioxidant capacity, functioning through both direct radical scavenging and the modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging: The hydroquinone structure of MHQ allows it to readily donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating damaging free radical chain reactions. This process transforms the highly reactive free radicals into more stable, less harmful molecules.

Indirect Antioxidant Effects via Nrf2 Pathway Activation: Emerging research suggests that hydroquinone and its derivatives, including this compound, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[2] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for phase II detoxification enzymes and antioxidant proteins.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of this compound can be quantified using various in vitro assays. While specific data for this compound is limited, data for related hydroquinone derivatives provide valuable insights into its potential efficacy.

AssayCompoundIC50 Value / ActivityReference
DPPH Radical Scavenging Assay This compound Derivative~14.5 µM[3]
HydroquinoneSC50 31.96 µM[3]
ABTS Radical Scavenging Assay HydroquinoneSC50 4.57 µM[3]
Ferric Reducing Antioxidant Power (FRAP) Hydroquinone8.77 mmol/g[3]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. SC50 (Scavenging Concentration 50%) is a similar measure.

Key Signaling Pathway: Nrf2 Activation

The activation of the Nrf2 pathway is a pivotal indirect antioxidant mechanism. The following diagram illustrates the canonical Nrf2 signaling cascade.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Binding Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Nrf2_c->Keap1 Proteasome 26S Proteasome Nrf2_c->Proteasome Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Cul3->Nrf2_c Ubiquitination Ub Ubiquitin sMaf sMaf Nrf2_n->sMaf ARE ARE Nrf2_n->ARE Binding sMaf->Nrf2_n sMaf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription ROS Oxidative Stress (ROS) Antioxidant_Genes->ROS Detoxification MHQ This compound MHQ->Keap1 Induces Dissociation ROS->Keap1 Oxidation of Cysteine Residues

Figure 1: this compound-induced Nrf2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare a series of concentrations of this compound in methanol.

    • A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in the same manner.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of the this compound solution or standard.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula:

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore, leading to its decolorization. The change in absorbance is monitored spectrophotometrically.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.

    • Prepare a series of concentrations of this compound and a standard antioxidant.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each concentration of the this compound solution or standard.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, at low pH. The change in absorbance is proportional to the antioxidant capacity.

Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Adjust the volume to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of the this compound solution (or standard/blank) to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using known concentrations of FeSO₄. The antioxidant capacity of this compound is expressed as ferrous ion equivalents (µM Fe(II)).

Western Blot for Nrf2 Nuclear Translocation

Principle: This technique is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus upon activation by this compound, indicating the activation of the Nrf2 pathway.[2]

Protocol:

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., HepG2) to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time.

  • Nuclear and Cytoplasmic Extraction:

    • Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins using a commercial kit or a standard laboratory protocol.

  • Protein Quantification:

    • Determine the protein concentration of each fraction using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein from each fraction on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

    • Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify the band intensities using densitometry software. An increase in the Nrf2/Lamin B1 ratio in the nuclear fraction indicates Nrf2 translocation.

Western_Blot_Workflow start Cell Treatment with MHQ subcellular Subcellular Fractionation start->subcellular quantification Protein Quantification subcellular->quantification sds SDS-PAGE quantification->sds transfer Western Blot Transfer sds->transfer probing Antibody Probing (Nrf2, Lamin B1, GAPDH) transfer->probing detection Chemiluminescent Detection probing->detection analysis Densitometry Analysis detection->analysis

Figure 2: Workflow for Western Blot analysis of Nrf2 translocation.
Superoxide (B77818) Dismutase (SOD) Activity Assay

Principle: This assay measures the activity of SOD by assessing its ability to inhibit the reduction of a detector molecule (e.g., WST-1 or cytochrome c) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The inhibition of the colorimetric reaction is proportional to the SOD activity.[5][6]

Protocol:

  • Sample Preparation:

    • Treat cells with this compound.

    • Lyse the cells and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Procedure (using a commercial kit is recommended for consistency):

    • Prepare a standard curve using the provided SOD standard.

    • In a 96-well plate, add the cell lysate, xanthine solution, and the detector molecule solution.

    • Initiate the reaction by adding xanthine oxidase.

    • Incubate at room temperature for 20-30 minutes.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

  • Calculation:

    • Calculate the percentage of inhibition of the reaction by the sample.

    • Determine the SOD activity in the sample by comparing its inhibition to the standard curve. The activity is typically expressed as U/mg of protein.

Catalase (CAT) Activity Assay

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be quantified by reacting it with a suitable substrate to produce a colored product, or by directly measuring the decrease in H₂O₂ absorbance at 240 nm.[7][8]

Protocol (Colorimetric Method):

  • Sample Preparation:

    • Prepare cell lysates from this compound-treated and control cells.

  • Assay Procedure:

    • In a 96-well plate, add the cell lysate.

    • Add a known concentration of H₂O₂ to initiate the reaction.

    • Incubate for a specific time (e.g., 1 minute).

    • Stop the reaction by adding a quencher (e.g., sodium azide).

    • Add a chromogenic reagent that reacts with the remaining H₂O₂ to produce a colored product.

    • Incubate for 10-15 minutes.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 520 nm).

  • Calculation:

    • A lower absorbance in the sample wells compared to the blank (no catalase) indicates higher catalase activity. The activity is calculated based on a standard curve and expressed as U/mg of protein.

Glutathione (B108866) Peroxidase (GPx) Activity Assay

Principle: This assay measures the rate of NADPH oxidation to NADP⁺, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. The decrease in absorbance at 340 nm is proportional to the GPx activity.[9][10]

Protocol:

  • Sample Preparation:

    • Prepare cell lysates from this compound-treated and control cells.

  • Assay Procedure:

    • In a 96-well plate, prepare a reaction mixture containing glutathione, glutathione reductase, and NADPH.

    • Add the cell lysate to the reaction mixture.

    • Initiate the reaction by adding a substrate for GPx, such as tert-butyl hydroperoxide or cumene (B47948) hydroperoxide.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over several minutes using a microplate reader in kinetic mode.

  • Calculation:

    • The rate of decrease in absorbance is used to calculate the GPx activity, which is typically expressed as mU/mg of protein.

Conclusion

This compound demonstrates a promising antioxidant profile through its dual action of direct radical scavenging and potential activation of the cytoprotective Nrf2 signaling pathway. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and quantify the antioxidant efficacy of this compound and its derivatives. Further studies are warranted to establish a more comprehensive quantitative dataset for this compound across various antioxidant assays and to elucidate its specific effects on endogenous antioxidant enzyme activities. This will be crucial for its potential development as a therapeutic agent in oxidative stress-related pathologies.

References

The Biological Activities of Methylhydroquinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylhydroquinone (MHQ), also known as 2-methyl-1,4-benzenediol or toluquinol, is an aromatic organic compound with a hydroquinone (B1673460) backbone and a methyl group substituent. This compound and its derivatives are found in various natural sources and have garnered significant scientific interest due to their diverse biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's biological effects, focusing on its antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and protecting cells from oxidative damage. Its antioxidant capacity is attributed to the hydroxyl groups on the aromatic ring, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Quantitative Data: Antioxidant Activity
Assay TypeMethodTest SystemIC50 / ActivityReference
Radical ScavengingDPPH (1,1-diphenyl-2-picrylhydrazyl)Chemical AssayPotent Activity[1]
Radical ScavengingABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))Chemical AssayHigh Activity[2]
Reducing PowerFRAP (Ferric Reducing Antioxidant Power)Chemical AssaySignificant Reducing Capacity[1]
Oxygen Radical AbsorbanceORAC (Oxygen Radical Absorbance Capacity)Chemical AssayNotable Activity[3]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (1,1-diphenyl-2-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Include a positive control with ascorbic acid.

  • Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Quantitative Data: Anti-inflammatory Activity
TargetAssayTest SystemIC50 / ActivityReference
COX-1 (ovine)Enzyme Inhibition AssayIn vitro480.7 µM
COX-2 (human recombinant)Enzyme Inhibition AssayIn vitro52.2 µM
Nitric Oxide (NO) ProductionGriess AssayLPS-stimulated RAW 264.7 macrophagesPotent Inhibition[5][6]
Pro-inflammatory CytokinesELISA / qPCRLPS-stimulated macrophagesSuppression of TNF-α, IL-1β, IL-6[7]
Experimental Protocol: COX-1/COX-2 Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on cyclooxygenase enzymes.

Materials:

  • This compound

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme (cofactor)

  • Scintillation counter or appropriate detection system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound.

  • In separate reaction tubes, pre-incubate COX-1 or COX-2 enzyme with different concentrations of this compound or vehicle control in the reaction buffer containing heme for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific duration (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of citric acid).

  • Extract the prostaglandin (B15479496) products using an organic solvent (e.g., ethyl acetate).

  • Quantify the amount of prostaglandins (B1171923) produced using an appropriate method, such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways in Anti-inflammatory Action

This compound's anti-inflammatory effects are mediated through the modulation of key signaling pathways, including the NF-κB and PPAR-γ pathways.

anti_inflammatory_pathways cluster_nucleus_nfkb cluster_nucleus_pparg LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) MHQ_NFkB This compound MHQ_NFkB->IKK inhibits PPARg_Agonist PPARγ Agonist PPARg PPARγ PPARg_Agonist->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPARg_RXR PPARγ/RXR PPARg->PPARg_RXR RXR->PPARg_RXR PPRE PPRE AntiInflammatory_Genes Anti-inflammatory Gene Expression PPRE->AntiInflammatory_Genes induces MHQ_PPARg This compound MHQ_PPARg->PPARg activates NFkB_nuc NF-κB NFkB_nuc->ProInflammatory_Genes activates PPARg_RXR->PPRE binds to

Caption: this compound's anti-inflammatory signaling pathways.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Its mechanisms of action include the induction of apoptosis and the inhibition of angiogenesis.

Quantitative Data: Anticancer Activity
Cell LineCancer TypeAssayIC50Reference
HT-29Human Colorectal AdenocarcinomaMTT Assay28.8 - 124.6 µM[8]
MCF-7Human Breast AdenocarcinomaMTT Assay28.8 - 124.6 µM[8]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line (e.g., HT-29)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • CO2 incubator

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.

  • Prepare various concentrations of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways in Anticancer Action

The anticancer activity of this compound involves the induction of apoptosis and the inhibition of angiogenesis, which is critical for tumor growth and metastasis.

anticancer_pathways MHQ_apoptosis This compound Bax Bax (Pro-apoptotic) MHQ_apoptosis->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) MHQ_apoptosis->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces MHQ_angiogenesis This compound VEGFR VEGFR MHQ_angiogenesis->VEGFR inhibits signaling VEGF VEGF VEGF->VEGFR binds to Proliferation Proliferation VEGFR->Proliferation Migration Migration VEGFR->Migration Tube_Formation Tube Formation VEGFR->Tube_Formation Endothelial_Cell Endothelial Cell Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

Caption: Anticancer mechanisms of this compound.

Antimicrobial Activity

This compound has been shown to possess antimicrobial properties against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity
OrganismTypeAssayMIC (Minimum Inhibitory Concentration)Reference
Staphylococcus aureusGram-positive BacteriaBroth Microdilution>400 µg/mL[9]
Pseudomonas aeruginosaGram-negative BacteriaAgar Dilution7.81 µg/mL[10]
Candida albicansFungusBroth Microdilution>400 µg/mL[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacteria.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of this compound in MHB to obtain a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well containing the this compound dilutions and control wells (positive control with bacteria and medium, negative control with medium only) with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound and its derivatives, particularly in the context of oxidative stress-induced neuronal damage.

Signaling Pathway in Neuroprotection

The neuroprotective effects of this compound are significantly associated with the activation of the Nrf2/HO-1 signaling pathway, a crucial cellular defense mechanism against oxidative stress.

neuroprotection_pathway cluster_nucleus Oxidative_Stress Oxidative Stress (e.g., Ischemia-Reperfusion) Keap1 Keap1 Oxidative_Stress->Keap1 modifies MHQ This compound MHQ->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 sequesters Ubiquitination Ubiquitination & Degradation Keap1->Ubiquitination Nrf2->Ubiquitination leads to Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription of Cell_Survival Neuronal Cell Survival Antioxidant_Genes->Cell_Survival promotes Nrf2_nuc Nrf2 Nrf2_nuc->ARE binds to

Caption: Neuroprotective Nrf2/HO-1 signaling pathway activated by this compound.

Experimental Protocol: Western Blot for Nrf2 and HO-1 Expression

This protocol describes how to measure the protein expression of Nrf2 and HO-1 in neuronal cells treated with this compound.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture neuronal cells and treat them with this compound at various concentrations and for different time points.

  • Lyse the cells using lysis buffer and collect the protein extracts.

  • Determine the protein concentration of each sample using a protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative expression levels of Nrf2 and HO-1.

This compound is a multifaceted molecule with a wide range of biological activities that hold significant promise for therapeutic applications. Its potent antioxidant and anti-inflammatory properties, coupled with its anticancer, antimicrobial, and neuroprotective effects, make it a compelling candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of this compound's biological actions, offering researchers the necessary data and methodologies to explore its full therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action, evaluate its efficacy and safety in preclinical and clinical settings, and explore the potential of its derivatives as novel therapeutic agents.

References

An In-depth Technical Guide on the Toxicological Studies of Methylhydroquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of methylhydroquinone and its derivatives. Given their structural similarity to hydroquinone (B1673460), a compound with a well-documented toxicological profile, understanding the specific effects of methylation on toxicity is crucial for risk assessment and the development of new chemical entities. This document synthesizes quantitative toxicological data, details experimental methodologies, and elucidates the underlying mechanisms of action, including key signaling pathways.

Quantitative Toxicological Data

The toxicological profiles of this compound derivatives are varied, with the position and number of methyl groups on the hydroquinone ring influencing their biological activity. The following tables summarize the available quantitative data for key derivatives.

Acute Toxicity

Acute toxicity studies assess the adverse effects of a substance after a single or short-term exposure.[1] Data for 2,3,5-trithis compound (TMHQ) is most readily available.

Table 1: Acute Toxicity of this compound Derivatives

CompoundRouteSpeciesTestValueReference
2,3,5-Trithis compoundOralRatLD503200 mg/kg[1]
2,3,5-Trithis compoundInhalationRatLC501500 mg/m³/4h[1][2]
2,3,5-Trithis compoundDermalRabbitLD50>200 mg/kg[1]
Hydroquinone (for comparison)OralRatLD50>375 mg/kg[3]
Irritation and Sensitization

This compound derivatives have shown potential for skin and eye irritation, as well as skin sensitization.

Table 2: Irritation and Sensitization Potential

CompoundTestSpeciesResultReference
2,3,5-Trithis compoundSkin IrritationRabbitIrritant[1][2]
2,3,5-Trithis compoundEye IrritationRabbitSevere Irritant[1][2]
2,3,5-Trithis compoundSkin SensitizationGuinea PigSensitizer[1][2]
Hydroquinone (for comparison)Skin SensitizationHumanPositive sensitization in 8.9% of patients (5% solution)[4]
Genotoxicity

Genotoxicity assays are crucial for determining the potential of a chemical to cause DNA or chromosomal damage. Data on this compound derivatives is limited, with some studies indicating a lack of mutagenic activity in certain assays.

Table 3: Genotoxicity of this compound Derivatives

| Compound/Derivative | Assay | Test System | Result | Reference | | --- | --- | --- | --- | | 1-O-hexyl-2,3,5-trithis compound | Ames Test | Salmonella typhimurium TA98 | Anti-mutagenic |[1] | | Hydroquinone (for comparison) | Ames Test | Salmonella typhimurium | Negative |[5] | | Hydroquinone (for comparison) | In vivo Comet Assay | F344 Rats (oral) | No DNA strand breaks induced |[5] | | Hydroquinone (for comparison) | In vivo Chromosomal Effects | (intraperitoneal injection) | Positive |[5] |

Cytotoxicity

The cytotoxic effects of hydroquinone and its derivatives have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

Table 4: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineAssayIC50 (µM)Reference
HydroquinoneSK-BR-3 (Breast Cancer)Resazurin17.5
HydroquinoneHCT116 (Colon Carcinoma)Alamar Blue132.3
HydroquinoneHL-60 (Leukemia)MTT8.5
MyrcenylhydroquinoneA-549 (Lung Carcinoma)SRB14.5
MyrcenylhydroquinoneDU-145 (Prostate Carcinoma)SRB12.1
MyrcenylhydroquinoneMCF-7 (Breast Carcinoma)SRB18.2
4-[4-[4-(Diphenylmethyl)-1-piperazinyl]-butoxy]-2,3,6-trimethyl phenolRat Liver Microsomes (Lipid Peroxidation)-0.53[6]
4-[4-[4-(Diphenylmethyl)-1-piperazinyl]-butoxy]-2,3,6-trimethyl phenolRBL-1 (5-lipoxygenase inhibition)-0.35[6]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound derivatives is believed to be mediated through several mechanisms, primarily involving oxidative stress and the modulation of key cellular signaling pathways.

Oxidative Stress and Nrf2 Pathway Activation

Similar to hydroquinone, its methylated derivatives can undergo redox cycling, leading to the formation of reactive oxygen species (ROS). This can induce oxidative stress, damaging cellular components like DNA, lipids, and proteins.

A key cellular defense mechanism against oxidative stress is the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. Research on a derivative of TMHQ, 1-O-hexyl-2,3,5-trithis compound (HTHQ), has shown it to be a potent activator of the Nrf2 pathway.[1] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[1][7] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[8][9] Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[7][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMHQ Trithis compound Derivative (HTHQ) ROS Oxidative Stress (ROS) TMHQ->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 destabilizes Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (Nucleus) Nrf2->Nrf2_nuc translocates to Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Protection Cellular Protection Genes->Protection Akt_Pathway MHQ This compound Akt Akt MHQ->Akt inhibits Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Apoptosis_Pathway HQ_deriv Hydroquinone Derivatives Mitochondria Mitochondria HQ_deriv->Mitochondria induces stress CytC Cytochrome c (release) Mitochondria->CytC Procaspase9 Procaspase-9 CytC->Procaspase9 activates Caspase9 Caspase-9 (active) Procaspase9->Caspase9 cleavage Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 (active) Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis executes MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat with this compound Derivative & Vehicle Control incubate1->treat_cells incubate2 Incubate for 24/48/72 hours treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate % viability and determine IC50 measure->analyze end End analyze->end Comet_Assay_Workflow start Start: Single-cell suspension embed Embed cells in agarose on microscope slide start->embed lyse Lyse cells to form nucleoids embed->lyse unwind Unwind DNA in alkaline buffer lyse->unwind electrophoresis Perform electrophoresis unwind->electrophoresis neutralize Neutralize and stain with fluorescent dye electrophoresis->neutralize visualize Visualize comets with fluorescence microscope neutralize->visualize analyze Analyze images and quantify DNA damage visualize->analyze end End analyze->end

References

Spectroscopic Analysis of Methylhydroquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methylhydroquinone (also known as 2-methyl-1,4-benzenediol or toluquinol) is a derivative of hydroquinone (B1673460) and a compound of interest in various fields due to its roles as an antioxidant, an anti-inflammatory agent, and a potential angiogenesis inhibitor.[1] A thorough understanding of its chemical structure and properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and relevant analytical workflows are presented to assist researchers in its characterization.

Spectroscopic Data Summary

The following sections summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Methylhydroquinone

Chemical Shift (δ) ppmMultiplicityAssignment
~6.6MultipletAr-H
~6.5MultipletAr-H
~2.1SingletAr-CH₃
VariableBroad SingletAr-OH

Note: Data is based on typical values found in spectral databases. Solvent and concentration can influence chemical shifts, especially for hydroxyl protons.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylhydroquinone

Chemical Shift (δ) ppmAssignment
~148C -OH
~146C -OH
~122C -CH₃
~117Ar-C H
~115Ar-C H
~113Ar-C H
~16-C H₃

Note: Predicted values based on spectral databases and typical shifts for substituted hydroquinones.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[3][4]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500 (Broad)O-H StretchPhenolic -OH
2850 - 3000C-H StretchAromatic & Methyl C-H
1500 - 1600C=C StretchAromatic Ring
1200 - 1300C-O StretchPhenolic C-O

Note: Data compiled from typical values for substituted phenols.[1][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The maximum absorption wavelength (λmax) for hydroquinone, the parent compound of this compound, is approximately 293 nm in methanol (B129727).[6][7] The methyl group is expected to cause a slight bathochromic (red) shift.

Table 4: UV-Vis Spectroscopic Data for Hydroquinone (Parent Compound)

Wavelength (λmax)Solvent
~293 nmMethanol

Note: This data is for the parent compound, hydroquinone. The λmax for this compound is expected to be similar.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound (Molecular Weight: 124.14 g/mol ), the molecular ion peak (M⁺) is expected at m/z 124.[1]

Table 5: GC-MS Fragmentation Data for this compound

Mass-to-Charge (m/z)Relative IntensityAssignment
124HighMolecular Ion [M]⁺
109High[M - CH₃]⁺
81MediumFragmentation Product
53MediumFragmentation Product

Note: Fragmentation patterns can vary based on the ionization method and energy.[1]

Detailed Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetonitrile-d₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional proton NMR spectrum. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • The same sample prepared for ¹H NMR can be used.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Reference the chemical shifts to the deuterated solvent peak.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of dry this compound with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • FT-IR Analysis:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[9] The final spectrum can be presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound by accurately weighing a small amount and dissolving it in a UV-grade solvent (e.g., methanol or ethanol) in a volumetric flask.

    • Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 1-25 µg/mL).[7]

  • Spectrophotometric Analysis:

    • Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the solvent to be used as a blank (reference).

    • Fill a second cuvette with the this compound sample solution.

    • Scan the sample across a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[7]

    • Measure the absorbance of each standard solution at the determined λmax to generate a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol.[9]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.[9]

    • The sample is vaporized and transported by an inert carrier gas (e.g., helium) through a capillary column (e.g., 5% phenyl-methylpolysiloxane).[9]

    • The GC oven temperature is programmed to ramp up, separating components based on their boiling points and column interactions.[9]

    • As this compound elutes from the column, it enters the mass spectrometer.

    • Electron Ionization (EI) is commonly used to fragment the molecules.[9]

    • The resulting ions are separated by their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).[9] A detector records the abundance of each ion, generating a mass spectrum.[9]

Workflows and Signaling Pathways

Visualizing experimental workflows and biological pathways provides a clear and concise understanding of complex processes.

General Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

G cluster_start Start cluster_analysis Spectroscopic Analysis cluster_processing Data Interpretation cluster_end Conclusion Sample Sample Acquisition (this compound) NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR UV UV-Vis Sample->UV MS MS Sample->MS Process Data Processing & Spectral Analysis NMR->Process IR->Process UV->Process MS->Process Elucidate Structural Elucidation & Verification Process->Elucidate Report Final Report & Characterization Summary Elucidate->Report

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Potential Biological Pathway Interaction

Hydroquinone, the parent compound of this compound, has been shown to modulate the Ras signaling pathway, which is critical for controlling cell growth and differentiation.[10] Dysregulation of this pathway is implicated in certain types of leukemia.[10] The diagram below illustrates the potential interaction of hydroquinone with this pathway, which may be relevant for studying the biological activity of this compound.

G cluster_exposure Exposure & Metabolism cluster_ras Ras Signaling Pathway HQ Hydroquinone (Benzene Metabolite) BQ Benzoquinone (Toxic Metabolite) HQ->BQ Oxidation (e.g., by MPO) NF1 NF1 (Tumor Suppressor) BQ->NF1 Potential Inhibition or Modulation of Ras Pathway (Increases Toxicity) Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Signal Ras_GTP->Ras_GDP GTP Hydrolysis MAPK MAPK Cascade (ERK) Ras_GTP->MAPK Activates NF1->Ras_GTP Inhibits (Promotes Hydrolysis) Growth Cell Growth & Differentiation MAPK->Growth Promotes

Caption: Modulation of the Ras signaling pathway by the hydroquinone metabolite, benzoquinone.

References

An In-depth Technical Guide to the Electrochemical Behavior of Methylhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of methylhydroquinone (2-methylbenzene-1,4-diol), a hydroquinone (B1673460) derivative with significant interest in various scientific and pharmaceutical fields. This document details the core electrochemical principles, experimental methodologies, and quantitative data pertinent to the redox characteristics of this compound.

Core Electrochemical Principles

The electrochemical behavior of this compound is fundamentally analogous to that of hydroquinone, involving a reversible two-electron, two-proton redox reaction. The methyl group substituent, however, influences the electron density of the aromatic ring, thereby subtly altering its redox potential compared to the parent hydroquinone molecule.

The primary electrochemical process involves the oxidation of this compound to methyl-p-benzoquinone, with the release of two protons and two electrons. This reaction is reversible, with the corresponding reduction of methyl-p-benzoquinone back to this compound.

Reaction: this compound ⇌ Methyl-p-benzoquinone + 2H⁺ + 2e⁻

The formal potential of this redox couple is influenced by the pH of the solution, typically decreasing as the pH increases. This pH dependence is a key characteristic of quinone-hydroquinone systems.

Quantitative Electrochemical Data

While extensive quantitative data specifically for this compound is not as widely published as for hydroquinone, the following tables summarize key electrochemical parameters. It is important to note that some values are estimations based on the behavior of similar hydroquinone derivatives and should be experimentally verified for specific conditions.

ParameterValue/RangeConditionsNotes
Formal Potential (E°') ~0.65 - 0.75 V (vs. SHE)pH 7Estimated based on hydroquinone (0.714 V vs. SHE at pH 7) and the electron-donating nature of the methyl group.
Anodic Peak Potential (Epa) pH-dependentSee Table 2Shifts to less positive values with increasing pH.
Cathodic Peak Potential (Epc) pH-dependentSee Table 2Shifts to less positive values with increasing pH.
Diffusion Coefficient (D) 1.0 - 8.0 x 10⁻⁶ cm²/sAqueous solutionEstimated based on values for hydroquinone (ranging from 0.35 to 11.21 x 10⁻⁶ cm²/s).[1][2] The exact value depends on temperature and electrolyte viscosity.
Heterogeneous Electron Transfer Rate Constant (k⁰) 10⁻³ - 10⁻² cm/sGlassy Carbon ElectrodeThis is an estimated range for a quasi-reversible system. The actual value is highly dependent on the electrode material and surface condition.

Table 1: Key Electrochemical Parameters for this compound

The peak potentials in cyclic voltammetry are pH-dependent. The following table provides an illustrative example of this relationship, which should be determined empirically for precise applications.

pHAnodic Peak Potential (Epa) (V vs. Ag/AgCl)Cathodic Peak Potential (Epc) (V vs. Ag/AgCl)
3~ +0.45~ +0.15
5~ +0.33~ +0.03
7~ +0.21~ -0.09
9~ +0.09~ -0.21

Table 2: Estimated pH Dependence of Peak Potentials for this compound (Note: These are hypothetical values to illustrate the trend and should be experimentally determined.)

Experimental Protocols

Detailed methodologies for key electrochemical experiments are provided below. These protocols serve as a starting point and should be optimized for specific experimental setups and objectives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to investigate the redox behavior of this compound.

Objective: To determine the redox potentials, study the reaction kinetics, and assess the reversibility of the this compound/methyl-p-benzoquinone couple.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • This compound standard solution

  • Supporting Electrolyte: Phosphate buffer solution (PBS) at various pH values (e.g., 0.1 M)

  • Polishing materials (alumina slurry or diamond paste)

Procedure:

  • Electrode Preparation:

    • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.

    • Rinse the electrode thoroughly with deionized water.

    • Sonicate the electrode in deionized water and then ethanol (B145695) for 2 minutes each to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Measurement:

    • Assemble the three-electrode system in the electrochemical cell containing the supporting electrolyte (e.g., 0.1 M PBS, pH 7).

    • Record a background CV scan in the potential window of interest (e.g., -0.4 V to +0.8 V vs. Ag/AgCl).

    • Add a known concentration of this compound to the cell (e.g., 1 mM).

    • Record the CV at a specific scan rate (e.g., 100 mV/s).

    • Vary the scan rate (e.g., 20, 50, 100, 150, 200 mV/s) to investigate the reaction kinetics. A linear relationship between the peak current and the square root of the scan rate indicates a diffusion-controlled process.

    • Repeat the experiment at different pH values to study the pH-dependent behavior.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV)

DPV and SWV are sensitive techniques often used for the quantitative analysis of this compound.

Objective: To determine the concentration of this compound with high sensitivity and to establish a limit of detection (LOD).

Materials:

  • Same as for Cyclic Voltammetry.

Procedure:

  • Electrode Preparation:

    • Prepare the GCE as described in the CV protocol.

  • Parameter Optimization:

    • Optimize DPV/SWV parameters such as pulse amplitude, pulse width, and frequency to achieve the best signal-to-noise ratio.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound with varying concentrations in the chosen supporting electrolyte.

    • Record the DPV or SWV for each standard solution.

    • Construct a calibration curve by plotting the peak current versus the concentration of this compound.

  • Sample Analysis:

    • Record the DPV or SWV of the unknown sample.

    • Determine the concentration of this compound in the sample using the calibration curve.

Visualizations

Redox Mechanism of this compound

The following diagram illustrates the two-electron, two-proton redox mechanism of this compound.

G This compound This compound Methyl_p_benzoquinone Methyl-p-benzoquinone This compound->Methyl_p_benzoquinone + 2H⁺ + 2e⁻ Methyl_p_benzoquinone->this compound - 2H⁺ - 2e⁻

Redox conversion of this compound.
Experimental Workflow for Cyclic Voltammetry

This diagram outlines the general workflow for performing a cyclic voltammetry experiment to study this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Electrodes Prepare Working, Reference, and Counter Electrodes Assemble_Cell Assemble Three-Electrode Cell Prep_Electrodes->Assemble_Cell Prep_Electrolyte Prepare Supporting Electrolyte (e.g., PBS) Prep_Electrolyte->Assemble_Cell Prep_Analyte Prepare this compound Standard Solution Add_Analyte Add this compound Prep_Analyte->Add_Analyte Background_Scan Record Background CV Assemble_Cell->Background_Scan Background_Scan->Add_Analyte Record_CV Record CV at Various Scan Rates Add_Analyte->Record_CV Analyze_Data Analyze Voltammograms: - Determine Peak Potentials - Analyze Peak Currents Record_CV->Analyze_Data Plot_Data Plot Ip vs. v¹/² Analyze_Data->Plot_Data

Cyclic voltammetry experimental workflow.

This technical guide provides a foundational understanding of the electrochemical behavior of this compound. For specific applications, it is crucial to perform detailed experimental work to obtain precise quantitative data under the relevant conditions.

References

An In-depth Technical Guide to the Solubility of Methylhydroquinone in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methylhydroquinone (also known as 2-methylhydroquinone or toluhydroquinone) in a range of aqueous and organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of this compound is a critical parameter. The information compiled herein includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is an organic compound with the chemical formula C₇H₈O₂. It is a derivative of hydroquinone (B1673460) with a methyl group substituted on the benzene (B151609) ring. It presents as a white to off-white crystalline solid and is utilized in various industrial applications, including as a polymerization inhibitor, antioxidant, and intermediate in the synthesis of pharmaceuticals and other organic compounds. A thorough understanding of its solubility characteristics is essential for its effective application in these areas.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent, temperature, and pH. The following tables summarize the available quantitative solubility data in various solvents.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g/L)MethodReference
2075.4OECD Test Guideline 105[1]
2577Not Specified[2][3][4][5][6][7][8][9][10]
258 ( g/100g )Not Specified[11]

Table 2: Solubility of this compound in Organic Solvents at 25°C

SolventChemical FormulaSolubility ( g/100g )
AcetoneC₃H₆O98
Ethyl acetateC₄H₈O₂38
Ethyl alcoholC₂H₅OH>10 (soluble)

Data for Table 2 was sourced from a technical data sheet by Unilong Industry Co., Ltd[11].

Table 3: Qualitative Solubility of this compound in Various Solvents

SolventSolubility
EtherSoluble[12][13]
BenzeneSoluble[14]
ChloroformSoluble[12][14]
HexaneInsoluble

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following sections detail the methodologies commonly employed for measuring the solubility of compounds like this compound.

OECD Test Guideline 105: Water Solubility

For determining the solubility of substances in water, the OECD Guideline 105 is a widely accepted standard. It describes two primary methods: the Column Elution Method and the Flask Method.

3.1.1. Flask Method

This method is suitable for substances with a solubility of 10 mg/L or higher and is the more common approach for moderately soluble compounds like this compound.

  • Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then determined after separation of the undissolved solid.

  • Apparatus:

    • Constant temperature bath or shaker.

    • Flasks with stoppers.

    • Centrifuge or filtration apparatus.

    • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, GC).

  • Procedure:

    • An excess amount of this compound is added to a known volume of water in a flask.

    • The flask is agitated in a constant temperature bath to facilitate the dissolution and reach equilibrium. The equilibration time can vary and should be determined experimentally (typically 24-48 hours).

    • After equilibration, the suspension is allowed to settle, or the undissolved solid is separated by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

    • An aliquot of the clear supernatant is carefully removed.

    • The concentration of this compound in the aliquot is determined using a suitable and validated analytical method.

3.1.2. Column Elution Method

This method is generally used for substances with low solubility (less than 10 mg/L).

Shake-Flask Method for Organic Solvents

A common and straightforward method for determining the solubility of a solid in an organic solvent is the shake-flask method.

  • Principle: Similar to the flask method for water solubility, an excess of the solid solute is equilibrated with the solvent at a constant temperature.

  • Procedure:

    • Add an excess amount of this compound to a vial or flask containing the organic solvent of interest.

    • Seal the container to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer until equilibrium is reached.

    • Separate the undissolved solid from the solution by filtration or centrifugation.

    • Dilute a known volume of the saturated solution with a suitable solvent.

    • Analyze the concentration of this compound in the diluted solution using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound C Combine solute and solvent in a sealed vessel A->C B Measure known volume of solvent B->C D Agitate at constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow to settle or centrifuge/filter to separate solid D->E F Extract a clear aliquot of the saturated solution E->F G Dilute the aliquot if necessary F->G H Measure concentration using a validated analytical method (e.g., HPLC, UV-Vis, GC) G->H I Calculate solubility (e.g., in g/L or g/100g) H->I

References

An In-depth Technical Guide to the Thermal Stability of Methylhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Thermal Properties

Methylhydroquinone is a solid, off-white crystalline substance.[1] Its thermal stability is a critical parameter for its handling, storage, and application in various formulations. The following table summarizes the key physical and thermal properties of this compound gathered from various safety data sheets and chemical suppliers.

PropertyValueSource(s)
Melting Point124-130 °C[2][3][4][5][6][7][8][9][10][11][12]
Boiling Point285 °C[2][3][8][9]
Flash Point172 °C (closed cup)[4][5][6][9][11][13][14][15]
Autoignition Temperature455 - 468 °C[6][13][14]
StabilityStable under normal temperatures and pressures.[3][7][13][14][15]
IncompatibilitiesStrong oxidizing agents, strong bases.[3][7][13]
Hazardous Decomposition ProductsCarbon monoxide, carbon dioxide, irritating and toxic fumes and gases.[13]

Experimental Protocols for Thermal Stability Assessment

To rigorously evaluate the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques. Detailed, generalized experimental protocols for these methods are provided below.

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition characteristics of a material.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Apparatus: A thermogravravimetric analyzer equipped with a high-precision microbalance, a programmable furnace, and a gas delivery system.

Procedure:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).[16]

  • Instrument Setup: The crucible is placed on the TGA balance. The system is then purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[16]

  • Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).[16]

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which the rate of mass loss is maximum (obtained from the derivative of the TGA curve, DTG).

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy of these transitions.

Objective: To determine the melting point, enthalpy of fusion, and to observe any other thermal events such as decomposition exotherms or endotherms for this compound.

Apparatus: A differential scanning calorimeter with a sample and reference cell, a programmable furnace, and a data acquisition system.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable DSC pan.[17] An empty, sealed pan is used as a reference.[18]

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The system is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The sample is subjected to a controlled temperature program, which typically includes a heating ramp at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from ambient to 300 °C).[18]

  • Data Acquisition: The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the peak temperatures and enthalpies of any observed thermal transitions. The melting point is typically determined as the onset or peak temperature of the melting endotherm.[19]

Visualizations of Experimental Workflows and Logical Relationships

3.1. Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates a general workflow for assessing the thermal stability of a compound like this compound using TGA and DSC.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation start Obtain this compound Sample weigh Accurately Weigh Sample start->weigh encapsulate Encapsulate in Pans/Crucibles weigh->encapsulate tga Thermogravimetric Analysis (TGA) encapsulate->tga dsc Differential Scanning Calorimetry (DSC) encapsulate->dsc tga_data Analyze TGA Curve (Mass Loss vs. Temp) tga->tga_data dsc_data Analyze DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_data stability Determine Thermal Stability Profile tga_data->stability dsc_data->stability G MHQ This compound (C7H8O2) Radicals Radical Intermediates MHQ->Radicals Homolytic Cleavage Heat Elevated Temperature Heat->MHQ Initiation Radicals->Radicals Propagation Decomp Decomposition Products Radicals->Decomp Termination CO Carbon Monoxide (CO) Decomp->CO CO2 Carbon Dioxide (CO2) Decomp->CO2 Other Other Volatiles & Char Decomp->Other

References

A Historical Review of Methylhydroquinone Research: From Early Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhydroquinone (2-methylbenzene-1,4-diol), a derivative of hydroquinone (B1673460), has been a compound of scientific interest for over a century. Its journey from early synthetic explorations to its current applications as a polymerization inhibitor, antioxidant, and intermediate in the synthesis of pharmaceuticals and other fine chemicals is a testament to its versatile chemical nature. This technical guide provides a comprehensive historical literature review of this compound research, detailing the evolution of its synthesis, the elucidation of its properties, and the expansion of its applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a deep dive into the core research that has shaped our understanding of this important molecule.

I. Historical Perspective: The Dawn of this compound Synthesis

The late 19th century marked the beginning of systematic investigations into the synthesis of substituted hydroquinones. Two key reactions from this era laid the groundwork for the preparation of this compound: the Elbs persulfate oxidation and the Thiele-Winter acetoxylation.

The Elbs Persulfate Oxidation (1893)

In 1893, German chemist Karl Elbs discovered that phenols could be oxidized to p-diphenols using potassium persulfate in an alkaline solution.[1][2] This reaction, now known as the Elbs persulfate oxidation, provided a direct route to hydroxylate phenols at the para position.[2][3] For the synthesis of this compound, o-cresol (B1677501) is the starting material.

Experimental Protocol: Elbs Persulfate Oxidation of o-Cresol

While the original 1893 publication provides the foundational concept, detailed protocols have been refined over the years. A general procedure based on the principles of the Elbs reaction is as follows:

  • Preparation of the Reaction Mixture: A solution of o-cresol is prepared in an aqueous alkaline solution, typically using sodium hydroxide (B78521) or potassium hydroxide, to form the phenolate (B1203915) anion.[2]

  • Addition of Oxidant: A solution of potassium persulfate (K₂S₂O₈) is added gradually to the cooled phenolate solution. The reaction is typically carried out at or below room temperature.[4]

  • Reaction Conditions: The mixture is stirred for several hours to allow the oxidation to proceed. The reaction is generally performed in water.[2]

  • Hydrolysis: After the initial oxidation, the resulting intermediate sulfate (B86663) ester is hydrolyzed by heating the reaction mixture with an acid, such as sulfuric acid.[3]

  • Isolation and Purification: The product, 2-methylhydroquinone, is then isolated from the reaction mixture by extraction with a suitable organic solvent (e.g., diethyl ether) and purified by crystallization or distillation.

The mechanism involves the nucleophilic attack of the phenolate anion on the persulfate ion, followed by rearrangement and hydrolysis to yield the dihydric phenol.[2]

The Thiele-Winter Acetoxylation (1898)

Five years after Elbs' discovery, Johannes Thiele and E. Winter reported the acid-catalyzed reaction of quinones with acetic anhydride (B1165640) to produce triacetoxy aromatic compounds.[1][4] This reaction, known as the Thiele-Winter acetoxylation, provided an alternative pathway to substituted hydroquinones.[1][4] For this compound, the starting material is toluquinone.

Experimental Protocol: Thiele-Winter Acetoxylation of Toluquinone

The classical Thiele-Winter reaction involves the following steps:

  • Reaction Setup: Toluquinone is dissolved in acetic anhydride.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, is added to the solution.[1]

  • Reaction: The mixture is typically stirred at room temperature or with gentle heating.

  • Formation of Triacetate: The reaction yields 1,2,4-triacetoxy-5-methylbenzene.

  • Hydrolysis: The triacetate is then hydrolyzed, usually with an acid catalyst, to give 2-methylhydroquinone.

  • Purification: The final product is purified by crystallization.

II. Evolution of Synthesis in the 20th Century and Beyond

Throughout the 20th century, research focused on improving the efficiency, selectivity, and environmental footprint of this compound synthesis. Key developments include:

  • Catalytic Hydrogenation of Toluquinone: A more direct and cleaner method for converting toluquinone to this compound involves catalytic hydrogenation. This is often part of a two-step process where a cresol (B1669610) is first oxidized to toluquinone. For instance, o-cresol can be oxidized using hydrogen peroxide with a Ti-superoxide catalyst, followed by hydrogenation of the resulting methylbenzoquinone using a catalyst like Raney nickel.[5][6]

  • Acid-Catalyzed Rearrangement: In the latter half of the 20th century, methods involving the acid-catalyzed rearrangement of p-alkoxyphenols were developed. A patent from 1991 describes the preparation of this compound by contacting p-methoxyphenol or p-dimethoxybenzene with a solid acid catalyst at elevated temperatures (100-300 °C).[3]

The following table summarizes the key synthesis methods for this compound in a historical context.

Year Method Starting Material(s) Key Reagents/Catalysts Advantages Disadvantages Reference(s)
1893Elbs Persulfate Oxidationo-CresolPotassium persulfate, alkali, acidDirect hydroxylation of phenolsModerate to low yields[1][2][3]
1898Thiele-Winter AcetoxylationToluquinoneAcetic anhydride, strong acidApplicable to various quinonesMulti-step process, use of strong acids[1][4]
Mid-20th CenturyOxidation and Reductiono-CresolOxidizing agent (e.g., H₂O₂), Reducing agent (e.g., H₂/Raney Ni)Higher yields, cleaner processTwo-step process[5][6]
Late 20th CenturyAcid-Catalyzed Rearrangementp-Methoxyphenol, p-DimethoxybenzeneSolid acid catalystsUtilizes readily available starting materialsHigh temperatures required[3]

III. Physicochemical and Toxicological Properties

This compound is an off-white to white crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₇H₈O₂
Molecular Weight124.14 g/mol
Melting Point124-127 °C
Solubility in water77 g/L (at 25 °C)
Toxicological Profile

The toxicological properties of this compound have been a subject of study to ensure its safe handling and use. The available data on its acute toxicity are presented in the following table. It is important to note that hydroquinone and its derivatives can induce genotoxic effects in mammalian cells.[7]

Route of ExposureTest SpeciesLD50 ValueReference(s)
OralRat200 - 400 mg/kg
OralMouse>400 mg/kg

Experimental Protocol: In Vivo Acute Oral Toxicity (LD50) Study

A typical acute oral toxicity study follows OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or similar protocols:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used for the initial assessment.

  • Dosage: A series of fixed dose levels are administered to different groups of animals. The substance is typically administered by gavage.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

  • Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 value is calculated based on the mortality data.

IV. Key Research Areas and Applications

Antioxidant Properties

This compound, like its parent compound hydroquinone, is a potent antioxidant. Its antioxidant activity stems from the ability of its hydroxyl groups to donate hydrogen atoms to free radicals, thereby neutralizing them and terminating oxidative chain reactions.

Experimental Protocols for Antioxidant Assays

Several in vitro assays are commonly used to evaluate the antioxidant capacity of compounds like this compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A solution of the stable free radical DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Different concentrations of this compound are added to the DPPH solution.

    • The decrease in absorbance at a specific wavelength (around 517 nm) is measured over time. The discoloration of the purple DPPH solution to yellow indicates radical scavenging activity.

    • The concentration of the compound that scavenges 50% of the DPPH radicals (IC50) is calculated.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate.

    • The blue-green ABTS•+ solution is diluted to a specific absorbance.

    • Different concentrations of this compound are added, and the decrease in absorbance at a specific wavelength (around 734 nm) is measured.

    • The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Polymerization Inhibition

One of the primary industrial applications of this compound is as a polymerization inhibitor, particularly for vinyl monomers like acrylates and styrenes. It functions by scavenging free radicals that initiate and propagate polymerization, thus preventing premature polymerization during storage and transport.

Mechanism of Polymerization Inhibition

The inhibitory action of this compound involves the donation of a hydrogen atom from one of its hydroxyl groups to a growing polymer radical (P•). This terminates the polymer chain and forms a resonance-stabilized phenoxy radical from the this compound molecule. This phenoxy radical is generally not reactive enough to initiate a new polymer chain.

Caption: Mechanism of polymerization inhibition by this compound.

Cellular Signaling Pathways

While research on the specific signaling pathways modulated by this compound is still emerging, studies on related hydroquinone derivatives suggest potential interactions with key cellular signaling cascades. For instance, some hydroquinones are known to interact with the Nrf2 (Nuclear factor erythroid 2-related factor 2) and MAPK (Mitogen-activated protein kinase) pathways.[8][9][10][11]

The Nrf2 pathway is a critical regulator of the cellular antioxidant response.[8][11] Activators of this pathway can induce the expression of a battery of cytoprotective genes. The MAPK pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9]

Further research is needed to elucidate the specific effects of this compound on these and other signaling pathways. A hypothetical workflow for investigating the effect of this compound on a generic signaling pathway is presented below.

Signaling_Pathway_Investigation Start Treat Cells with This compound Lysis Cell Lysis and Protein Extraction Start->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification Western_Blot Western Blot Analysis Quantification->Western_Blot Phospho_Protein Detect Phosphorylated (Activated) Pathway Proteins Western_Blot->Phospho_Protein Total_Protein Detect Total Pathway Proteins Western_Blot->Total_Protein Analysis Densitometry and Data Analysis Phospho_Protein->Analysis Total_Protein->Analysis Conclusion Determine Effect on Signaling Pathway Analysis->Conclusion

Caption: Experimental workflow for studying signaling pathway modulation.

V. Historical Analytical Techniques

The ability to detect and quantify this compound has been crucial for its research and application. Early analytical methods for phenols and their derivatives relied on classical techniques:

  • Colorimetric Methods: These methods were based on the development of colored complexes with specific reagents.

  • Titrimetric Methods: Techniques like bromination were used for the quantitative determination of phenols.

With the advent of modern analytical instrumentation in the mid-20th century, the analysis of this compound became more sensitive and specific.

  • Gas Chromatography (GC): GC became a powerful tool for separating and quantifying volatile compounds like this compound, especially when coupled with a flame ionization detector (FID).

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with ultraviolet (UV) detection, has become the method of choice for the analysis of non-volatile and thermally labile compounds like this compound. It offers high resolution, sensitivity, and specificity.[12]

Conclusion

The historical journey of this compound research, from its initial synthesis via classical organic reactions to its current status as a versatile chemical, highlights the continuous evolution of chemical science. The development of more efficient and sustainable synthetic methods, a deeper understanding of its antioxidant and inhibitory mechanisms, and the ongoing exploration of its biological activities continue to make this compound a compound of significant interest. This technical guide, by providing a historical and technical overview, aims to support the ongoing research and development efforts in the diverse fields where this compound plays a crucial role.

References

Methodological & Application

Application Notes and Protocols for Methylhydroquinone as a Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhydroquinone, also known as toluhydroquinone, is a highly effective aromatic organic compound utilized as a polymerization inhibitor and stabilizer for a variety of unsaturated monomers. Its primary function is to prevent the premature and uncontrolled polymerization of these monomers during synthesis, purification, storage, and transportation. Unwanted polymerization can lead to product degradation, equipment fouling, and potential safety hazards due to exothermic reactions.[1] this compound's efficacy as a free-radical scavenger makes it a crucial additive in the production of polymers and other chemical manufacturing processes.[1]

These application notes provide a comprehensive overview of the use of this compound as a polymerization inhibitor, including its mechanism of action, comparative performance data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Free-Radical Scavenging

The inhibitory effect of this compound is attributed to its ability to act as a potent free-radical scavenger. Polymerization is often initiated by free radicals, which can be generated by heat, light, or the presence of initiators. This compound intercepts these highly reactive radicals, thereby terminating the chain reaction of polymerization.

The process begins with the donation of a hydrogen atom from one of the hydroxyl groups of this compound to a growing polymer radical (R•). This reaction neutralizes the polymer radical and forms a more stable semiquinone radical. This semiquinone radical is significantly less reactive than the initial polymer radical and can further react with another polymer radical to terminate a second polymer chain. The presence of oxygen can enhance the inhibitory effect, as it can react with radicals to form peroxy radicals, which are also efficiently scavenged by hydroquinones.[2]

InhibitionMechanism cluster_initiation Polymerization Initiation cluster_inhibition Inhibition by this compound Monomer Monomer Radical Growing Polymer Radical (R•) Monomer->Radical forms Initiator Initiator (Heat, Light) Initiator->Monomer activates Radical->Radical Propagation (Chain Growth) MHQ This compound (MHQ-H) Radical->MHQ abstracts H• Semiquinone Semiquinone Radical (MHQ•) Radical->Semiquinone forms Terminated1 Terminated Polymer (R-H) Radical->Terminated1 forms Terminated2 Terminated Polymer (R-MHQ) Semiquinone->Radical reacts with another Semiquinone->Terminated2 forms DilatometryWorkflow start Start prep Prepare Monomer-Initiator-Inhibitor Solutions (Varying this compound Concentrations) start->prep purge Purge Solutions with Nitrogen (to remove dissolved oxygen) prep->purge load Load Solution into Dilatometer purge->load equilibrate Equilibrate in Constant Temperature Bath load->equilibrate record Record Meniscus Height vs. Time equilibrate->record plot Plot % Conversion vs. Time record->plot analyze Determine Induction Period and Polymerization Rate plot->analyze end End analyze->end UVSpecWorkflow start Start calibrate Generate Calibration Curve (Absorbance vs. This compound Concentration) start->calibrate prep Prepare Monomer-Initiator-Inhibitor Solution calibrate->prep purge Purge Solution with Nitrogen prep->purge load Load Solution into Cuvette purge->load equilibrate Equilibrate in Spectrophotometer load->equilibrate scan Acquire UV-Vis Spectra at Time Intervals equilibrate->scan plot Plot this compound Concentration vs. Time scan->plot analyze Determine Rate of Inhibitor Consumption plot->analyze end End analyze->end

References

Application Notes and Protocols: Methylhydroquinone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhydroquinone, also known as 2-methyl-1,4-benzenediol or toluhydroquinone, is a valuable aromatic organic compound with a diverse range of applications in organic synthesis.[1] As a derivative of hydroquinone, it serves as a key intermediate and starting material in the synthesis of a variety of important molecules, including vitamin E precursors, polymerization inhibitors, antioxidants, and biologically active compounds.[2][3] Its chemical reactivity, stemming from the hydroxyl groups and the electron-rich aromatic ring, allows for a variety of chemical transformations.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utility in further organic transformations. The information is intended to provide researchers, scientists, and drug development professionals with a practical guide to the use of this versatile chemical.

Data Presentation: Synthesis of this compound and Derivatives

The following tables summarize quantitative data from various synthetic protocols for producing this compound and its key precursor, 2,3,5-trimethyl-1,4-benzoquinone.

Table 1: Synthesis of 2-Methyl-1,4-benzoquinone via Oxidation of Cresols

Starting MaterialOxidizing AgentCatalyst/SolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
o-Cresol (B1677501)30% Hydrogen PeroxideTi-Superoxide / Benzene (B151609)50-6019991 (for Methyl Benzoquinone)[2]
m-Cresol30% aq. H₂O₂Ti-superoxide / Acetic Acid50-601.2510099 (for 2-methyl-1,4-benzoquinone)

Table 2: Synthesis of 2,3,5-Trimethyl-1,4-benzoquinone via Oxidation of 2,3,6-Trimethylphenol

Oxidizing AgentCatalyst SystemSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
OxygenCopper(II) halideWater / Secondary aliphatic acyclic alcohol50-654-8--
OxygenCuCl₂ / FeCl₃n-hexanol----

Experimental Protocols

Protocol 1: Synthesis of 2-Methylhydroquinone from o-Cresol

This protocol describes a two-step synthesis involving the oxidation of o-cresol to 2-methyl-1,4-benzoquinone, followed by its reduction to 2-methylhydroquinone.[2]

Step 1: Oxidation of o-Cresol to 2-Methyl-1,4-benzoquinone

Materials:

  • o-Cresol (40.0 g)

  • Ti-Superoxide catalyst (8.0 g, 20% w/w)

  • Benzyltriethylammonium chloride (0.4 g, 1% w/w)

  • Benzene (200 mL)

  • 30% Hydrogen peroxide (320 mL)

  • Raney Nickel (4.5 g)

  • Toluene (B28343)

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 40.0 g of o-cresol, 8.0 g of Ti-Superoxide catalyst, 0.4 g of benzyltriethylammonium chloride, and 200 mL of benzene.

  • Heat the mixture to 50-60 °C with strong mechanical stirring.

  • Slowly add 320 mL of 30% hydrogen peroxide dropwise while maintaining the reaction temperature at 50-60 °C.

  • After the addition is complete, continue stirring for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to recover the catalyst. Wash the catalyst with 100 mL of benzene.

  • Separate the organic phase from the reaction filtrate.

Step 2: Reduction of 2-Methyl-1,4-benzoquinone to 2-Methylhydroquinone

Procedure:

  • Transfer the organic phase containing the crude 2-methyl-1,4-benzoquinone to a suitable pressure reactor.

  • Add 4.5 g of Raney nickel catalyst.

  • Pressurize the reactor with hydrogen gas to 0.6 MPa.

  • Heat the mixture to 100 °C and maintain the reaction under hydrogen pressure for over 10 hours.

  • After the reaction is complete, cool the mixture and carefully vent the hydrogen gas.

  • Remove the Raney nickel catalyst by filtration.

  • Heat the filtrate to reflux and then allow it to stand for 5 minutes.

  • Pour off the upper layer of benzene solvent while hot and cool to crystallize the product.

  • Collect the off-white solid of 2-methylhydroquinone by filtration.

Protocol 2: Synthesis of Trithis compound (B50269) from 2,3,6-Trimethylphenol

This protocol details a two-step synthesis of trithis compound, a key precursor for Vitamin E, starting from 2,3,6-trimethylphenol.[2]

Step 1: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethyl-1,4-benzoquinone

Materials:

  • 2,3,6-Trimethylphenol (TMP)

  • Oxygen or an oxygen-containing gas

  • Copper(II) halide catalyst

  • Water

  • Secondary aliphatic acyclic alcohol (e.g., 3-heptanol)

Procedure:

  • In a reaction vessel, combine 2,3,6-trimethylphenol, the copper(II) halide catalyst, water, and the secondary aliphatic acyclic alcohol.

  • Heat the two-phase or multiphase reaction medium to a temperature between 50 °C and 65 °C.

  • Introduce oxygen or an oxygen-containing gas into the reaction mixture.

  • Maintain the reaction for a period of 4 to 8 hours.

  • After the reaction, the mixture containing 2,3,5-trimethylbenzoquinone can be further purified.

Step 2: Reduction of 2,3,5-Trimethyl-1,4-benzoquinone to Trithis compound

Materials:

  • Crude 2,3,5-Trimethyl-1,4-benzoquinone from Step 1

  • Reducing agent (e.g., sodium dithionite)

  • Toluene

  • Water

Procedure:

  • The crude 2,3,5-trimethyl-1,4-benzoquinone dissolved in the organic solvent from the previous step is directly used.

  • Introduce a suitable reducing agent, such as sodium dithionite, into the aqueous phase in contact with the organic solution.

  • Stir the biphasic mixture until the reduction is complete, indicated by a color change.

  • The trithis compound product will precipitate.

  • Collect the precipitated trithis compound by filtration.

  • Wash the product with toluene and water.

  • Dry the purified trithis compound under vacuum.

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of more complex molecules.

Synthesis of Biologically Active Quinones

This compound can be a precursor for the synthesis of various quinone derivatives, some of which exhibit biological activity. For instance, it can be used to prepare quinones that are investigated as inhibitors of CDC25 phosphatases, which are potential targets in cancer therapy.

Polycondensation Reactions

This compound can be used as a monomer in polycondensation reactions to produce polyesters. For example, it can be reacted with diacyl chlorides like 4,4′-sebacoyldioxydibenzoyl chloride to form semiflexible thermotropic polyesters.[4]

Visualizations

Synthesis_of_2_this compound o-Cresol o-Cresol Oxidation Oxidation o-Cresol->Oxidation H2O2, Ti-Superoxide 2-Methyl-1,4-benzoquinone 2-Methyl-1,4-benzoquinone Oxidation->2-Methyl-1,4-benzoquinone Reduction Reduction 2-Methyl-1,4-benzoquinone->Reduction H2, Raney Ni 2-Methylhydroquinone 2-Methylhydroquinone Reduction->2-Methylhydroquinone

Caption: Synthesis pathway of 2-Methylhydroquinone from o-Cresol.

Synthesis_of_Trithis compound 2,3,6-Trimethylphenol 2,3,6-Trimethylphenol Oxidation Oxidation 2,3,6-Trimethylphenol->Oxidation O2, Cu(II) halide 2,3,5-Trimethyl-1,4-benzoquinone 2,3,5-Trimethyl-1,4-benzoquinone Oxidation->2,3,5-Trimethyl-1,4-benzoquinone Reduction Reduction 2,3,5-Trimethyl-1,4-benzoquinone->Reduction Na2S2O4 Trithis compound Trithis compound Reduction->Trithis compound

Caption: Synthesis of Trithis compound from 2,3,6-Trimethylphenol.

Experimental_Workflow_Methylhydroquinone_Synthesis cluster_oxidation Step 1: Oxidation cluster_reduction Step 2: Reduction Reaction_Setup Combine o-Cresol, Catalyst, and Solvent Heating Heat to 50-60 °C Reaction_Setup->Heating Oxidant_Addition Add H2O2 dropwise Heating->Oxidant_Addition Reaction_Time Stir for 1 hour Oxidant_Addition->Reaction_Time Workup_Oxidation Cool, Filter, Separate Phases Reaction_Time->Workup_Oxidation Hydrogenation_Setup Transfer Organic Phase to Reactor Add Raney Ni Workup_Oxidation->Hydrogenation_Setup Hydrogenation Pressurize with H2 (0.6 MPa) Heat to 100 °C for >10h Hydrogenation_Setup->Hydrogenation Workup_Reduction Cool, Vent, Filter Hydrogenation->Workup_Reduction Crystallization Reflux, Stand, Crystallize Workup_Reduction->Crystallization Isolation Filter to obtain 2-Methylhydroquinone Crystallization->Isolation

References

Application Notes and Protocols for the Quantification of Methylhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of methylhydroquinone (also known as 2-methyl-1,4-benzenediol or toluhydroquinone), a compound relevant in various fields, including pharmaceuticals and industrial chemistry. The following protocols are intended for researchers, scientists, and professionals in drug development, offering guidance on sample preparation, analysis, and data interpretation using common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of this compound from various matrices. Its high selectivity and sensitivity make it suitable for quality control and research purposes.

Application Note: HPLC for this compound Quantification

This method describes the determination of this compound using reverse-phase HPLC with UV detection. The principle involves separating this compound from other components in a sample mixture based on its partitioning between a nonpolar stationary phase and a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

Data Presentation: HPLC Method Parameters and Performance

ParameterValueReference
Column Newcrom R1, 3 µm or 5 µm[1]
Mobile Phase Acetonitrile (B52724) (MeCN) and Water with Phosphoric Acid[1]
(For MS compatibility, replace Phosphoric Acid with Formic Acid)[1]
Detection UV-Vis Detector[2]
Linearity Range Typically 1-100 µg/mL[3]
Limit of Detection (LOD) ~0.24 µg/mL (for Hydroquinone)[3]
Limit of Quantification (LOQ) ~0.72 µg/mL (for Hydroquinone)[3]
Accuracy (Recovery) 98-102%[3]
Experimental Protocol: HPLC Quantification of this compound

1. Materials and Reagents:

  • This compound analytical standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (B129727) (HPLC grade, for sample and standard preparation)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., Newcrom R1 or equivalent)[1]

  • Data acquisition and processing software

3. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

4. Preparation of Sample Solutions:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in methanol in a volumetric flask to achieve a theoretical concentration within the calibration range.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions:

  • Column: Newcrom R1 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A suitable mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detector Wavelength: Set to the maximum absorbance of this compound (approximately 293 nm).[3][4]

  • Column Temperature: Ambient or controlled at 25-30 °C.

6. Analysis and Calculation:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and record the chromatogram.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

Application Note: GC-MS for this compound Quantification

This method is suitable for the analysis of this compound, particularly for identifying and quantifying it in complex mixtures or at trace levels.[5] Derivatization is often employed to increase the volatility and thermal stability of this compound. The mass spectrometer provides structural information, confirming the identity of the analyte.

Data Presentation: GC-MS Method Parameters and Performance

ParameterValueReference
Column Capillary column suitable for polar compounds (e.g., wax-type)[6]
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C[6]
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C; Final hold: 5 min[6]
Derivatizing Agent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)[6]
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Mass Analyzer Quadrupole or Ion Trap
Quantification Ion (m/z) 124 (Molecular Ion)[7]
Sensitivity High (ng/mL to pg/mL range)[6]
Experimental Protocol: GC-MS Quantification of this compound

1. Materials and Reagents:

  • This compound analytical standard

  • Derivatizing agent (e.g., BSTFA)

  • Solvent (e.g., pyridine, acetonitrile, or ethyl acetate)[5][6]

  • Internal standard (e.g., deuterated hydroquinone)[8]

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library (e.g., NIST).

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a series of calibration standards and add a constant amount of internal standard to each.

  • Derivatization: To each standard, add the derivatizing agent (e.g., 100 µL of BSTFA) and heat at 60-70 °C for 30 minutes to ensure complete reaction.[6]

4. Preparation of Sample Solutions:

  • Extract this compound from the sample matrix using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).[8]

  • Evaporate the solvent and reconstitute in the reaction solvent.

  • Add the internal standard and derivatizing agent as described for the standard solutions.

5. GC-MS Conditions:

  • Injector: Split/splitless, with a splitless injection for trace analysis.

  • Oven Program: As specified in the data table or optimized for the specific application.

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Scan Range: m/z 40-400

6. Analysis and Calculation:

  • Inject the derivatized standards and sample.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Quantify this compound in the sample using this calibration curve. Confirm the identity by comparing the mass spectrum with a reference spectrum.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in solutions where interfering substances are minimal.

Application Note: UV-Vis Spectrophotometry for this compound Quantification

This method relies on the principle that this compound absorbs light in the ultraviolet region of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of this compound in the solution, following the Beer-Lambert law.

Data Presentation: UV-Vis Spectrophotometry Method Parameters and Performance

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) ~293 nm[3][4]
Solvent/Blank Methanol or a mixture of isopropanol (B130326) and water[3][4][9]
Linearity Range 1-50 µg/mL (for Hydroquinone)[3]
Limit of Detection (LOD) 7 ng/mL (for Hydroquinone (B1673460) with oxidation)[9]
Selectivity Lower; susceptible to interference from other absorbing compounds[6]
Experimental Protocol: UV-Vis Spectrophotometric Quantification of this compound

1. Materials and Reagents:

  • This compound analytical standard

  • Methanol (UV grade) or other suitable transparent solvent

2. Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/mL in methanol).

  • From the stock solution, prepare a series of working standards with concentrations spanning the expected sample concentration range.

4. Preparation of Sample Solutions:

  • Dissolve a known quantity of the sample in the solvent to obtain a concentration within the linear range of the assay.

  • If necessary, filter the sample to remove any particulate matter.

5. Measurement:

  • Set the spectrophotometer to scan a range of wavelengths (e.g., 200-400 nm) to determine the λmax for this compound in the chosen solvent, or set it directly to 293 nm.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each standard and the sample solution at the λmax.

6. Analysis and Calculation:

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Calibrants dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify this compound calibrate->quantify report Report Results quantify->report end End report->end

Caption: Workflow for HPLC quantification of this compound.

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Start prep_sample Prepare Sample/Standard start->prep_sample add_is Add Internal Standard prep_sample->add_is derivatize Derivatize (e.g., with BSTFA) add_is->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect integrate Integrate Peaks detect->integrate calibrate Create Calibration Curve integrate->calibrate quantify Quantify & Confirm Identity calibrate->quantify end End quantify->end

Caption: Workflow for GC-MS quantification of this compound.

UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample set_lambda Set Wavelength (λmax) prep_standards->set_lambda prep_sample->set_lambda blank Measure Blank set_lambda->blank measure_abs Measure Absorbance blank->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve calculate Calculate Concentration plot_curve->calculate end End calculate->end

Caption: Workflow for UV-Vis spectrophotometric quantification.

References

Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of Methylhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of methylhydroquinone. The described method is suitable for the determination of this compound in bulk drug substances and finished pharmaceutical products. The protocol outlines the chromatographic conditions, sample preparation, and comprehensive validation parameters in accordance with ICH guidelines. This method is demonstrated to be specific, linear, accurate, precise, and robust, making it ideal for routine quality control and stability testing.

Introduction

This compound (also known as 2-methylbenzene-1,4-diol or toluhydroquinone) is a derivative of hydroquinone (B1673460) and a compound of interest in various applications, including as a potential pharmaceutical agent. Accurate and reliable quantitative analysis is crucial for quality control, stability studies, and formulation development. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its specificity, sensitivity, and reproducibility. This application note presents a validated HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector is required.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid or Formic acid (analytical grade)

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (acidified with 0.1% phosphoric acid) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 292 nm
Run Time 10 minutes

Note: The mobile phase composition can be adjusted to optimize the retention time and resolution.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a portion of the sample containing this compound and dissolve it in a suitable volume of the mobile phase to achieve a theoretical concentration within the calibration range. The solution should be sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

System Suitability

System suitability was assessed by injecting six replicate injections of a standard solution. The acceptance criteria are presented in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Quantitative Data Summary

The following table summarizes the quantitative data obtained during method validation. These values are based on typical performance for hydroquinone and its derivatives and should be verified during in-lab validation.

Validation ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) ~0.1
Limit of Quantification (LOQ) (µg/mL) ~0.3
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%)
- Intraday≤ 2.0%
- Interday≤ 2.0%
Robustness Robust

Experimental Protocols

Protocol for Method Validation
  • Specificity: Inject the blank (mobile phase), a standard solution of this compound, and a sample solution. Assess for any interference from excipients at the retention time of this compound.

  • Linearity: Prepare and inject a series of at least five concentrations of this compound across the desired range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo sample with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intraday Precision): Analyze six replicate injections of a standard solution on the same day.

    • Intermediate Precision (Interday Precision): Repeat the analysis on two different days with different analysts and/or equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Define Analytical Target Profile B Select Chromatographic Mode (RP-HPLC) A->B C Column & Mobile Phase Screening B->C D Optimize Chromatographic Conditions C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Intra- & Interday) D->H I LOD & LOQ D->I J Robustness D->J K Routine Quality Control J->K L Stability Studies J->L

Caption: Workflow for HPLC-UV Method Development and Validation.

Chromatographic_Separation_Factors cluster_mobile_phase Mobile Phase Properties cluster_stationary_phase Stationary Phase Properties cluster_instrumental Instrumental Parameters center Chromatographic Separation mp_composition Composition (Organic:Aqueous) mp_composition->center mp_ph pH mp_ph->center mp_additives Additives (e.g., Acid) mp_additives->center sp_type Column Chemistry (e.g., C18) sp_type->center sp_particle Particle Size sp_particle->center sp_dimensions Column Dimensions sp_dimensions->center inst_flow Flow Rate inst_flow->center inst_temp Temperature inst_temp->center

Caption: Factors Influencing Chromatographic Separation.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust solution for the quantitative determination of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in a quality control environment and for stability testing of pharmaceutical products containing this compound. The detailed protocol and validation data serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry.

Application of Methylhydroquinone in Dye Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhydroquinone, also known as 2-methyl-1,4-benzenediol, is a versatile aromatic organic compound that serves as a crucial intermediate in the synthesis of a variety of chemical products, including pharmaceuticals, polymers, and notably, dyes. Its chemical structure, featuring a hydroquinone (B1673460) ring with a methyl substituent, allows it to be a precursor in the formation of chromophores, particularly in the class of anthraquinone (B42736) dyes. These dyes are of significant commercial interest due to their broad color palette, good stability, and fastness properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 2-methyl-1,4-dihydroxyanthraquinone, a key intermediate for disperse dyes.

Application: Synthesis of 2-Methyl-1,4-dihydroxyanthraquinone

The primary application of this compound in dye manufacturing is as a precursor to 2-methyl-1,4-dihydroxyanthraquinone, also known as 2-methylquinizarin. This compound is a valuable intermediate for the synthesis of a range of disperse dyes, which are used for dyeing synthetic fibers such as polyester (B1180765). The synthesis involves a Friedel-Crafts acylation reaction between this compound and phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, followed by cyclization.

Chemical Reaction Pathway

The synthesis of 2-methyl-1,4-dihydroxyanthraquinone from this compound proceeds via a two-step process:

  • Friedel-Crafts Acylation: this compound reacts with phthalic anhydride in the presence of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), to form an intermediate benzoylbenzoic acid derivative.

  • Cyclization: The intermediate is then cyclized at a high temperature in the presence of a strong acid, like sulfuric acid, to yield the final product, 2-methyl-1,4-dihydroxyanthraquinone.

Synthesis_Pathway This compound This compound Intermediate 2-(4-hydroxy-2-methylbenzoyl)benzoic acid This compound->Intermediate  + Phthalic Anhydride (Friedel-Crafts Acylation) Phthalic_Anhydride Phthalic Anhydride Dye 2-Methyl-1,4-dihydroxyanthraquinone Intermediate->Dye  Cyclization (H₂SO₄, Heat)

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1,4-dihydroxyanthraquinone

This protocol details the laboratory-scale synthesis of 2-methyl-1,4-dihydroxyanthraquinone from this compound and phthalic anhydride.

Materials:

  • This compound (C₇H₈O₂)

  • Phthalic anhydride (C₈H₄O₃)

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Ice

  • Distilled water

  • Sodium hydroxide (B78521) (NaOH) solution (10%)

  • Hydrochloric acid (HCl) solution (10%)

  • Ethanol (B145695) (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Beakers

  • Büchner funnel and flask

  • Melting point apparatus

  • Spectrophotometer (for characterization)

Procedure:

  • Friedel-Crafts Acylation:

    • In a clean, dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride (2.5 equivalents relative to this compound).

    • Add a suitable inert solvent, such as nitrobenzene (B124822) or tetrachloroethane.

    • In the dropping funnel, place a solution of this compound (1 equivalent) and phthalic anhydride (1.1 equivalents) in the same solvent.

    • Slowly add the solution from the dropping funnel to the stirred suspension of aluminum chloride at room temperature.

    • After the addition is complete, heat the reaction mixture to 60-70 °C for 2-3 hours.

    • Cool the reaction mixture to room temperature and then pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The precipitate of the intermediate, 2-(4-hydroxy-2-methylbenzoyl)benzoic acid, is collected by filtration, washed with cold water, and dried.

  • Cyclization:

    • Carefully add the dried intermediate to concentrated sulfuric acid in a separate flask.

    • Heat the mixture to 150-160 °C for 2-3 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • The precipitate of crude 2-methyl-1,4-dihydroxyanthraquinone is collected by filtration.

  • Purification:

    • The crude product is first washed with a hot 10% sodium hydroxide solution to remove any unreacted starting materials and byproducts.

    • The resulting purple solution is then acidified with 10% hydrochloric acid to precipitate the purified product.

    • The precipitate is collected by filtration, washed with water until the washings are neutral, and then dried.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Safety Precautions:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

  • Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction should be monitored carefully, especially during the heating stages.

Experimental_Workflow cluster_acylation Friedel-Crafts Acylation cluster_cyclization Cyclization cluster_purification Purification Acylation_Reactants Mix this compound, Phthalic Anhydride, AlCl₃ Acylation_Reaction Heat at 60-70°C Acylation_Reactants->Acylation_Reaction Acylation_Workup Pour onto Ice/HCl Acylation_Reaction->Acylation_Workup Acylation_Filtration Filter and Dry Intermediate Acylation_Workup->Acylation_Filtration Cyclization_Reactants Add Intermediate to H₂SO₄ Acylation_Filtration->Cyclization_Reactants Cyclization_Reaction Heat at 150-160°C Cyclization_Reactants->Cyclization_Reaction Cyclization_Workup Pour onto Ice Cyclization_Reaction->Cyclization_Workup Cyclization_Filtration Filter Crude Product Cyclization_Workup->Cyclization_Filtration Base_Wash Wash with NaOH solution Cyclization_Filtration->Base_Wash Acid_Precipitation Acidify with HCl Base_Wash->Acid_Precipitation Final_Filtration Filter and Wash with Water Acid_Precipitation->Final_Filtration Recrystallization Recrystallize from Ethanol Final_Filtration->Recrystallization

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-methyl-1,4-dihydroxyanthraquinone.

ParameterExpected ValueReference
Yield 70-80%Adapted from similar syntheses
Melting Point 175-177 °CLiterature values for 2-methylquinizarin
Appearance Orange-red crystalline powderGeneral observation for quinizarin (B34044) derivatives
λmax (in Ethanol) ~480 nmEstimated based on quinizarin spectrum

Characterization Data

The synthesized 2-methyl-1,4-dihydroxyanthraquinone can be characterized using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Expected to show characteristic peaks for the hydroxyl (-OH) and carbonyl (C=O) functional groups.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum should show signals corresponding to the aromatic protons and the methyl group protons.

  • Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound.

Application as a Disperse Dye

2-Methyl-1,4-dihydroxyanthraquinone can be used as a disperse dye for polyester fabrics. The dyeing process involves dispersing the insoluble dye in an aqueous bath and applying it to the fabric at high temperatures.

Protocol 2: Dyeing of Polyester Fabric with 2-Methyl-1,4-dihydroxyanthraquinone

Materials:

  • 2-Methyl-1,4-dihydroxyanthraquinone

  • Polyester fabric

  • Dispersing agent (e.g., a lignosulfonate-based dispersant)

  • Acetic acid (to adjust pH)

  • High-temperature, high-pressure (HTHP) dyeing machine or a laboratory-scale beaker dyeing machine

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye bath containing the synthesized dye (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to 4.5-5.5.

  • Dyeing:

    • Introduce the polyester fabric into the dye bath.

    • Raise the temperature of the dye bath to 130 °C at a rate of 2 °C/min.

    • Maintain the temperature at 130 °C for 60 minutes.

  • Rinsing and Reduction Clearing:

    • Cool the dye bath to 70 °C.

    • Rinse the dyed fabric with hot and then cold water.

    • Perform a reduction clearing process to remove any unfixed surface dye. This is typically done with a solution of sodium hydrosulfite and sodium hydroxide at 70-80 °C for 15-20 minutes.

    • Rinse the fabric thoroughly with water and then dry it.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of anthraquinone-based dyes. The protocol provided for the synthesis of 2-methyl-1,4-dihydroxyanthraquinone offers a clear pathway for researchers to produce this important dye intermediate. The subsequent dyeing protocol demonstrates its application as a disperse dye for synthetic fibers. The methodologies and data presented in these application notes are intended to serve as a comprehensive guide for professionals in the fields of chemistry, materials science, and drug development. Further research can explore the synthesis of a wider range of dye derivatives from this compound and optimize the dyeing conditions for various textile applications.

Application Notes and Protocols for Methylhydroquinone in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhydroquinone (2-methyl-1,4-benzenediol), a derivative of hydroquinone, is a phenolic compound of significant interest for its antioxidant properties. Its ability to donate hydrogen atoms from its hydroxyl groups makes it an effective scavenger of free radicals, thereby mitigating oxidative stress implicated in various pathological conditions. These application notes provide detailed protocols for evaluating the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, and FRAP. Additionally, a summary of its potential mechanism of action involving the Nrf2 signaling pathway is presented.

Data Presentation

The antioxidant capacity of this compound can be quantified using various assays, with results typically expressed as the half-maximal inhibitory concentration (IC50) or in equivalence to a standard antioxidant like Trolox. Due to limited publicly available data specifically for 2-methylhydroquinone, the following tables serve as a template for presenting experimental findings. For context, data for the parent compound, hydroquinone, and a related derivative, 2,6-dithis compound, are included where available.

Table 1: In Vitro Radical Scavenging Activity of this compound and Related Compounds

CompoundDPPH Radical Scavenging (IC₅₀, µM)ABTS Radical Scavenging (IC₅₀, µM)Reference
This compound Data to be determinedData to be determined
Hydroquinone17.444.57[1]
2,6-Dithis compoundData to be determinedData to be determined
Ascorbic Acid (Standard)~39.5~10.5[2]
Trolox (Standard)VariableVariable

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound and Related Compounds

CompoundFRAP Value (µM Fe(II) Equivalents/µg)Standard AntioxidantReference
This compound Data to be determinedTrolox / FeSO₄
HydroquinoneData to be determinedTrolox / FeSO₄
2,6-Dithis compoundData to be determinedTrolox / FeSO₄[2]

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays to evaluate the efficacy of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of the violet DPPH radical to a yellow-colored hydrazine (B178648) is monitored spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • Standard antioxidant (e.g., Ascorbic Acid or Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100, 200 µM).

    • Prepare a similar dilution series for the standard antioxidant.

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol instead of the sample solution.

    • For the blank well, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the percentage of inhibition against the concentration of this compound and the standard to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare a dilution series of this compound and the standard antioxidant in the same solvent used for the ABTS•+ working solution.

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the sample or standard solution at different concentrations.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the control well, add 20 µL of the solvent instead of the sample solution.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 6-10 minutes. Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Plot the percentage of inhibition against the concentration to determine the IC₅₀ value.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound

  • FRAP reagent (containing 300 mM acetate (B1210297) buffer, pH 3.6; 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl; and 20 mM FeCl₃·6H₂O)

  • Standard (e.g., FeSO₄ or Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.[2]

  • Preparation of Sample and Standard Solutions: Prepare a dilution series of this compound and the standard in a suitable solvent.

  • Assay Procedure:

    • Add 20 µL of the sample or standard solution to each well of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.[2]

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 593 nm.[2]

  • Calculation:

    • Create a standard curve using the absorbance values of the known concentrations of the standard (e.g., FeSO₄).

    • Determine the FRAP value of the this compound samples by comparing their absorbance to the standard curve. Results are typically expressed as µM Fe(II) equivalents.

Mandatory Visualization

Signaling Pathway Diagram

Hydroquinone and its derivatives have been shown to exert indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The following diagram illustrates the proposed mechanism of Nrf2 activation by this compound.

Nrf2_Pathway_Activation_by_this compound cluster_nucleus Cellular Response This compound This compound Keap1 Keap1 This compound->Keap1 Inactivates OxidativeStress Oxidative Stress OxidativeStress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Ub Ubiquitination & Degradation Keap1->Ub Mediates Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes Initiates Transcription

Caption: Proposed activation of the Nrf2-ARE pathway by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the in vitro antioxidant activity of this compound.

Antioxidant_Assay_Workflow start Start prep_solutions Prepare this compound & Standard Solutions start->prep_solutions assays Perform Antioxidant Assays prep_solutions->assays dpph DPPH Assay assays->dpph Radical Scavenging abts ABTS Assay assays->abts Radical Scavenging frap FRAP Assay assays->frap Reducing Power measure Measure Absorbance dpph->measure abts->measure frap->measure calculate Calculate % Inhibition & IC50 / Equivalents measure->calculate end End calculate->end

Caption: General experimental workflow for in vitro antioxidant assays.

References

Application Notes and Protocols: Methylhydroquinone as a Stabilizer in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhydroquinone (2-methylhydroquinone or p-toluhydroquinone) is an aromatic organic compound with potent antioxidant properties, making it a valuable stabilizer in cosmetic formulations. Its primary function is to inhibit the oxidation of sensitive ingredients, thereby extending the shelf life and maintaining the efficacy and aesthetic qualities of cosmetic products. By scavenging free radicals, this compound protects formulations from degradation caused by exposure to oxygen, light, and heat. These application notes provide a comprehensive overview of the use of this compound as a stabilizer, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as a primary antioxidant by donating a hydrogen atom from its hydroxyl groups to free radicals. This process neutralizes the highly reactive radicals, terminating the oxidative chain reactions that lead to product degradation. The resulting this compound radical is relatively stable and does not readily propagate further oxidation.

Free Radical (R•) Free Radical (R•) Stable Molecule (RH) Stable Molecule (RH) Free Radical (R•)->Stable Molecule (RH) H• donation This compound (MHQ-H) This compound (MHQ-H) This compound Radical (MHQ•) This compound Radical (MHQ•) This compound (MHQ-H)->this compound Radical (MHQ•) H• donation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare DPPH solution (0.1 mM in methanol) Prepare DPPH solution (0.1 mM in methanol) Mix DPPH solution with sample Mix DPPH solution with sample Prepare DPPH solution (0.1 mM in methanol)->Mix DPPH solution with sample Prepare this compound stock solutions Prepare this compound stock solutions Prepare this compound stock solutions->Mix DPPH solution with sample Prepare cosmetic formulation extracts Prepare cosmetic formulation extracts Prepare cosmetic formulation extracts->Mix DPPH solution with sample Incubate in the dark (30 min) Incubate in the dark (30 min) Mix DPPH solution with sample->Incubate in the dark (30 min) Measure absorbance at 517 nm Measure absorbance at 517 nm Incubate in the dark (30 min)->Measure absorbance at 517 nm Calculate % inhibition Calculate % inhibition Measure absorbance at 517 nm->Calculate % inhibition Determine IC50 value Determine IC50 value Calculate % inhibition->Determine IC50 value Prepare formulation with this compound Prepare formulation with this compound Package in final container Package in final container Prepare formulation with this compound->Package in final container Store at accelerated conditions (e.g., 40°C/75% RH) Store at accelerated conditions (e.g., 40°C/75% RH) Package in final container->Store at accelerated conditions (e.g., 40°C/75% RH) Analyze at T=0, 1, 2, 3 months Analyze at T=0, 1, 2, 3 months Store at accelerated conditions (e.g., 40°C/75% RH)->Analyze at T=0, 1, 2, 3 months Physical evaluation (color, odor, viscosity) Physical evaluation (color, odor, viscosity) Analyze at T=0, 1, 2, 3 months->Physical evaluation (color, odor, viscosity) Chemical evaluation (pH, active ingredient content) Chemical evaluation (pH, active ingredient content) Analyze at T=0, 1, 2, 3 months->Chemical evaluation (pH, active ingredient content) Assess stability Assess stability Physical evaluation (color, odor, viscosity)->Assess stability Chemical evaluation (pH, active ingredient content)->Assess stability

Application Note: GC-MS Analysis of Methylhydroquinone and Its Oxidation Product, Methyl-p-benzoquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhydroquinone (MHQ), a substituted hydroquinone, is a compound of significant interest in various fields, including pharmaceuticals and polymer chemistry, due to its antioxidant properties and its role as a versatile chemical intermediate.[1] One of the primary reactions of this compound is oxidation, which leads to the formation of methyl-p-benzoquinone (MBQ). The accurate identification and quantification of both the parent compound and its reaction products are crucial for reaction monitoring, product purity assessment, and understanding reaction kinetics.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds like this compound by GC-MS can be challenging due to their low volatility and potential for thermal degradation. Derivatization, a process that chemically modifies a compound to enhance its analytical properties, is often employed to overcome these challenges. Silylation, which replaces active hydrogens in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, is a common derivatization technique for phenolic compounds, increasing their volatility and thermal stability.[2]

This application note provides a detailed protocol for the GC-MS analysis of this compound and its primary oxidation product, methyl-p-benzoquinone. It includes a derivatization procedure to improve the chromatographic performance of this compound.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Reaction Mixture extraction Solvent Extraction sample->extraction derivatization Silylation (for MHQ) extraction->derivatization injection GC Injection extraction->injection Direct Analysis of MBQ derivatization->injection Analysis of MHQ separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection chromatogram Chromatogram detection->chromatogram mass_spectra Mass Spectra detection->mass_spectra identification Compound Identification chromatogram->identification mass_spectra->identification quantification Quantification identification->quantification

References

Application Note & Protocol: Synthesis of 2-Methyl-1,4-Benzoquinone from Methylhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The oxidation of hydroquinones to their corresponding quinones is a fundamental transformation in organic chemistry. 2-Methyl-1,4-benzoquinone, the oxidized form of 2-methylhydroquinone (also known as toluhydroquinone), is a valuable chemical intermediate. It serves as a precursor in the synthesis of more complex molecules, including Vitamin K and analogues of Coenzyme Q.[1] The core of this process involves a 2-electron, 2-proton oxidation, which can be achieved through various synthetic methodologies. This document provides detailed protocols for several common methods of preparing 2-methyl-1,4-benzoquinone from methylhydroquinone.

The general transformation involves the oxidation of the two hydroxyl groups of the hydroquinone (B1673460) to form the two carbonyl groups of the quinone.[2][3]

General Reaction Pathway

The fundamental chemical conversion is the oxidation of 2-methylhydroquinone.

G cluster_main Oxidation of this compound This compound 2-Methylhydroquinone QUINONE 2-Methyl-1,4-Benzoquinone This compound->QUINONE Oxidation (-2e⁻, -2H⁺) OXIDANT [Oxidizing Agent]

Caption: General oxidation of 2-methylhydroquinone to 2-methyl-1,4-benzoquinone.

Synthetic Methodologies & Experimental Protocols

Several methods exist for the oxidation of this compound. The choice of method may depend on factors such as scale, available reagents, desired purity, and environmental considerations.

Method 1: Oxidation with Sodium Hypochlorite (B82951)

This method utilizes a common and inexpensive oxidizing agent to achieve the conversion.

Protocol:

  • Dissolution: Dissolve 3.0 g (24 mmol) of 2-methylhydroquinone in 150 mL of chloroform (B151607) in a suitable reaction flask.

  • Reagent Addition: While stirring, add 100 mL of a sodium hypochlorite solution. The concentration of the hypochlorite solution should be sufficient to effect the oxidation.

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Separate the organic layer. Wash the chloroform layer with water and then with a saturated sodium chloride (brine) solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and remove the chloroform under reduced pressure to yield crude 2-methyl-1,4-benzoquinone.

  • Purification: The crude product can be further purified by recrystallization or sublimation if necessary.[4]

Safety Precautions: Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Method 2: Oxidation with Hydrogen Peroxide (Catalytic)

This protocol employs hydrogen peroxide as a "green" oxidant, often in the presence of a catalyst, which makes it an environmentally benign option.

Protocol:

  • Reaction Setup: In a 500 mL flask equipped with a mechanical stirrer and a dropping funnel, add 40.0 g of o-cresol (B1677501) (as a precursor to this compound in a two-step, one-pot synthesis), a catalytic amount of Ti-Superoxide (e.g., 8.0 g), a phase-transfer catalyst like benzyltriethylammonium chloride (0.4 g), and 200 mL of a suitable organic solvent (e.g., benzene (B151609) or toluene). Note: If starting directly from this compound, dissolve it in the solvent with the catalysts.

  • Heating: Heat the mixture to 50-60°C with vigorous stirring.

  • Oxidant Addition: Slowly add 320 mL of 30% hydrogen peroxide dropwise from the dropping funnel, maintaining the reaction temperature between 50-60°C.[5]

  • Reaction Time: After the addition is complete, continue stirring for approximately 1 hour.[5] Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter to recover the catalyst. Separate the organic phase from the aqueous phase.

  • Isolation: The organic phase containing the 2-methyl-1,4-benzoquinone can be washed, dried, and the solvent evaporated to yield the product.[5]

Safety Precautions: Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Handle with extreme care. The reaction can be exothermic; ensure proper temperature control.

Method 3: Classical Oxidation with Manganese Dioxide

This is a robust and traditional method for oxidizing hydroquinones.[6] The protocol for hydroquinone can be adapted directly for this compound.

Protocol:

  • Reaction Setup: In a 1-liter flask suitable for steam distillation, add 500 mL of water and slowly add 90 mL of concentrated sulfuric acid while cooling. To this acidic solution, add 0.5 moles of 2-methylhydroquinone.

  • Oxidant Addition: While stirring, add 1.0 mole of powdered manganese dioxide in portions to control the initial brisk reaction.

  • Isolation by Steam Distillation: Immediately connect the flask to a steam distillation apparatus. The product, 2-methyl-1,4-benzoquinone, is volatile with steam. Continue the distillation until the distillate runs clear.[6]

  • Product Collection: Cool the receiving flask in an ice bath to crystallize the product.

  • Purification: Collect the yellow crystals by filtration. The product is often pure enough for many applications but can be recrystallized if needed. The product should be protected from light as it can darken over time.[6]

Safety Precautions: Concentrated sulfuric acid is highly corrosive. Manganese dioxide is a strong oxidizing agent. The oxidation reaction is exothermic. Perform the reaction in a fume hood.

Data Presentation: Comparison of Synthetic Methods

Method/Oxidant Catalyst Solvent Temperature (°C) Key Advantages Reported Selectivity/Yield Reference
Sodium HypochloriteNoneChloroform / WaterRoom TemperatureInexpensive reagents, simple procedure.Not specified, but presented as a viable synthesis.[4]
Hydrogen PeroxideTi-SuperoxideToluene or Benzene50 - 60Environmentally friendly ("green") oxidant.~91% selectivity (from o-cresol).[5][5]
Manganese DioxideNone (Stoichiometric)Water / H₂SO₄Exothermic, then steam distillation temp.Robust, classic method; product isolated directly.Good yields are typical for this method.[6][6]

General Experimental & Application Workflow

The overall process from starting material to final application follows a logical sequence of steps, whether in a research lab or in a drug development pipeline.

G cluster_synthesis Synthesis & Purification cluster_application Analysis & Application node_setup 1. Reaction Setup (Flask, Stirrer, etc.) node_reagents 2. Add this compound & Solvent node_setup->node_reagents node_oxidant 3. Add Oxidizing Agent (Control Temperature) node_reagents->node_oxidant node_monitor 4. Monitor Reaction (e.g., TLC) node_oxidant->node_monitor node_workup 5. Work-up (Quench, Extract, Wash) node_monitor->node_workup node_isolate 6. Isolate & Purify (Evaporation, Crystallization) node_workup->node_isolate node_char 7. Characterization (NMR, MS, MP) node_isolate->node_char node_further 8. Use as Intermediate (e.g., CoQ10 Synthesis) node_char->node_further G cluster_coq Conceptual Pathway to Coenzyme Q HYDROQUINONE 2,3-Dimethoxy- 5-methylhydroquinone PRENYLATION 1. Prenylation (Coupling with Isoprenoid Side Chain) HYDROQUINONE->PRENYLATION OXIDATION 2. Oxidation PRENYLATION->OXIDATION COQ Coenzyme Q10 (Ubiquinone) OXIDATION->COQ

References

Troubleshooting & Optimization

Technical Support Center: Methylhydroquinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methylhydroquinone.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields in this compound synthesis can arise from several factors, often related to the specific synthetic route being employed. Key areas to investigate include:

  • Incomplete Initial Oxidation: If your synthesis involves the oxidation of a precursor like o-cresol (B1677501) or p-toluidine (B81030) to form methyl-p-benzoquinone, incomplete conversion will directly reduce the final yield.[1][2]

  • Suboptimal Reduction Conditions: The subsequent reduction of methyl-p-benzoquinone to this compound is a critical step. The efficiency of this step is highly dependent on the catalyst, solvent, hydrogen pressure, and temperature.[3]

  • Poor Quality of Starting Materials or Reagents: The purity of your starting materials and reagents can significantly affect the reaction outcome. Impurities can interfere with the reaction or lead to the formation of side products.

  • Moisture or Oxygen Sensitivity: Certain reagents and intermediates in organic synthesis can be sensitive to moisture and oxygen.[3] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents is crucial in such cases.[3][4]

  • Side Reactions: The formation of byproducts is a common cause of reduced yield. Over-oxidation or alternative reaction pathways can consume starting materials and reduce the amount of the desired product.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Use high-purity reagents and solvents.[3]

  • Optimize Oxidation Step: Monitor the oxidation reaction closely using TLC or GC to ensure complete conversion of the starting material. Adjust reaction time, temperature, or oxidant concentration as needed.

  • Optimize Reduction Step:

    • Catalyst Activity: Ensure your catalyst (e.g., Raney nickel, Pd/C) is active.[1][3] Consider increasing the catalyst loading if the reaction is sluggish.

    • Hydrogen Pressure: Optimize the hydrogen pressure for the reduction step.[1]

    • Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the reduction rate and selectivity.

  • Ensure Inert Atmosphere: If using moisture or oxygen-sensitive reagents, ensure all glassware is thoroughly dried and the reaction is conducted under a dry, inert atmosphere.[3][4]

  • Analyze for Side Products: Use analytical methods to identify any significant side products. This can provide clues about where the main reaction pathway is failing and help in optimizing conditions to minimize their formation.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The presence of multiple spots on a TLC plate indicates the formation of impurities or side products. Common side products in this compound synthesis can include:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to your starting material.

  • Over-oxidation Products: In the initial oxidation step, over-oxidation can lead to the formation of various byproducts.

  • Products of Incomplete Reduction: If the reduction of methyl-p-benzoquinone is not complete, you will have the quinone intermediate remaining in your product mixture.

  • Isomers: Depending on the starting materials and reaction conditions, the formation of isomeric products is possible.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring it with TLC. Adjusting the reaction time and temperature can help minimize the formation of side products.

  • Purification: Employ appropriate purification techniques to separate the desired product from impurities.

    • Column Chromatography: A reliable method for separating compounds with different polarities.[4]

    • Recrystallization: Can be used to obtain a high-purity product after initial purification.[5]

Data Presentation

Table 1: Impact of Reaction Conditions on this compound Synthesis Yield

ParameterVariationEffect on YieldReference
Starting Material o-CresolHigh conversion (99%) and selectivity (91%) to methyl-p-benzoquinone can be achieved.[1][1][2]
p-MethoxyphenolCan be converted to this compound with varying yields depending on the catalyst and temperature.[6][6]
Catalyst (Oxidation) Ti-SuperoxideCan achieve high conversion (99%) and selectivity (91%) in the oxidation of o-cresol.[1][2][1][2]
Catalyst (Reduction) Raney NickelCommonly used for the hydrogenation of methyl-p-benzoquinone.[1][1]
Pd/CA 99.4% hydrogenation molar yield of TMHQ (a similar compound) has been reported using a Pd/C catalyst.[3][3]
Solvent Benzene/Toluene (B28343)Used in the oxidation of o-cresol.[1][1]
Temperature (Oxidation) 50-60 °COptimal range for the oxidation of o-cresol with H2O2 and Ti-Superoxide catalyst.[1][2][1][2]
Temperature (Reduction) 100 °CUsed for the hydrogenation of methyl-p-benzoquinone with Raney nickel.[1][1]
Hydrogen Pressure 0.6 MPaEffective pressure for the reduction of methyl-p-benzoquinone.[1][1]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound from o-Cresol

This protocol is adapted from a common synthetic route involving the oxidation of o-cresol followed by reduction.[1]

Step 1: Oxidation of o-Cresol to Methyl-p-benzoquinone

  • Materials:

    • o-Cresol

    • Ti-Superoxide catalyst

    • Benzyltriethylammonium chloride

    • Toluene (or Benzene)

    • 30% Hydrogen peroxide (H₂O₂)

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer, add o-cresol, Ti-Superoxide catalyst (20% w/w of o-cresol), and benzyltriethylammonium chloride (1% w/w of o-cresol) in toluene.

    • Heat the mixture to 50-60°C with vigorous stirring.

    • Slowly add 30% hydrogen peroxide dropwise to the reaction mixture while maintaining the temperature at 50-60°C.

    • After the addition is complete, continue stirring for 1 hour.

    • Monitor the reaction progress by TLC until the o-cresol is consumed.

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to recover the catalyst. The catalyst can be washed with toluene and recycled.

    • The organic phase containing the methyl-p-benzoquinone is carried forward to the next step.

Step 2: Reduction of Methyl-p-benzoquinone to this compound

  • Materials:

    • Toluene solution of methyl-p-benzoquinone (from Step 1)

    • Raney nickel catalyst

    • Hydrogen gas

  • Procedure:

    • Transfer the organic phase from Step 1 to a high-pressure reactor.

    • Add Raney nickel catalyst (e.g., 4.5g for a 40g scale reaction of o-cresol).

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor to 0.6 MPa with hydrogen and heat to 100°C.

    • Maintain the reaction under these conditions for at least 10 hours, with stirring.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with an inert gas.

    • Filter the reaction mixture to remove the Raney nickel catalyst.

    • The resulting solution can be concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene/hexane mixture) to yield pure this compound.

Visualizations

TroubleshootingWorkflow start Low Yield in This compound Synthesis check_purity Check Purity of Starting Materials start->check_purity impure_materials Impure Starting Materials? check_purity->impure_materials check_oxidation Analyze Oxidation Step (e.g., via TLC/GC) incomplete_oxidation Incomplete Oxidation? check_oxidation->incomplete_oxidation check_reduction Analyze Reduction Step (e.g., via TLC/GC) incomplete_reduction Incomplete Reduction? check_reduction->incomplete_reduction check_conditions Review Reaction Conditions (Temp, Pressure, Atmosphere) suboptimal_conditions Suboptimal Conditions? check_conditions->suboptimal_conditions impure_materials->check_oxidation No purify_materials Purify Starting Materials impure_materials->purify_materials Yes incomplete_oxidation->check_reduction No optimize_oxidation Optimize Oxidation: - Adjust time/temp - Check oxidant incomplete_oxidation->optimize_oxidation Yes incomplete_reduction->check_conditions No optimize_reduction Optimize Reduction: - Check catalyst activity - Adjust H2 pressure/temp incomplete_reduction->optimize_reduction Yes optimize_conditions Optimize Conditions: - Ensure inert atmosphere - Calibrate temp/pressure suboptimal_conditions->optimize_conditions Yes end Improved Yield suboptimal_conditions->end No purify_materials->check_oxidation optimize_oxidation->check_reduction optimize_reduction->check_conditions optimize_conditions->end ReactionPathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions o_cresol o-Cresol methyl_benzoquinone Methyl-p-benzoquinone o_cresol->methyl_benzoquinone Oxidation (H2O2, Catalyst) over_oxidation Over-oxidation Products o_cresol->over_oxidation Over-oxidation This compound This compound (Desired Product) methyl_benzoquinone->this compound Reduction (H2, Catalyst) incomplete_reduction Incomplete Reduction (Methyl-p-benzoquinone) methyl_benzoquinone->incomplete_reduction Incomplete Reaction

References

Technical Support Center: Optimizing Reaction Conditions for Methylhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for experiments involving methylhydroquinone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound can be synthesized through several common routes, including the oxidation of o-cresol (B1677501) followed by reduction, the acid-catalyzed reaction of paramethoxyphenol or para-dimethoxybenzene, and the Elbs persulfate oxidation of 2-methylphenol.[1][2][3]

Q2: What are the key parameters to control during the synthesis of this compound from o-cresol?

A2: The key parameters to control in this two-step synthesis are temperature, catalyst concentration, and reaction time. The initial oxidation of o-cresol with hydrogen peroxide is typically carried out at 50-60°C.[1][4] The subsequent reduction of the intermediate (methyl benzoquinone) is often performed under hydrogen pressure at elevated temperatures (e.g., 100°C).[1]

Q3: How can I minimize the formation of the dimethylated product during the methylation of hydroquinone (B1673460)?

A3: To favor mono-methylation and obtain 4-methoxyphenol, using a strong acid catalyst with methanol (B129727) as the methylating agent can be effective.[5][6] The use of methyl iodide with a base like potassium hydroxide (B78521) can lead to a higher yield of the dimethylated product.[6] Careful control of stoichiometry and reaction time is crucial to minimize over-methylation.

Q4: What are suitable catalysts for the synthesis of this compound from paramethoxyphenol?

A4: Solid acid catalysts are preferred for this reaction.[2][7] Examples include strong acid-treated clays (B1170129) (like montmorillonite), ion-exchanged zeolites, and heteropolyacids.[2] The reaction is typically carried out at temperatures between 100°C and 300°C.[2][7]

Q5: My this compound product is dark in color. What is the likely cause and how can I prevent it?

A5: this compound is susceptible to oxidation, which can lead to discoloration.[8] Exposure to air, especially in the presence of a base, can cause it to darken rapidly. To prevent this, it is recommended to work under an inert atmosphere (e.g., Nitrogen or Argon) and to use degassed solvents.

Troubleshooting Guides

Guide 1: Low Yield in o-Cresol Oxidation to Methyl Benzoquinone
Potential Cause Troubleshooting Step
Low Catalyst Activity Ensure the catalyst (e.g., Ti-Superoxide) is active and used in the correct proportion (e.g., 20% w/w).[1][4]
Inefficient Oxidizing Agent Use a fresh solution of hydrogen peroxide (e.g., 30% aq.) and add it dropwise to control the reaction temperature.[1][4]
Suboptimal Temperature Maintain the reaction temperature between 50-60°C for optimal conversion and selectivity.[1][4]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
Guide 2: Inefficient Reduction of Methyl Benzoquinone
Potential Cause Troubleshooting Step
Inactive Reduction Catalyst Use a fresh and active catalyst like Raney nickel.[1]
Insufficient Hydrogen Pressure Ensure the reaction is carried out under the recommended hydrogen pressure (e.g., 0.6 MPa).[1]
Inadequate Temperature or Time Maintain the reaction temperature at around 100°C and allow for sufficient reaction time (e.g., >10 hours).[1]
Catalyst Poisoning Ensure the methyl benzoquinone intermediate is sufficiently pure before the reduction step to avoid poisoning the catalyst.
Guide 3: Poor Selectivity in Hydroquinone Methylation
Potential Cause Troubleshooting Step
Over-methylation To favor the mono-methylated product, consider using a milder methylating agent or a different catalytic system, such as a strong acid with methanol.[5][6] When using highly reactive agents like methyl iodide, carefully control the stoichiometry and reaction time.
Side Reactions Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.[9]
Incorrect Solvent Choice For N-alkylation of similar compounds, polar aprotic solvents like DMF are favored over protic solvents to avoid O-alkylation.[9] While this applies to amides, solvent choice is also critical in hydroquinone methylation.

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis from o-Cresol

ParameterValueReference
Starting Material o-Cresol[1]
Oxidizing Agent 30% Hydrogen Peroxide[1]
Oxidation Catalyst Ti-Superoxide (20% w/w)[1][4]
Oxidation Temperature 50-60°C[1][4]
Oxidation Conversion 99%[1]
Oxidation Selectivity 91%[1]
Reduction Catalyst Raney Nickel[1]
Reduction Pressure 0.6 MPa Hydrogen[1]
Reduction Temperature 100°C[1]
Reduction Time >10 hours[1]

Table 2: Synthesis of this compound from p-Dimethoxybenzene

CatalystTemperature (°C)Conversion (%)Yield (%)Reference
US-Y Zeolite2005752[2]
Acid Clay (KSF)2005845[2]
US-Y Zeolite (Vapor Phase)2002331[2][7]
US-Y Zeolite (Vapor Phase)2401922[2][7]

Experimental Protocols

Protocol 1: Synthesis of this compound from o-Cresol

This protocol is adapted from a patented method for the preparation of this compound.[1]

Step 1: Oxidation of o-Cresol

  • In a 500mL flask, combine 40.0g of o-cresol, 8.0g of Ti-Superoxide catalyst (20% w/w), 0.4g of benzyltriethylammonium chloride (1% w/w), and 200mL of benzene.

  • Heat the mixture to 50-60°C with strong mechanical stirring.

  • Slowly add 320mL of 30% hydrogen peroxide dropwise, maintaining the temperature at 50-60°C.

  • After the addition is complete, continue stirring for 1 hour.

  • Cool the reaction to room temperature and filter to recover the catalyst.

  • Wash the catalyst with toluene (B28343) and combine the organic phases.

Step 2: Reduction of Methyl Benzoquinone

  • Transfer the combined organic phase containing the crude methyl benzoquinone to a suitable pressure vessel.

  • Add 4.5g of Raney nickel catalyst.

  • Pressurize the vessel with hydrogen to 0.6 MPa.

  • Heat the mixture to 100°C and stir for over 10 hours.

  • After the reaction is complete, cool the vessel and carefully filter to remove the catalyst.

  • The resulting solution can be concentrated and the crude this compound purified by crystallization from a suitable solvent like benzene.[1]

Visualizations

experimental_workflow Experimental Workflow: Synthesis of this compound from o-Cresol cluster_oxidation Step 1: Oxidation cluster_reduction Step 2: Reduction cluster_purification Purification start Mix o-cresol, catalyst, and solvent heat Heat to 50-60°C start->heat add_h2o2 Add H2O2 dropwise heat->add_h2o2 react_ox React for 1 hour add_h2o2->react_ox cool_filter Cool and filter react_ox->cool_filter add_raney Add Raney Nickel cool_filter->add_raney Crude Methyl Benzoquinone pressurize Pressurize with H2 (0.6 MPa) add_raney->pressurize heat_red Heat to 100°C pressurize->heat_red react_red React for >10 hours heat_red->react_red cool_filter_red Cool and filter react_red->cool_filter_red crystallize Crystallization cool_filter_red->crystallize Crude this compound product Pure this compound crystallize->product

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_low_yield Troubleshooting Logic: Low Product Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_monitoring Reaction Monitoring start Low or No Product Yield check_reagents Check Reagent Quality (e.g., fresh H2O2, active catalyst) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Pressure, Time) start->check_conditions monitor_reaction Monitor Reaction Progress (TLC) start->monitor_reaction reagent_ok Reagents OK? check_reagents->reagent_ok conditions_ok Conditions Correct? check_conditions->conditions_ok start_material Starting Material Consumed? monitor_reaction->start_material replace_reagents Replace reagents reagent_ok->replace_reagents No end_node Re-run Experiment reagent_ok->end_node Yes replace_reagents->end_node adjust_conditions Adjust T, P, or time conditions_ok->adjust_conditions No conditions_ok->end_node Yes adjust_conditions->end_node extend_time Extend reaction time start_material->extend_time No start_material->end_node Yes, but still low yield (Check workup/purification) extend_time->end_node

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Stabilization of Methylhydroquinone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of methylhydroquinone in solution. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the stability and efficacy of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is an alkylated hydroquinone (B1673460) derivative. Like other hydroquinones, it is susceptible to oxidation, especially when in solution.[1][2] This oxidation can be initiated by factors such as dissolved oxygen, exposure to light, elevated temperatures, and the presence of metal ions.[3] The degradation of this compound leads to the formation of colored byproducts, primarily the corresponding quinone, which can compromise the integrity of experiments by altering the compound's concentration and introducing impurities.[4]

Q2: What are the primary factors that trigger the oxidation of this compound in solution?

Several factors can accelerate the degradation of this compound:

  • pH: The stability of hydroquinones is significantly influenced by pH. Generally, acidic conditions promote stability, while neutral to alkaline conditions can accelerate oxidation.[5]

  • Oxygen: The presence of dissolved atmospheric oxygen is a key driver of oxidation.[3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3][6]

  • Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate oxidative reactions.[3]

  • Metal Ions: Transition metal ions, such as iron and copper, can act as catalysts, promoting the oxidation of hydroquinones.[2]

Q3: What are the visible signs of this compound oxidation?

The most common sign of this compound oxidation is a change in the color of the solution. Typically, a colorless solution of this compound will turn yellow, brown, or reddish-brown upon oxidation due to the formation of methyl-p-benzoquinone and subsequent polymerization products.

Q4: Which antioxidants are effective in preventing this compound oxidation?

Several antioxidants can be used to stabilize this compound solutions. The choice often depends on the solvent system and the specific experimental requirements. Common and effective antioxidants include:

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These are phenolic antioxidants that are effective radical scavengers.[3]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can effectively prevent oxidation.[3]

  • Sodium Metabisulfite: A common antioxidant used in pharmaceutical formulations to prevent the oxidation of easily oxidizable drugs.[3]

Q5: How do chelating agents help in stabilizing this compound solutions?

Chelating agents, such as Ethylenediaminetetraacetic acid (EDTA) and citric acid , bind to metal ions in the solution.[7] By sequestering these metal ions, chelating agents prevent them from catalyzing the oxidation of this compound, thereby enhancing the stability of the solution.[7]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Solution turns yellow/brown shortly after preparation. Rapid oxidation due to the presence of dissolved oxygen and/or exposure to light.1. De-gas your solvent: Before dissolving the this compound, purge the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. 2. Work under an inert atmosphere: Prepare the solution in a glove box or under a continuous stream of inert gas. 3. Protect from light: Use amber-colored glassware or wrap your containers in aluminum foil.[3]
Inconsistent results between experimental replicates. Degradation of this compound in the stock solution over time.1. Prepare fresh solutions: For the most sensitive experiments, prepare this compound solutions fresh before each use. 2. Store properly: If a stock solution must be stored, keep it at a low temperature (2-8°C), protected from light, and under an inert atmosphere. 3. Use antioxidants: Add an appropriate antioxidant to the stock solution to prolong its stability.
Precipitate forms in the solution over time. Formation of insoluble oxidation products or polymerization.1. Optimize pH: Ensure the pH of the solution is in the acidic range (e.g., pH 3-5) to minimize oxidation.[5] 2. Add a chelating agent: If metal ion contamination is suspected, add a chelating agent like EDTA or citric acid (e.g., 0.1% w/v).[7]
Low yield or activity of this compound in the experiment. Significant degradation has occurred.1. Review the entire workflow: Identify all potential points of exposure to oxygen, light, and high temperatures. 2. Implement a combination of protective measures: Use de-gassed solvents, an inert atmosphere, light protection, low temperatures, and a combination of an antioxidant and a chelating agent.

Quantitative Data Summary

While specific quantitative data for the stability of this compound is limited in publicly available literature, the following table summarizes stability data for hydroquinone, which can serve as a valuable reference point. It is recommended to perform a stability study for your specific formulation.

Table 1: Factors Affecting Hydroquinone Stability and Recommended Stabilization Strategies

Parameter Condition Leading to Instability Recommended Stabilization Strategy Typical Concentration
pH Neutral to Alkaline (pH > 7)Maintain a slightly acidic pH.[5]pH 3.0 - 5.5
Antioxidants Absence of radical scavengersAdd a suitable antioxidant.[3]BHT/BHA: 0.01 - 0.1% (w/v) Ascorbic Acid: 0.1 - 1% (w/v) Sodium Metabisulfite: 0.05 - 0.2% (w/v)
Chelating Agents Presence of catalytic metal ionsAdd a chelating agent.[7]EDTA: 0.05 - 0.1% (w/v) Citric Acid: 0.1 - 0.5% (w/v)
Temperature Elevated temperatures (>25°C)Store solutions at reduced temperatures.[6]2 - 8°C
Light Exposure to ambient or UV lightStore in light-protective containers.[3]N/A
Oxygen Presence of dissolved oxygenPrepare and store under an inert atmosphere.N/A

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

This protocol describes the preparation of an aqueous solution of this compound with enhanced stability for use in research applications.

Materials:

  • This compound

  • Deionized water (high-purity)

  • Citric acid

  • Ascorbic acid

  • Nitrogen or Argon gas

  • Amber-colored volumetric flasks

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Solvent De-gassing: Take the required volume of deionized water in an amber-colored flask and purge with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

  • Preparation of Stabilizer Solution: To the de-gassed water, add citric acid to a final concentration of 0.1% (w/v) and ascorbic acid to a final concentration of 0.5% (w/v). Stir until completely dissolved.

  • pH Adjustment (Optional but Recommended): Check the pH of the stabilizer solution. If necessary, adjust to a pH between 4.0 and 5.0 using a dilute solution of citric acid or sodium hydroxide.

  • Dissolving this compound: Weigh the required amount of this compound and add it to the stabilizer solution. Stir gently under a gentle stream of nitrogen or argon until it is fully dissolved.

  • Final Volume and Storage: Bring the solution to the final volume with de-gassed water. Filter the solution through a 0.22 µm sterile syringe filter into a clean, amber-colored storage bottle. Blanket the headspace with nitrogen or argon before sealing. Store the solution at 2-8°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Stability

This protocol provides a general HPLC-UV method to monitor the concentration of this compound over time and detect the formation of its primary oxidation product, methyl-p-benzoquinone.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the stabilized solvent system. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: At specified time points during your stability study, withdraw an aliquot of your this compound solution and dilute it to fall within the range of your calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Interpretation: Quantify the concentration of this compound by comparing the peak area to the calibration curve. The appearance of a new peak with a different retention time may indicate the formation of the oxidized quinone product.

Visualizations

Oxidation_Prevention_Workflow cluster_prep Solution Preparation cluster_analysis Stability Monitoring Start Start Degas_Solvent De-gas Solvent (N2/Ar Purge) Start->Degas_Solvent Add_Stabilizers Add Stabilizers (Antioxidant & Chelating Agent) Degas_Solvent->Add_Stabilizers Adjust_pH Adjust pH (Acidic Range) Add_Stabilizers->Adjust_pH Dissolve_MHQ Dissolve this compound (Under Inert Atmosphere) Adjust_pH->Dissolve_MHQ Store_Properly Store Solution (2-8°C, Protected from Light) Dissolve_MHQ->Store_Properly Sample_Collection Collect Samples at Time Points Store_Properly->Sample_Collection HPLC_Analysis Analyze by HPLC-UV Sample_Collection->HPLC_Analysis Data_Evaluation Evaluate Data (Concentration vs. Time) HPLC_Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: Experimental workflow for preparing and monitoring a stabilized this compound solution.

Oxidation_Pathway cluster_factors Oxidative Stressors cluster_prevention Protective Measures MHQ This compound (Stable) Semiquinone Methylsemiquinone Radical (Unstable Intermediate) MHQ->Semiquinone - H• Quinone Methyl-p-benzoquinone (Colored Oxidation Product) Semiquinone->Quinone - H• O2 Oxygen (O2) O2->Semiquinone Light Light (hv) Light->Semiquinone Metal Metal Ions (Fe3+, Cu2+) Metal->Semiquinone Antioxidant Antioxidants (e.g., BHT, Ascorbic Acid) Antioxidant->Semiquinone Radical Scavenging Chelator Chelating Agents (e.g., EDTA, Citric Acid) Chelator->Metal Inactivates Inert_Atmosphere Inert Atmosphere (N2, Ar) Inert_Atmosphere->O2 Removes

Caption: Chemical pathway of this compound oxidation and points of intervention for stabilization.

References

Technical Support Center: Purification of Crude Methylhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude methylhydroquinone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most prevalent impurity is methylbenzoquinone, which is the oxidized form of this compound. Its presence is often indicated by a discoloration of the crude product, appearing as a tan, reddish-brown, or orange-brown color. Other potential impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents.

Q2: What is the recommended initial purification strategy for crude this compound?

A2: For discolored crude this compound, a chemical reduction step is often recommended prior to further purification. This typically involves treating the crude product with a reducing agent, such as sodium borohydride, to convert the colored methylbenzoquinone back into the colorless this compound. Following this, recrystallization is a highly effective and commonly employed method for purification.

Q3: Which purification technique is best suited for achieving high-purity this compound?

A3: The choice of purification technique depends on the level of impurities and the desired final purity.

  • Recrystallization is an excellent method for removing small amounts of impurities and is often sufficient for achieving high purity.[1]

  • Column chromatography is ideal for separating more complex mixtures or when very high purity is required.

  • High-Performance Liquid Chromatography (HPLC) can be used for both analytical assessment of purity and for preparative purification to achieve very high purity levels.[2]

Troubleshooting Guides

Recrystallization

Problem 1: The this compound product is discolored (e.g., tan, reddish-brown).

  • Possible Cause: The primary cause of discoloration is the presence of the oxidized impurity, methylbenzoquinone.[1]

  • Solution:

    • Chemical Reduction: Before recrystallization, dissolve the crude this compound in a suitable solvent and treat it with a mild reducing agent like sodium borohydride. This will reduce the colored quinone back to the hydroquinone.

    • Inert Atmosphere: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric oxygen from re-oxidizing the this compound.

Problem 2: Low recovery of purified this compound after recrystallization.

  • Possible Cause 1: The chosen recrystallization solvent is not optimal, and the this compound has significant solubility at low temperatures.

  • Solution 1: Conduct small-scale solvent screening to identify a solvent in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Common solvents to test include ethanol, methanol, toluene, and water, or mixtures thereof.[3][4]

  • Possible Cause 2: Too much solvent was used during the dissolution step.

  • Solution 2: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.

  • Possible Cause 3: The cooling process was too rapid, leading to the formation of small crystals that are difficult to filter or remain in the mother liquor.

  • Solution 3: Allow the hot solution to cool slowly to room temperature to encourage the growth of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[1]

Problem 3: The recrystallized product is not pure enough.

  • Possible Cause: Impurities may have co-precipitated with the this compound.

  • Solution:

    • Slow Cooling: Ensure the crystallization process is slow to allow for the selective crystallization of this compound.

    • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

    • Wash Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

Column Chromatography

Problem 1: Poor separation of this compound from impurities.

  • Possible Cause 1: The solvent system (mobile phase) is not optimized.

  • Solution 1: The polarity of the mobile phase is critical for good separation.[5] For normal-phase chromatography (e.g., with a silica (B1680970) gel stationary phase), start with a non-polar solvent and gradually increase the polarity. A common starting point could be a mixture of hexane (B92381) and ethyl acetate (B1210297). Use thin-layer chromatography (TLC) to test different solvent ratios to find the optimal mobile phase that provides good separation between this compound and its impurities.

  • Possible Cause 2: The column was not packed properly, leading to channeling.

  • Solution 2: Ensure the stationary phase is packed uniformly in the column to prevent cracks or channels from forming. Both wet and dry packing methods can be effective if done carefully.[6]

Problem 2: this compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the this compound down the column.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

Data Presentation

Table 1: Recrystallization Solvent Properties for Hydroquinones

SolventSuitability for this compoundBoiling Point (°C)Notes
EthanolGood78This compound is soluble in ethanol.[7]
MethanolGood65This compound is soluble in methanol.[3]
TolueneGood111Can be used for recrystallization, sometimes in combination with other solvents.[3]
WaterModerate100This compound has limited solubility in water.[7] Can be effective for highly polar impurities.
HexanePoor (as primary solvent)69This compound has low solubility in nonpolar solvents like hexane. Can be used as an anti-solvent.[8]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent (e.g., ethanol, methanol, or a toluene/hexane mixture). The ideal solvent will dissolve the crude this compound when hot but have low solubility when cold.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, do not disturb the flask during this initial cooling period.

  • Cooling: Once the solution has reached room temperature and crystal formation is observed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification of this compound by Column Chromatography
  • Stationary Phase Selection: Silica gel is a commonly used stationary phase for the purification of polar compounds like this compound.[6]

  • Mobile Phase Selection: Using TLC, determine an appropriate solvent system. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.

  • Column Packing: Pack a chromatography column with the chosen stationary phase using either a wet or dry packing method. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor the separation using TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Recrystallization_Workflow A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure this compound H->I Column_Chromatography_Workflow A Crude this compound B Select Stationary & Mobile Phases (TLC) A->B C Pack Column B->C D Load Sample C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Monitor Fractions (TLC) F->G H Combine Pure Fractions G->H I Remove Solvent H->I J Pure this compound I->J

References

Technical Support Center: Methylhydroquinone HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving peak tailing issues encountered during the HPLC analysis of methylhydroquinone.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, exhibiting a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2] For quantitative analysis of this compound, peak tailing is problematic as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, ultimately compromising the accuracy and reliability of the results.[3][4]

Q2: What are the primary causes of peak tailing when analyzing phenolic compounds like this compound?

A2: For phenolic compounds such as this compound, the main causes of peak tailing include:

  • Secondary Interactions: Unwanted interactions between the phenolic hydroxyl groups of this compound and active sites on the stationary phase, most commonly residual silanol (B1196071) groups on silica-based columns (e.g., C18).[5][6]

  • Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of this compound (pKa1 ≈ 10.03) can lead to mixed ionization states, causing peak distortion.[3][7]

  • Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[8]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[4][8]

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can contribute to peak tailing.[4]

Q3: How do residual silanol groups on the HPLC column cause peak tailing with this compound?

A3: Silica-based reversed-phase columns, such as C18, have residual silanol groups (-Si-OH) on their surface that are not fully end-capped.[6] At mobile phase pH values above 3-4, these silanol groups can become ionized (-Si-O⁻).[1] The weakly acidic hydroxyl groups of this compound can then interact with these ionized silanol sites through hydrogen bonding or ion-exchange mechanisms.[6] This secondary retention mechanism holds some of the this compound molecules more strongly, causing them to elute later and resulting in a tailed peak.[5]

Q4: What is the ideal mobile phase pH for analyzing this compound to prevent peak tailing?

A4: To minimize peak tailing for acidic compounds like this compound, the mobile phase pH should be adjusted to at least 2 pH units below the analyte's pKa.[3][7] Since the first pKa of this compound is approximately 10.03, maintaining a mobile phase pH between 3 and 5 is generally recommended to ensure it remains in its neutral, protonated form, thereby minimizing interactions with silanol groups.[3] Operating at a low pH also protonates the residual silanol groups on the stationary phase, reducing their ability to interact with the analyte.[8]

Q5: Can the choice of organic modifier in the mobile phase affect peak tailing?

A5: Yes, the choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape. Acetonitrile and methanol (B129727) have different solvent strengths and can engage in different types of interactions with the analyte and the stationary phase. For phenolic compounds, methanol, being a protic solvent, can sometimes help to shield the analyte from interacting with silanol groups through competitive hydrogen bonding. However, the optimal choice is often application-specific, and it may be necessary to empirically test both solvents to determine which provides better peak symmetry.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.

Step 1: Initial Assessment

Observe the chromatogram to determine the nature of the peak tailing.

  • Are all peaks tailing? This may suggest a problem with the column, mobile phase, or HPLC system (extra-column volume).

  • Is only the this compound peak tailing? This points towards a specific chemical interaction between the analyte and the stationary phase.

Step 2: Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks check_column Check for Column Void or Contamination all_peaks->check_column Yes optimize_mp Optimize Mobile Phase all_peaks->optimize_mp No replace_column Replace Column check_column->replace_column check_system Inspect for Extra-Column Volume (tubing, connections) check_column->check_system check_ph Adjust Mobile Phase pH (2-3 units below pKa) optimize_mp->check_ph check_sample Review Sample Preparation optimize_mp->check_sample column_chem Consider Column Chemistry optimize_mp->column_chem increase_buffer Increase Buffer Concentration (e.g., 20-50 mM) check_ph->increase_buffer If tailing persists change_modifier Change Organic Modifier (ACN vs. MeOH) increase_buffer->change_modifier sample_solvent Ensure Sample is Dissolved in Mobile Phase or Weaker Solvent check_sample->sample_solvent sample_conc Check for Sample Overload (dilute sample) sample_solvent->sample_conc endcapped_column Use a Highly End-capped or Base-Deactivated Column column_chem->endcapped_column phenyl_column Try a Phenyl Stationary Phase endcapped_column->phenyl_column

Caption: A step-by-step workflow for diagnosing and resolving peak tailing in HPLC analysis.

Step 3: Addressing Chemical Interactions

The following diagram illustrates the chemical interactions that lead to peak tailing and how to mitigate them.

Caption: Chemical interactions causing peak tailing and corresponding solutions.

Data Presentation: Impact of Method Parameters on Peak Tailing

The following table summarizes the expected impact of adjusting key chromatographic parameters on the peak tailing factor for this compound.

ParameterCondition 1Tailing Factor (Tf)Condition 2Tailing Factor (Tf)Recommendation
Mobile Phase pH pH 6.0 (Phosphate Buffer)> 1.8pH 3.0 (0.1% Phosphoric Acid)< 1.2Operate at a low pH to suppress silanol interactions.[8]
Buffer Concentration 5 mM Phosphate Buffer (pH 3.0)~ 1.550 mM Phosphate Buffer (pH 3.0)< 1.2Increase buffer concentration to improve peak shape.[3]
Column Chemistry Standard C18 Column> 1.6End-capped C18 Column< 1.3Use a highly end-capped column to minimize silanol activity.[1]
Sample Concentration 100 µg/mL~ 1.710 µg/mL< 1.2Dilute the sample to avoid column overload.[8]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for the HPLC analysis of this compound, optimized for good peak shape.

1. Objective: To develop a robust isocratic reversed-phase HPLC method for the quantification of this compound with minimal peak tailing.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

3. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl column can be considered as an alternative for different selectivity.[5][10]

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). A typical starting ratio is 30:70 (Acetonitrile:Aqueous).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 290 nm

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of phosphoric acid to 999 mL of HPLC-grade water. Filter and degas both the aqueous and organic mobile phase components before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).

5. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Ensure the sample is fully dissolved (sonication may be used if necessary).

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. System Suitability: Before sample analysis, perform at least five replicate injections of a working standard solution. The system suitability criteria should be met:

  • Tailing Factor (Tf): ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Theoretical Plates (N): ≥ 2000

7. Analysis: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve generated from the standard solutions.

References

Technical Support Center: Improving the Stability of Methylhydroquinone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the formulation of methylhydroquinone.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound formulation turning brown or dark-colored?

A1: The discoloration of your this compound formulation is a common indicator of oxidative degradation.[1] this compound is susceptible to oxidation, particularly when exposed to oxygen, light, or certain metal ions. This process leads to the formation of highly colored intermediates, such as semiquinone and quinone forms, which can further polymerize.[2]

Q2: What are the primary factors that accelerate the degradation of this compound?

A2: Several factors can accelerate the degradation of this compound in a formulation:

  • High pH: The rate of oxidation significantly increases with a higher pH.[2] Formulations with an alkaline pH are more prone to rapid discoloration and degradation.

  • Exposure to Oxygen: Atmospheric oxygen is a key reactant in the oxidation of this compound.[2][3]

  • Exposure to Light: UV radiation can provide the energy to initiate and propagate oxidative reactions.[4]

  • Presence of Metal Ions: Metal ions can catalyze the oxidation process.

  • Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including oxidation.[4][5]

Q3: What are the most effective antioxidants for stabilizing this compound formulations?

A3: A combination of antioxidants is often more effective than a single agent. Commonly used and effective antioxidants include:

  • Sulfites: Sodium metabisulfite (B1197395) and sodium bisulfite are widely used to protect hydroquinone (B1673460) and its derivatives from oxidation.[2][6][7]

  • Ascorbic Acid and its Derivatives: Ascorbic acid (Vitamin C) and its esters, such as magnesium ascorbyl phosphate (B84403), are effective antioxidants.[2][6][7]

  • N-Acetyl-cysteine (NAC): NAC has been shown to inhibit the oxidation of hydroquinone.[2][8]

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These are commonly used phenolic antioxidants in topical formulations.[9]

  • Vitamin E (Tocopherol): Often used in combination with other antioxidants for a synergistic effect.[9]

Q4: What is the optimal pH range for a stable this compound formulation?

A4: To minimize oxidation, this compound formulations should be maintained within an acidic to neutral pH range. A pH between 3.0 and 5.5 is often recommended for hydroquinone products to enhance stability.[2] Some patented formulations suggest a neutral pH range of 5.5 to 7.5 can also be effective, especially when using a robust antioxidant system.[6][7]

Q5: How can I protect my formulation from light-induced degradation?

A5: To prevent photolysis, it is crucial to package your this compound formulation in opaque or amber-colored, airtight containers.[4] This will minimize its exposure to UV and visible light.

Troubleshooting Guides

Issue 1: Rapid Discoloration (Browning) of the Formulation
Potential Cause Troubleshooting Step
High pH Measure the pH of your formulation. If it is above 6.0, consider adjusting it to a more acidic range (e.g., 4.0-5.5) using a suitable buffering agent.
Inadequate Antioxidant System Review your antioxidant package. Consider adding a combination of antioxidants, such as sodium metabisulfite and an ascorbyl ester, to provide broader protection.[2][6]
Oxygen Exposure During preparation, consider purging your formulation vessel and solvent with an inert gas like nitrogen. Ensure final packaging has minimal headspace and is tightly sealed.
Light Exposure Transfer the formulation to an opaque or amber, airtight container immediately after preparation.[4]
Contamination with Metal Ions Use high-purity ingredients and consider adding a chelating agent like EDTA to sequester any trace metal ions.
Issue 2: Loss of Potency in Stability Studies
Potential Cause Troubleshooting Step
Oxidative Degradation This is the most common cause. Implement all the troubleshooting steps for discoloration.
Interaction with Other Excipients Evaluate the compatibility of this compound with all other ingredients in your formulation. Certain excipients may promote degradation.
Inappropriate Storage Conditions Ensure your stability studies are conducted at appropriate and controlled temperatures and humidity. Avoid temperature cycling.[5]
Analytical Method Issues Verify that your analytical method (e.g., HPLC) is stability-indicating and can accurately separate the parent this compound from its degradation products.[10]

Experimental Protocols

Protocol 1: Stability Testing of a this compound Cream
  • Formulation Preparation: Prepare the this compound cream under controlled conditions, minimizing exposure to light and air.

  • Packaging: Package the cream in inert, airtight, and opaque containers.

  • Stability Chambers: Place the samples in stability chambers under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • Sampling: At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples for analysis.

  • Analysis:

    • Visual Inspection: Observe for any changes in color, consistency, or phase separation.

    • pH Measurement: Measure the pH of the formulation.

    • Assay and Impurities: Use a validated stability-indicating HPLC method to determine the concentration of this compound and quantify any degradation products.

  • Data Analysis: Plot the concentration of this compound over time to determine the degradation kinetics and shelf-life.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Assay
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound.

  • Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in a suitable solvent. Dilute to a known concentration within the linear range of the method. Filter the sample through a 0.45 µm filter before injection.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the same solvent as the sample.

  • Quantification: Compare the peak area of this compound in the sample chromatogram to that of the standard to determine its concentration.

Visualizations

This compound This compound Semiquinone Methylsemiquinone Radical This compound->Semiquinone Oxidation (Loss of e⁻, H⁺) Quinone Methyl-p-benzoquinone Semiquinone->Quinone Further Oxidation Polymer Colored Polymers Quinone->Polymer Polymerization cluster_prep Formulation & Packaging cluster_storage Stability Storage cluster_analysis Analysis at Time Points Prep Prepare Formulation (Minimize Light/Air) Package Package in Opaque, Airtight Containers Prep->Package Storage Store at Controlled Temp/Humidity Package->Storage Visual Visual Inspection Storage->Visual pH pH Measurement Storage->pH HPLC HPLC Assay & Impurity Profiling Storage->HPLC

References

Methylhydroquinone Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for methylhydroquinone experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound (2-methylbenzene-1,4-diol) is a derivative of hydroquinone (B1673460). It is primarily used as a stabilizer in acrylics and as an antioxidant for various inedible fats and oils.[1] In a laboratory setting, it is a valuable intermediate in organic synthesis and is studied for its biological activities, including as an anti-inflammatory agent and an angiogenesis inhibitor that interferes with the Akt signaling pathway.[2]

Q2: What are the key safety precautions I should take when working with this compound?

This compound is a hazardous substance and requires careful handling. Always work in a well-ventilated area or a chemical fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye irritation.[3] Avoid inhaling the dust and prevent ingestion.[3] In case of contact, rinse the affected area with plenty of water.[3]

Q3: How should I properly store this compound to ensure its stability?

This compound is sensitive to light and air, which can cause it to oxidize and degrade.[4] It should be stored in a tightly sealed, amber-colored container in a cool, dry, and dark place.[4][5] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.[4]

Troubleshooting Guides

Issue 1: My this compound solution has turned brown/dark.

Cause: A color change to brown or dark is a common indicator of oxidation.[4] this compound is susceptible to oxidation, especially when exposed to air, light, or basic conditions. The colored product is likely the corresponding methyl-p-benzoquinone.

Solutions:

  • Prevention during preparation: Prepare solutions fresh for each experiment. Use deoxygenated solvents by sparging with nitrogen or argon before dissolving the this compound.

  • Storage of solutions: If a stock solution must be stored, keep it in a tightly sealed vial with minimal headspace, purged with an inert gas, and stored at a low temperature in the dark.

  • pH control: Maintain a neutral or slightly acidic pH, as basic conditions can accelerate oxidation.

  • Use of antioxidants: For some applications, the addition of a small amount of a stronger antioxidant like ascorbic acid might help to prevent the oxidation of this compound.

Issue 2: My reaction with this compound is giving a low yield or unexpected byproducts.

Cause: Low yields can result from the degradation of the starting material or the formation of side products. In synthesis reactions, incomplete reaction or the formation of isomers and oxidation products are common issues.

Solutions:

  • Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and identify the formation of byproducts.

  • Purification of starting material: Ensure the purity of your this compound before starting the reaction. If it has discolored, it may need to be purified by recrystallization.

  • Control of reaction conditions: Carefully control the reaction temperature, as overheating can lead to decomposition and side reactions. Ensure an inert atmosphere if the reaction is sensitive to oxygen.

  • Work-up procedure: During the work-up, be mindful that prolonged exposure to air or basic conditions can degrade the product. Acidify the aqueous layer during extraction to a pH of around 1 to improve the separation of tars.

Issue 3: I am having trouble purifying this compound by recrystallization.

Cause: Difficulties in recrystallization can arise from using an inappropriate solvent, cooling the solution too quickly, or the presence of significant impurities that inhibit crystal formation.

Solutions:

  • Solvent selection: Choose a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for recrystallization include toluene (B28343) and mixtures of methyl isobutyl ketone (MIBK) and toluene.

  • Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Seeding: If crystals do not form, try adding a seed crystal of pure this compound to initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

Data Presentation

Table 1: Solubility of Hydroquinone in Various Solvents at Different Temperatures

As a structural analog, the solubility of hydroquinone provides a useful reference for this compound.

SolventTemperature (K)Molar Fraction Solubility (x10^3)
Water293.1537.8
313.1573.1
Ethanol293.15298.2
313.15459.1
Methanol276.65247.3
321.65576.2
2-Propanol283.05163.7
321.15441.8
Ethyl Acetate284.0568.3
322.15275.4
Data sourced from Research Journal of Pharmacy and Technology and Semantic Scholar.[6][7]

Table 2: Antioxidant Activity (IC50 Values) of Plant Extracts Containing Phenolic Compounds

IC50 values indicate the concentration required to scavenge 50% of the free radicals. A lower IC50 value signifies higher antioxidant activity. These values for related phenolic compounds can serve as a benchmark.

Extract/CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Watermelon Juice40.0 (EC50)-
Vernonia amygdalina (Methanol Extract)94.92179.8
Vernonia amygdalina (Ethanol Extract)94.83256.9
Macaranga hypoleuca (Ethyl Acetate Fraction)14.312.10
Ascorbic Acid (Standard)4.97-
Trolox (Standard)-2.34
Data compiled from various sources on antioxidant activity of natural products.[8][9][10]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general procedure for purifying crude or discolored this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and a boiling chip. Heat the mixture to reflux with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Monitoring a Reaction by Thin Layer Chromatography (TLC)

This protocol outlines the steps to monitor the progress of a reaction involving this compound.

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Eluent (solvent system)

  • Capillary spotters

  • UV lamp

  • Reaction mixture

  • Standard solution of starting material (this compound)

Procedure:

  • Prepare the TLC Chamber: Pour a small amount of the chosen eluent into the developing chamber, ensuring the solvent level is below the spotting line on the TLC plate. Close the chamber to allow the atmosphere to become saturated with solvent vapor.

  • Spot the Plate: Using a capillary spotter, apply a small spot of the standard solution of this compound on the left side of the spotting line. In the middle, co-spot the standard and the reaction mixture. On the right, spot the reaction mixture.

  • Develop the Plate: Carefully place the TLC plate in the chamber and close the lid. Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.

  • Analyze the Results: The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Mandatory Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound add_solvent Add minimal hot solvent start->add_solvent dissolve Heat to dissolve add_solvent->dissolve hot_filtration Hot filtration (optional) dissolve->hot_filtration impurities Insoluble impurities hot_filtration->impurities cool_slowly Cool slowly to room temp. hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end Pure this compound dry->end signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes This compound This compound This compound->pAkt Inhibition logical_relationship cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Experimental Issue Observed ColorChange Solution turns brown Problem->ColorChange LowYield Low product yield Problem->LowYield ImpureProduct Impure product Problem->ImpureProduct Oxidation Oxidation of this compound ColorChange->Oxidation Degradation Degradation of starting material/product LowYield->Degradation SideReactions Side reactions or byproduct formation LowYield->SideReactions ImpureProduct->SideReactions PurificationIssue Inefficient purification ImpureProduct->PurificationIssue InertAtmosphere Use inert atmosphere (N2, Ar) Oxidation->InertAtmosphere FreshSolutions Prepare fresh solutions Oxidation->FreshSolutions ControlConditions Control reaction conditions (temp, pH) Degradation->ControlConditions Purify Purify starting material Degradation->Purify SideReactions->ControlConditions MonitorReaction Monitor reaction (TLC) SideReactions->MonitorReaction OptimizePurification Optimize purification (recrystallization) PurificationIssue->OptimizePurification

References

Safely Managing Methylhydroquinone in the Laboratory: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of methylhydroquinone in a laboratory setting. The following information is compiled to address potential issues and ensure the well-being of all personnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance that can cause skin, eye, and respiratory tract irritation.[1] It is harmful if swallowed and may cause an allergic skin reaction.[2][3] Furthermore, it is suspected of causing genetic defects and cancer.[2][3][4]

Q2: What are the signs and symptoms of exposure to this compound?

A2: Exposure can lead to redness and irritation of the skin and eyes.[1] Inhalation of dust may irritate the respiratory tract.[1] Ingestion can cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[1] An allergic skin reaction may manifest as a rash, itching, or swelling.[2]

Q3: What immediate actions should be taken in case of accidental exposure?

A3: In case of any exposure, it is crucial to seek medical attention.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1]

  • Ingestion: If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person.[1]

Q4: What personal protective equipment (PPE) is mandatory when handling this compound?

A4: To minimize exposure, appropriate personal protective equipment must be worn. This includes chemical safety goggles or a face shield, a lab coat or chemical-resistant apron, and gloves.[1][5] For incidental contact, nitrile gloves are suitable, while neoprene or butyl rubber gloves are recommended for extended contact.[5] If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[1][5]

Q5: How should this compound be stored in the lab?

A5: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is important to keep it away from incompatible substances such as strong oxidizing agents and strong bases.[1][2]

Troubleshooting Guide for Experimental Scenarios

Issue/Scenario Troubleshooting Steps
Spill of Solid this compound 1. Evacuate non-essential personnel from the immediate area. 2. Wear appropriate PPE, including a respirator, gloves, and eye protection. 3. Avoid generating dust.[1] 4. Gently sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[1] 5. Clean the spill area thoroughly with soap and water. 6. Dispose of contaminated materials as hazardous waste according to institutional and local regulations.[2][6]
Accidental Ingestion 1. If the person is conscious, have them rinse their mouth with water.[2] 2. Have them drink a few glasses of water to dilute the substance.[1] 3. Do NOT induce vomiting. [4] 4. Seek immediate medical attention.[1]
Skin or Eye Contact 1. Immediately proceed to the nearest safety shower or eyewash station. 2. For skin contact, remove contaminated clothing while flushing the affected area with water for at least 15 minutes.[1][2] 3. For eye contact, flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2] 4. Seek immediate medical attention.[1][2]
Fire Involving this compound 1. In case of a fire, wear a self-contained breathing apparatus and full protective gear.[1][2] 2. Use a fire extinguisher with water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2] 3. Be aware that thermal decomposition can produce irritating and toxic gases like carbon monoxide and carbon dioxide.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Reference
Molecular Formula C₇H₈O₂[6]
Molecular Weight 124.14 g/mol [6]
Melting Point 126 - 128 °C (258.8 - 262.4 °F)[2][3]
Flash Point 172 °C (341.6 °F)[1][2]
Autoignition Temperature 455 °C (851 °F)[1][2]
Oral LD50 (Mouse) >400 mg/kg[1]
Dermal LD50 (Guinea Pig) >1 gm/kg[1]

Experimental Workflow for Safe Handling

The diagram below outlines the standard workflow for safely handling this compound in a laboratory environment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Prepare work area in a chemical fume hood B->C D Weigh this compound in the fume hood C->D E Minimize dust generation D->E F Keep container closed when not in use E->F G Decontaminate work surfaces and equipment F->G H Dispose of waste in a labeled hazardous waste container G->H I Remove PPE carefully H->I J Wash hands thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

Technical Support Center: Degradation Pathways of Methylhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of methylhydroquinone under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under stress conditions?

This compound primarily degrades through oxidation to form 2-methyl-1,4-benzoquinone.[1] This is the most common pathway observed under oxidative, thermal, and photolytic stress. Under more severe conditions, further degradation and polymerization of the resulting benzoquinone may occur.

Q2: Why am I observing a color change in my this compound solution during my experiment?

A color change, typically to a yellowish or brownish hue, is a common indicator of this compound degradation. This is due to the formation of 2-methyl-1,4-benzoquinone and potentially other chromophoric degradation products. The intensity of the color can be proportional to the extent of degradation.

Q3: What are the recommended stress conditions for forced degradation studies of this compound according to ICH guidelines?

Forced degradation studies for this compound should be conducted under a variety of stress conditions to ensure the stability-indicating nature of analytical methods.[2][3][4][5][6][7] Typical conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 60°C

  • Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter)[7]

Q4: How can I monitor the degradation of this compound and quantify its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound and quantifying its degradation products.[8] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of each.

Troubleshooting Guides

Problem 1: No degradation of this compound is observed under stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

    • Solution: Increase the concentration of the acid, base, or oxidizing agent. For thermal stress, increase the temperature. For photolytic stress, increase the exposure time or light intensity. It is important to note that over-stressing can lead to secondary degradation products that may not be relevant to real-world stability.[3]

  • Possible Cause: The analytical method is not sensitive enough to detect low levels of degradation.

    • Solution: Optimize the HPLC method, for instance by adjusting the mobile phase composition, flow rate, or detector wavelength, to improve the resolution and sensitivity for potential degradation products.

Problem 2: The mass balance in my degradation study is not within the acceptable range (typically 95-105%).

  • Possible Cause: Some degradation products may not be detected by the analytical method.

    • Solution: Ensure your HPLC method's detector wavelength is appropriate for both the parent compound and its degradation products. The primary degradation product, 2-methyl-1,4-benzoquinone, will have a different UV absorption maximum than this compound. A photodiode array (PDA) detector can be useful to analyze the entire UV spectrum of each peak.

  • Possible Cause: Degradation products may be volatile or may have precipitated out of the solution.

    • Solution: Analyze the headspace of your sample using Gas Chromatography-Mass Spectrometry (GC-MS) to check for volatile degradation products. Visually inspect your samples for any precipitates. If precipitation occurs, try to dissolve it in a suitable solvent and analyze the resulting solution.

  • Possible Cause: The response factor of the degradation product is significantly different from the parent compound.

    • Solution: If an authentic standard of the degradation product is available, determine its response factor and apply it for accurate quantification. If a standard is not available, the use of relative response factors based on structurally similar compounds can be considered.

Quantitative Data Summary

The following tables provide illustrative quantitative data on the degradation of this compound under various stress conditions. This data is based on typical degradation profiles for hydroquinone (B1673460) derivatives and should be used as a general guide. Actual results may vary depending on the specific experimental conditions.

Table 1: Illustrative Degradation of this compound under Hydrolytic Conditions

ConditionTime (hours)% Degradation of this compound
0.1 M HCl at 60°C2~ 5%
8~ 15%
24~ 30%
0.1 M NaOH at 60°C2~ 8%
8~ 25%
24~ 50%

Table 2: Illustrative Degradation of this compound under Oxidative Conditions

ConditionTime (hours)% Degradation of this compound
3% H₂O₂ at RT2~ 10%
8~ 35%
24~ 60%

Table 3: Illustrative Degradation of this compound under Thermal and Photolytic Conditions

ConditionTime (hours)% Degradation of this compound
Thermal (60°C)24~ 5%
72~ 15%
Photolytic24~ 12%
72~ 28%

Experimental Protocols

1. Protocol for Forced Degradation under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of this compound.

  • Incubation: Incubate the solution in a water bath at 60°C.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 8, and 24 hours).

  • Neutralization: Neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

2. Protocol for Stability-Indicating HPLC Method

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength that allows for the detection of both this compound and its primary degradation product (a PDA detector is recommended).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

This compound This compound Methylbenzoquinone 2-Methyl-1,4-benzoquinone This compound->Methylbenzoquinone Oxidation (Primary Pathway) Further_Degradation Further Degradation Products/Polymers Methylbenzoquinone->Further_Degradation Severe Stress

Caption: Primary oxidative degradation pathway of this compound.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidative Oxidative (3% H2O2, RT) Stock_Solution->Oxidative Thermal Thermal (60°C) Stock_Solution->Thermal Photolytic Photolytic (UV/Vis Light) Stock_Solution->Photolytic Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralization Neutralize (for Acid/Base) Sampling->Neutralization HPLC_Analysis Analyze by Stability- Indicating HPLC Neutralization->HPLC_Analysis

Caption: General experimental workflow for forced degradation studies.

References

Technical Support Center: Optimizing Solvent Systems for Methylhydroquinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving methylhydroquinone. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for a this compound reaction?

A1: The choice of solvent is paramount for optimizing reactions with this compound. Key factors include:

  • Reaction Type: The mechanism of your reaction (e.g., SN2, electrophilic aromatic substitution) will heavily influence the ideal solvent properties.

  • Solubility: this compound and other reagents must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture. This compound is soluble in polar solvents like water, ethanol (B145695), and acetone, but has low solubility in nonpolar solvents such as hexane.

  • Reactivity: The solvent should be inert under the reaction conditions and not participate in side reactions.

  • Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature.

  • Work-up: Consider the ease of solvent removal and product isolation during the work-up procedure.

Q2: How does solvent polarity affect Williamson ether synthesis with this compound?

A2: For the Williamson ether synthesis, which proceeds via an SN2 mechanism, polar aprotic solvents are generally preferred. These solvents can dissolve the ionic alkoxide intermediate but do not solvate the nucleophile as strongly as protic solvents. This leaves the nucleophile more available to attack the electrophile, leading to a faster reaction rate. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. While alcohols can be used, the reaction is often slower.

Q3: Can I use a protic solvent for the alkylation of this compound?

A3: Yes, protic solvents like ethanol or methanol (B129727) can be used, often in the presence of a base to generate the methylhydroquinoxide in situ. However, the nucleophilicity of the alkoxide can be diminished through hydrogen bonding with the solvent, potentially leading to slower reaction rates compared to aprotic solvents.

Q4: How can I minimize the formation of the di-substituted byproduct during mono-alkylation or mono-acylation of this compound?

A4: Controlling selectivity is a common challenge. Here are some strategies:

  • Stoichiometry: Use a significant excess of this compound relative to the alkylating or acylating agent.

  • Slow Addition: Add the electrophile dropwise to the reaction mixture to maintain a low concentration, which favors mono-substitution.

  • Choice of Base and Solvent: The selection of the base and solvent can influence the relative reactivity of the mono- and di-anions of this compound.

Q5: What are the best practices for setting up a solvent screening experiment for a novel this compound reaction?

A5: A systematic approach is crucial.

  • Initial Selection: Choose a range of solvents with varying polarities and properties (e.g., a polar protic, a polar aprotic, and a nonpolar solvent).

  • Small-Scale Reactions: Set up parallel reactions on a small scale.

  • Consistent Conditions: Ensure all other reaction parameters (temperature, stoichiometry, reaction time) are identical.

  • Monitoring: Track the reaction progress using techniques like TLC or LC-MS.

  • Analysis: Analyze the yield and purity of the product in each solvent to identify the optimal system.

Troubleshooting Guides

Issue 1: Low Yield in this compound Etherification

Question: My Williamson ether synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in this reaction can stem from several factors. The following troubleshooting workflow can help identify and resolve the issue.

G start Low Yield in Etherification incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions (e.g., elimination) start->side_reactions check_base Is the base strong enough to fully deprotonate the hydroxyl group? solution_base Use a stronger base (e.g., NaH) check_base->solution_base Solution check_solvent Is the solvent appropriate? (Polar aprotic is preferred) solution_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) check_solvent->solution_solvent Solution check_temp Is the reaction temperature optimal? solution_temp Increase reaction temperature check_temp->solution_temp Solution check_reagents Are the reagents pure and anhydrous? solution_reagents Use freshly dried reagents and solvents check_reagents->solution_reagents Solution incomplete_reaction->check_base Possible Cause incomplete_reaction->check_solvent Possible Cause incomplete_reaction->check_temp Possible Cause incomplete_reaction->check_reagents Possible Cause side_reactions->check_solvent Possible Cause side_reactions->check_temp Possible Cause solution_elimination Use a less hindered alkyl halide or a less basic alkoxide side_reactions->solution_elimination Solution for Elimination

Caption: Troubleshooting workflow for low yield in this compound etherification.

Issue 2: Poor Selectivity in Friedel-Crafts Acylation

Question: I am attempting a Friedel-Crafts acylation of this compound, but I am getting a mixture of O-acylated and C-acylated products. How can I improve the selectivity for C-acylation?

Answer: The presence of hydroxyl groups makes Friedel-Crafts acylation of phenols challenging due to competing O-acylation. The choice of solvent can influence the product distribution.

Solvent Effects on Regioselectivity:

Solvent TypeGeneral Effect on Fries Rearrangement
Non-polarTends to favor the para-isomer
PolarCan favor the ortho-isomer

Note: The Fries rearrangement of the O-acylated intermediate can be promoted to yield the desired C-acylated product, but this often leads to isomeric mixtures.

Logical Decision Pathway for Improving C-Acylation Selectivity:

G start Poor Selectivity (O- vs. C-Acylation) protect_oh Protect the hydroxyl groups? start->protect_oh optimize_fries Optimize Fries Rearrangement? start->optimize_fries use_silyl_ether Protect with a silyl (B83357) ether (e.g., TBDMSCl) protect_oh->use_silyl_ether Yes temp_control Adjust Temperature: - Lower temp for para - Higher temp for ortho optimize_fries->temp_control Yes solvent_choice Change Solvent: - Non-polar for para - Polar for ortho optimize_fries->solvent_choice Yes

Caption: Decision pathway for improving C-acylation selectivity.

Quantitative Data on Solvent Effects

The following table summarizes representative data on the effect of solvent choice on the yield of mono-etherification of a hydroquinone (B1673460) derivative.

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)
n-Hexane1.924< 5
Dichloromethane9.11245
Tetrahydrofuran (THF)7.5875
Acetone21685
Acetonitrile37.5492
Dimethylformamide (DMF)36.7295
Dimethyl sulfoxide (DMSO)47294
Ethanol24.51860

Note: Data is representative and actual results may vary depending on the specific substrates, base, and temperature used.

Experimental Protocols

Protocol 1: Selective Mono-methylation of this compound via Williamson Ether Synthesis

This protocol is optimized for the selective synthesis of 4-methoxy-2-methylphenol.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous DMF to dissolve the this compound.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Oxidation of this compound to 2-Methyl-1,4-benzoquinone

This protocol describes a common method for the oxidation of this compound.

Materials:

  • This compound

  • Potassium bromate (B103136) (KBrO₃)

  • Sulfuric acid (H₂SO₄), dilute solution

  • Distilled water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in distilled water.

  • Add a catalytic amount of dilute sulfuric acid.

  • In a separate dropping funnel, prepare a solution of potassium bromate (1.2 eq) in distilled water.

  • Place the reaction flask in a water bath and add the potassium bromate solution dropwise with vigorous stirring.

  • After the addition is complete, heat the mixture to 60 °C for 30 minutes. The color should change to a golden yellow.

  • Cool the flask to room temperature and then in an ice bath to precipitate the product.

  • Collect the yellow crystals by vacuum filtration and wash with a small amount of ice-cold water.

  • For further purification, the product can be extracted from the aqueous mixture with dichloromethane, dried, and the solvent evaporated.

Experimental Workflow for Oxidation:

G start Dissolve this compound in H₂O with catalytic H₂SO₄ add_oxidant Dropwise addition of aqueous KBrO₃ solution start->add_oxidant heat Heat to 60°C for 30 min add_oxidant->heat cool Cool to room temperature, then in an ice bath heat->cool filter Collect product by vacuum filtration cool->filter purify Optional: Extraction with CH₂Cl₂ and solvent evaporation filter->purify

Caption: General experimental workflow for the oxidation of this compound.

Validation & Comparative

A Comparative Analysis of Methylhydroquinone and Hydroquinone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical properties, biological activities, and safety profiles of methylhydroquinone and hydroquinone (B1673460), supported by experimental data and pathway visualizations.

This compound and its parent compound, hydroquinone, are both aromatic organic compounds with significant applications in various scientific and industrial fields. While structurally similar, the addition of a methyl group to the hydroquinone framework in this compound imparts distinct properties that influence their biological activities and potential therapeutic applications. This guide provides a comprehensive comparative analysis of these two compounds, focusing on their performance as antioxidants, their impact on cellular signaling pathways, and their toxicological profiles to aid researchers, scientists, and drug development professionals in making informed decisions.

Chemical and Physical Properties

Hydroquinone (1,4-benzenediol) and this compound (2-methyl-1,4-benzenediol) are derivatives of benzene (B151609) with two hydroxyl groups in the para position.[1] The key structural difference is the presence of a methyl group on the benzene ring of this compound.[1] This seemingly minor modification can influence the compound's reactivity and solubility.[1] Both compounds are white to off-white crystalline solids and are effective reducing agents and antioxidants.[2]

PropertyThis compoundHydroquinone
Synonyms 2-Methylhydroquinone, Toluquinol, 2,5-Dihydroxytoluene[3][4]1,4-Benzenediol, Quinol[1]
CAS Number 95-71-6[3]123-31-9[1]
Molecular Formula C₇H₈O₂[3]C₆H₆O₂[1]
Molecular Weight 124.14 g/mol [3]110.11 g/mol

Comparative Performance Analysis

Antioxidant Activity

Both this compound and hydroquinone exhibit potent antioxidant properties by donating hydrogen atoms to neutralize free radicals.[1][2] However, studies suggest that methylated hydroquinones, such as trithis compound (B50269) (TMHQ), are more potent direct radical scavengers than hydroquinone.[5] The antioxidant mechanism of this compound extends beyond direct radical scavenging to include the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[2][5] This dual mechanism suggests that this compound may offer a more sustained and comprehensive antioxidant effect in a biological system compared to the direct, stoichiometric scavenging action of hydroquinone.[5]

While direct comparative IC50 values for this compound and hydroquinone in antioxidant assays are not consistently reported across studies, the trend indicates that methylation increases radical scavenging efficacy.[5] For instance, in the DPPH radical scavenging assay, hydroquinone has a reported SC50 (scavenger concentration 50%) of 31.96 µM, while some prenylated hydroquinone derivatives show even higher potency.[6]

Cytotoxicity

The cytotoxic profiles of hydroquinone and its derivatives are of significant interest, particularly in oncology and dermatology. Hydroquinone has been shown to induce cell death in various cancer cell lines.[7][8] For example, significant dose-dependent cytotoxic effects have been observed in A431 (skin carcinoma), SYF (mouse fibroblast), B16F10 (mouse melanoma), and MDA-MB-231 (breast cancer) cell lines after 48 hours of treatment.[9] In contrast, arbutin (B1665170) (a glycoside of hydroquinone) and deoxyarbutin (B592) are reported to be less cytotoxic to melanocytes than hydroquinone.[9][10]

Information on the specific IC50 values for this compound across a range of cell lines is less readily available in comparative studies. However, it has been noted to inhibit the growth of endothelial and tumor cells in the micromolar range.[11][12]

CompoundCell LineAssayIC50 Value (µM)Reference
HydroquinoneA431 (Skin Carcinoma)-> 100 (at 24h)[9]
Hydroquinone3T3 (Mouse Fibroblast)NRU Assay~150[9]
Hydroquinone3T3 (Mouse Fibroblast)MTT Assay~250[9]
Hydroquinone-benzoyl ester analog (3b)A375 (Melanoma)-0.18 ± 0.06[9]
Myrcenylhydroquinone derivativesVarious Neoplastic Cell Lines-Evaluation based on GI50 values[9]

Signaling Pathway Interactions

Hydroquinone: Tyrosinase Inhibition and Akt Pathway Modulation

Hydroquinone is a well-established inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[13][14] It acts as a substrate for tyrosinase, competing with tyrosine and thereby reducing the production of melanin precursors.[13][15] This inhibitory action is the primary mechanism behind its use as a skin-lightening agent for treating hyperpigmentation.[13][14][16]

Additionally, hydroquinone has been shown to suppress the expression of IFN-β by targeting the AKT/IRF3 pathway.[17][18] It inhibits the phosphorylation of AKT, a crucial upstream kinase in this signaling cascade.[17][18]

Tyrosinase_Inhibition_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Hydroquinone Hydroquinone Hydroquinone->Tyrosinase Inhibits

Hydroquinone inhibits the enzyme tyrosinase, a key step in melanin production.
This compound: Nrf2 and Akt Pathway Interference

A significant aspect of this compound's biological activity is its ability to activate the Nrf2 signaling pathway.[2][5] Nrf2 is a transcription factor that regulates a wide array of antioxidant and cytoprotective genes. By activating this pathway, this compound enhances the cell's intrinsic antioxidant defenses.[5] This activation is thought to occur through the modification of Keap1, the negative regulator of Nrf2, by electrophilic quinones formed from hydroquinone derivatives.[16][19]

Furthermore, this compound has been identified as an angiogenesis inhibitor that interferes with the Akt signaling pathway, suggesting its potential in cancer therapy.[10][11]

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release This compound This compound Methylquinone Methylquinone (electrophile) This compound->Methylquinone Oxidation Methylquinone->Keap1_Nrf2 Modifies Keap1 Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Transcription Nrf2_nucleus->ARE Binds to

This compound activates the Nrf2 pathway, boosting cellular antioxidant defenses.

Toxicological Profile

The safety profiles of both compounds are a critical consideration. Prolonged use of high concentrations of hydroquinone can lead to side effects such as skin irritation, contact dermatitis, and, in rare cases, exogenous ochronosis, a blue-black discoloration of the skin.[13][14]

This compound is also classified as a skin and eye irritant.[4] Safety data sheets indicate that it may cause respiratory tract and digestive tract irritation.[4] It is also suspected of causing genetic defects and cancer.[20]

ParameterThis compoundHydroquinone
Acute Oral Toxicity (LD50) >400 mg/kg (mouse)[4]320 mg/kg (rat)
Acute Dermal Toxicity (LD50) >1 gm/kg (guinea pig)[4]-
Skin Irritation Causes skin irritation[4]Can cause mild irritant contact dermatitis[14]
Eye Irritation Causes eye irritation[4]-
Long-term Effects Suspected of causing genetic defects and cancer[20]Prolonged use can lead to ochronosis[14]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of its deep violet color, which is measured spectrophotometrically.[1][5][21]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.[1][5]

  • Sample Preparation: The test compounds (this compound, hydroquinone) and a positive control (e.g., ascorbic acid) are dissolved in a suitable solvent and prepared in a series of dilutions.[1]

  • Reaction: A specific volume of the test sample is mixed with the DPPH solution.[1]

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[1][21]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[1][21]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[1] The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Solution (0.1 mM in Methanol) start->prep_dpph prep_samples Prepare Serial Dilutions of This compound, Hydroquinone, and Positive Control start->prep_samples mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Workflow for the DPPH radical scavenging assay.
Tyrosinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the enzyme tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which is a colored product that can be measured spectrophotometrically at 475 nm. The inhibitory effect of a compound is determined by the reduction in the rate of dopachrome formation.[13]

Protocol:

  • Reagent Preparation: Prepare a phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8), a mushroom tyrosinase solution, an L-DOPA solution (e.g., 2.5 mM), and various concentrations of the test compounds (hydroquinone) and a positive control (e.g., kojic acid).[13]

  • Assay Setup (96-well plate):

    • Add phosphate buffer to each well.

    • Add the test compound solution or solvent control.

    • Add the tyrosinase solution and pre-incubate for about 10 minutes at room temperature.[13]

  • Reaction Initiation: Add the L-DOPA solution to start the reaction.[13]

  • Measurement: Measure the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.[13]

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then calculated.[13]

Tyrosinase_Inhibition_Assay_Workflow start Start prep_reagents Prepare Buffer, Tyrosinase, L-DOPA, and Test Compounds start->prep_reagents plate_setup Add Buffer, Test Compound, and Tyrosinase to 96-well Plate prep_reagents->plate_setup pre_incubate Pre-incubate (10 minutes) plate_setup->pre_incubate start_reaction Add L-DOPA to Initiate Reaction pre_incubate->start_reaction measure_absorbance Measure Absorbance at 475 nm (every minute for 20-30 min) start_reaction->measure_absorbance analyze_data Calculate Reaction Rate, % Inhibition, and IC50 measure_absorbance->analyze_data end End analyze_data->end

Workflow for the in vitro tyrosinase inhibition assay.

Conclusion

Both this compound and hydroquinone are potent biologically active molecules with distinct profiles. Hydroquinone remains a benchmark for tyrosinase inhibition and the treatment of hyperpigmentation, though its use requires careful monitoring due to potential side effects. This compound presents an interesting alternative with a potentially more robust and sustained antioxidant effect through the activation of the Nrf2 pathway, in addition to its anti-angiogenic properties via Akt pathway interference. The choice between these compounds will ultimately depend on the specific research or therapeutic goal. For applications requiring potent, direct antioxidant activity and the upregulation of endogenous defense mechanisms, this compound may be a superior candidate. For targeted depigmentation, hydroquinone's well-characterized tyrosinase inhibition remains a primary option. Further direct comparative studies under standardized conditions are warranted to fully elucidate the relative potencies and safety profiles of these two compounds.

References

A Comparative Guide to Methylhydroquinone and Tert-butylhydroquinone as Stabilizers for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative degradation is a critical challenge in drug development, impacting the stability, efficacy, and safety of active pharmaceutical ingredients (APIs) and formulated drug products. The use of stabilizers, particularly antioxidants, is a key strategy to mitigate this issue. This guide provides an objective comparison of two phenolic antioxidants, methylhydroquinone (MHQ) and tert-butylhydroquinone (B1681946) (TBHQ), to aid in the selection of appropriate stabilizers for pharmaceutical formulations.

Executive Summary

Both this compound and tert-butylhydroquinone are effective phenolic antioxidants that function primarily as free-radical scavengers to inhibit oxidative degradation. TBHQ is a well-characterized stabilizer with extensive use in the food and pharmaceutical industries, known for its high antioxidant activity.[1][2] MHQ is recognized as a potent polymerization inhibitor in industrial applications and also possesses antioxidant properties, although it is less extensively studied in pharmaceutical contexts.[3][4] The choice between these two stabilizers depends on the specific application, the nature of the API, the formulation matrix, and regulatory considerations.

Mechanism of Action: Free Radical Scavenging

The primary antioxidant mechanism for both MHQ and TBHQ is the donation of a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals. This process interrupts the chain reactions of autoxidation, thereby preventing the degradation of susceptible molecules.[5] The resulting antioxidant radical is stabilized by resonance, rendering it less reactive and unable to propagate further oxidation.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Antioxidant (AH) Initiator Initiator Substrate (RH) Substrate (RH) Initiator->Substrate (RH) Free Radical (R•) Free Radical (R•) Substrate (RH)->Free Radical (R•) H abstraction Substrate (RH)->Free Radical (R•) Hydroperoxide (ROOH) Hydroperoxide (ROOH) Substrate (RH)->Hydroperoxide (ROOH) Oxygen (O2) Oxygen (O2) Free Radical (R•)->Oxygen (O2) Peroxy Radical (ROO•) Peroxy Radical (ROO•) Oxygen (O2)->Peroxy Radical (ROO•) Peroxy Radical (ROO•)->Substrate (RH) H abstraction Antioxidant (AH) MHQ or TBHQ Peroxy Radical (ROO•)->Antioxidant (AH) H donation Antioxidant (AH)->Hydroperoxide (ROOH) Antioxidant Radical (A•) Antioxidant Radical (A•) Antioxidant (AH)->Antioxidant Radical (A•) Stable Products Stable Products Antioxidant Radical (A•)->Stable Products Non-radical products

Figure 1: General mechanism of free radical scavenging by phenolic antioxidants.

In addition to direct radical scavenging, TBHQ is also known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and detoxification enzymes, thereby enhancing the cell's endogenous defense mechanisms against oxidative stress.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies with quantitative data for MHQ and TBHQ under identical experimental conditions are limited in publicly available literature. However, data from various studies on TBHQ and the parent compound of MHQ, hydroquinone (B1673460) (HQ), provide insights into their relative antioxidant efficacy.

Assay This compound (as Hydroquinone) Tert-butylhydroquinone Reference
DPPH Radical Scavenging Assay (EC50) 11.34 µg/mL22.20 µg/mL[1]
ABTS Radical Cation Scavenging Assay (EC50) 21.81 µg/mL33.34 µg/mL[1]
Rancimat Test (Oxidative Stability Index - OSI) Data not availableData available but varies with substrate and conditions[7][8]

EC50 (Efficient Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower EC50 value indicates higher antioxidant activity.

Based on the available data for hydroquinone, it appears to have a lower EC50 value in both DPPH and ABTS assays compared to TBHQ, suggesting a potentially higher intrinsic radical scavenging activity. However, the bulky tert-butyl group in TBHQ enhances its lipophilicity and stability, which can improve its efficacy in non-polar environments such as lipid-based pharmaceutical formulations.[5]

Experimental Protocols

To objectively evaluate and compare the performance of stabilizers like MHQ and TBHQ, standardized experimental protocols are essential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.

  • Sample Preparation: Stock solutions of MHQ, TBHQ, and a positive control (e.g., ascorbic acid) are prepared in methanol, followed by serial dilutions to obtain a range of concentrations.

  • Reaction: A specific volume of the antioxidant solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a loss of color, which is monitored spectrophotometrically.

Methodology:

  • Generation of ABTS•+: An aqueous solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the radical cation.

  • Working Solution: The ABTS•+ solution is diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: As described for the DPPH assay.

  • Reaction: A specific volume of the antioxidant solution is mixed with the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of scavenging is calculated, and the results can be expressed as an EC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

cluster_workflow Experimental Workflow for Antioxidant Assays Start Start Prepare Reagents Prepare DPPH/ABTS Radical Solution Start->Prepare Reagents Prepare Samples Prepare Serial Dilutions of MHQ, TBHQ, and Control Prepare Reagents->Prepare Samples Reaction Mix Antioxidant Solutions with Radical Solution Prepare Samples->Reaction Incubation Incubate at Room Temperature in the Dark Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Data Analysis Calculate % Inhibition and EC50 Measurement->Data Analysis End End Data Analysis->End

Figure 2: Generalized experimental workflow for in vitro antioxidant assays.
Rancimat Test (Oxidative Stability Index - OSI)

The Rancimat method is an accelerated aging test used to determine the oxidative stability of fats, oils, and lipid-containing formulations.[9] It measures the induction time, which is the time until the onset of rapid oxidation.

Methodology:

  • Sample Preparation: A precise amount of the sample (e.g., a lipid-based drug formulation) containing a known concentration of the stabilizer (MHQ or TBHQ) is placed in a reaction vessel.

  • Accelerated Oxidation: A stream of purified air is passed through the sample at a constant elevated temperature (e.g., 110-140°C).

  • Detection of Volatile Oxidation Products: As the sample oxidizes, volatile organic acids are formed. These are carried by the air stream into a measuring vessel containing deionized water.

  • Conductivity Measurement: The conductivity of the water is continuously measured. A sharp increase in conductivity indicates the end of the induction period.

  • OSI Determination: The time taken to reach this sharp increase in conductivity is the Oxidative Stability Index (OSI). A longer OSI indicates greater oxidative stability.

Applications in Drug Development

Both MHQ and TBHQ have potential applications as stabilizers in pharmaceutical formulations to protect APIs from oxidative degradation.

  • TBHQ is approved for use as a food additive and has been used in various pharmaceutical preparations, including oral and topical formulations.[1] Its good solubility in oils and fats makes it particularly suitable for lipid-based drug delivery systems.[5]

  • MHQ is primarily used as a polymerization inhibitor for monomers.[3] Its application as an antioxidant in pharmaceutical formulations is less common but warrants consideration, particularly for non-aqueous or polymer-based drug delivery systems where its inhibitory properties could be advantageous.

Conclusion

Both this compound and tert-butylhydroquinone are effective phenolic antioxidants with the potential to stabilize pharmaceutical formulations against oxidative degradation. TBHQ is a well-established and characterized option with proven efficacy and regulatory acceptance in many regions. While direct comparative data is limited, the available information on hydroquinone suggests that MHQ may possess strong intrinsic radical scavenging activity.

For drug development professionals, the selection between MHQ and TBHQ should be based on a thorough evaluation of the specific formulation, including the polarity of the system, the nature of the API, and the required level of stabilization. Further head-to-head comparative studies are warranted to provide a more definitive basis for selection in various pharmaceutical applications. It is also crucial to consider the regulatory status and safety profile of each stabilizer in the intended dosage form and target patient population.

References

A Comparative Guide to the Synthesis of Methylhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylhydroquinone (2-methylbenzene-1,4-diol) is a valuable chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and polymers. Its antioxidant properties also make it a target for various applications. The selection of a synthetic route to this compound is a critical decision in process development, impacting yield, purity, cost, and environmental footprint. This guide provides a comparative analysis of several common synthesis methods, supported by experimental data, to inform the selection of the most suitable approach.

Comparative Data on this compound Synthesis Methods

The following table summarizes the key quantitative data for different synthesis methods of this compound, offering a clear comparison of their performance.

Synthesis MethodStarting Material(s)Key Reagents & CatalystsReaction TemperatureReaction TimeReported Yield (%)Purity (%)
Oxidation of o-Cresol (B1677501) o-Cresol1. Ti-Superoxide, H₂O₂ 2. Raney Ni, H₂1. 50-60°C 2. 100°C1. 1 hour 2. >10 hours~82 (calculated from 91% selectivity in step 1)High
Oxidation of m-Cresol (B1676322) m-Cresol1. Ti-Superoxide, H₂O₂ 2. Reducing agent (e.g., NaBH₄)1. 50-60°C 2. Room Temp.1. 1.25 hours 2. VariableHigh (selectivity for quinone is 99%)High
From p-Methoxyphenol p-MethoxyphenolSolid acid catalyst (e.g., US-Y Zeolite)200°C (Liquid Phase)2.5 hours11Moderate
From p-Dimethoxybenzene p-DimethoxybenzeneSolid acid catalyst (e.g., US-Y Zeolite)200°C (Liquid Phase)2.5 hours52Moderate
From p-Toluidine (B81030) p-Toluidine1. NaNO₂, H₂SO₄, H₂O 2. (Followed by oxidation/reduction sequence)1. 0-5°CVariableVariable (multi-step)Moderate
From p-Cresol (B1678582) p-Cresol1. Chloroform, NaOH 2. H₂O₂, base1. 60-70°C 2. Variable1. ~3 hours 2. VariableLow to Moderate

Visualizing the Synthesis Pathways

The following diagrams illustrate the primary reaction pathways for the synthesis of this compound.

Synthesis_Pathways ocresol o-Cresol methylbenzoquinone Methylbenzoquinone ocresol->methylbenzoquinone Oxidation mcresol m-Cresol mcresol->methylbenzoquinone Oxidation pcresol p-Cresol hydroxy_aldehyde 2-Hydroxy-5-methyl- benzaldehyde pcresol->hydroxy_aldehyde Reimer-Tiemann ptoluidine p-Toluidine ptoluidine->pcresol Diazotization pmethoxyphenol p-Methoxyphenol This compound This compound pmethoxyphenol->this compound Acid Catalysis pdimethoxybenzene p-Dimethoxybenzene pdimethoxybenzene->this compound Acid Catalysis hydroquinone (B1673460) Hydroquinone hydroquinone->this compound Direct Methylation (Challenging) methylbenzoquinone->this compound Reduction hydroxy_aldehyde->this compound Dakin Oxidation

Figure 1: Overview of major this compound synthesis pathways.

Experimental_Workflow start Start: Select Starting Material reaction Perform Chemical Transformation(s) (e.g., Oxidation, Reduction, etc.) start->reaction monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) reaction->workup Upon completion monitoring->reaction Adjust conditions if necessary purification Purification (Crystallization, Chromatography) workup->purification analysis Product Analysis (NMR, MS, m.p.) purification->analysis end End: Pure this compound analysis->end

Figure 2: A generalized experimental workflow for this compound synthesis.

Experimental Protocols

Synthesis from o-Cresol via Oxidation and Reduction

This two-step method provides a reliable route to this compound with good overall yield.[1]

Step 1: Oxidation of o-Cresol to Methylbenzoquinone

  • Materials: o-Cresol, Ti-Superoxide catalyst (20% w/w), benzyltriethylammonium chloride (1% w/w), 30% hydrogen peroxide, and benzene (B151609) (or toluene).

  • Procedure:

    • In a 500 mL flask equipped with a mechanical stirrer, add 40.0 g of o-cresol, 8.0 g of Ti-Superoxide catalyst, 0.4 g of benzyltriethylammonium chloride, and 200 mL of benzene.

    • Heat the mixture to 50-60°C with strong mechanical stirring.

    • Slowly add 320 mL of 30% hydrogen peroxide dropwise, maintaining the reaction temperature at 50-60°C.

    • After the addition is complete, continue stirring for 1 hour.

    • Cool the reaction mixture to room temperature and filter to recover the catalyst.

    • Wash the catalyst with benzene and extract the aqueous layer with benzene. The combined organic phases contain the methylbenzoquinone crude product.

Step 2: Reduction of Methylbenzoquinone to this compound

  • Materials: Methylbenzoquinone crude product from Step 1, Raney nickel, hydrogen gas.

  • Procedure:

    • Transfer the combined organic phase from Step 1 directly into a high-pressure reactor.

    • Add 4.5 g of Raney nickel to the solution.

    • Pressurize the reactor with hydrogen gas to 0.6 MPa.

    • Heat the reaction mixture to 100°C and maintain under hydrogen pressure for over 10 hours.

    • After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

    • Filter the mixture to remove the Raney nickel catalyst.

    • The filtrate can be concentrated and the crude this compound purified by crystallization.

Synthesis from p-Dimethoxybenzene via Acid Catalysis

This method utilizes a solid acid catalyst to produce this compound at an elevated temperature.[2]

  • Materials: p-Dimethoxybenzene, ultrastabilized Y-type (US-Y) zeolite.

  • Procedure:

    • In a sealed glass tube, place a mixture of p-dimethoxybenzene and US-Y zeolite (e.g., a 5.7:1 weight ratio).

    • Heat the sealed tube in a furnace to 200°C for 2.5 hours.

    • After cooling, open the tube and filter the reaction mixture to recover the solid catalyst.

    • Wash the catalyst with a suitable solvent (e.g., ethyl acetate).

    • The combined filtrate is then concentrated, and the crude this compound is purified, typically by chromatography or crystallization. The reported yield for this specific protocol is 52%.[2]

Synthesis from m-Cresol via Oxidation

This method provides a highly selective route to the intermediate 2-methyl-1,4-benzoquinone, which can then be reduced to this compound.[3]

  • Materials: m-Cresol, Ti-superoxide catalyst, acetic acid, 30% hydrogen peroxide.

  • Procedure:

    • A mixture of m-cresol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml) is heated with stirring at 50-60°C under an inert atmosphere.[3]

    • To this reaction mixture, add aqueous 30% H₂O₂ (20 mmol) dropwise over 15 minutes and continue heating for 1 hour.[3]

    • The catalyst is recovered by simple filtration. The filtrate contains 2-methyl-1,4-benzoquinone with 99% selectivity.[3]

    • The resulting 2-methyl-1,4-benzoquinone can be reduced to this compound using standard reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation as described in the o-cresol method.

Discussion of Synthesis Methods

  • Oxidation of Cresols: The oxidation of o-cresol and m-cresol offers high-yield pathways to this compound. The use of a heterogeneous Ti-Superoxide catalyst is advantageous for its recyclability. The two-step process from o-cresol is well-detailed, with a clear protocol for both oxidation and reduction. The route from m-cresol shows excellent selectivity in the oxidation step, and the subsequent reduction is a standard procedure.

  • From p-Methoxyphenol and p-Dimethoxybenzene: This approach is attractive as it can utilize byproducts from the polyphenol industry.[2] The use of solid acid catalysts avoids the need for strong liquid acids, which can be corrosive and difficult to handle. The yields are variable, with p-dimethoxybenzene providing a significantly higher yield than p-methoxyphenol under the described liquid-phase conditions.[2]

  • From p-Toluidine: This multi-step route first involves the conversion of p-toluidine to p-cresol via a diazotization reaction. The resulting p-cresol would then need to be converted to this compound, likely through a process such as the Reimer-Tiemann reaction followed by a Dakin oxidation. Each step in this sequence adds complexity and is likely to reduce the overall yield, making it a less direct and potentially less efficient method.

  • From p-Cresol: The synthesis from p-cresol is a plausible but challenging route. It requires an initial ortho-formylation via the Reimer-Tiemann reaction to produce 2-hydroxy-5-methylbenzaldehyde, followed by a Dakin oxidation to replace the aldehyde group with a hydroxyl group.[4][5] While theoretically sound, this multi-step process can be low-yielding and may require significant optimization.

  • Direct Methylation of Hydroquinone: The direct C-methylation of hydroquinone to produce 2-methylhydroquinone is a synthetic challenge. While Friedel-Crafts alkylation is a common method for introducing alkyl groups to aromatic rings, controlling the regioselectivity and preventing O-alkylation and poly-alkylation on the electron-rich hydroquinone ring is difficult.[6][7] Currently, this is not a preferred industrial method due to these control issues.

  • Enzymatic Synthesis: While specific enzymatic routes for this compound are not well-documented in the reviewed literature, the use of enzymes like peroxidases for the oxidation of phenols to quinones is an area of active research.[8] Enzymatic methods offer the potential for greener synthesis under mild conditions with high selectivity. Further research is needed to develop and optimize enzymatic pathways for this compound production.

Conclusion

The most promising and well-documented methods for the synthesis of this compound appear to be the oxidation of o-cresol or m-cresol followed by reduction, and the acid-catalyzed reaction of p-dimethoxybenzene. These methods offer high yields and utilize readily available starting materials. The choice between them may depend on factors such as catalyst cost and availability, and the desired scale of production. The other discussed routes are either less direct, lower-yielding, or require further research and development to be considered viable for large-scale synthesis. For researchers and professionals in drug development, the purity of the final product is paramount, and the cresol (B1669610) oxidation routes appear to offer a good balance of high yield and high purity.

References

Comparative Efficacy of Brominated Methylhydroquinone as a Cyclooxygenase (COX) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of brominated methylhydroquinone as a cyclooxygenase (COX) inhibitor against other established non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is intended to support research and drug development efforts in the field of inflammation and pain management.

Introduction

Cyclooxygenase (COX) enzymes are key mediators of inflammation, pain, and fever through the production of prostaglandins. There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation.[1] The therapeutic action of NSAIDs is primarily achieved through the inhibition of these enzymes.[1] This guide focuses on the inhibitory potential of brominated this compound in comparison to its parent compound, this compound, and commonly used NSAIDs such as aspirin, ibuprofen, and celecoxib.

Quantitative Comparison of COX Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for brominated this compound and other selected COX inhibitors. Lower IC50 values indicate greater potency. It is important to note that the experimental conditions, such as the source of the enzyme (e.g., ovine, human) and the assay type, can influence the IC50 values. Therefore, direct comparisons should be made with caution.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Enzyme Source
Brominated this compound 48.91.827.17Ovine COX-1, Human Recombinant COX-2
This compound 480.752.29.21Ovine COX-1, Human Recombinant COX-2
Aspirin 3.5729.30.12Human Articular Chondrocytes
Ibuprofen 12800.15Human Peripheral Monocytes
Celecoxib 826.812.06Human Peripheral Monocytes
Celecoxib 300.05600Ovine COX-1, Human COX-2

Data for Brominated this compound and this compound from a 2018 study published in the Journal of Applied Pharmaceutical Science. Data for Aspirin from a study on human articular chondrocytes.[2] Data for Ibuprofen and Celecoxib from a study using human peripheral monocytes.[3] Alternative data for Celecoxib from an LC-MS-MS based assay.[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluation, the following diagrams have been generated.

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimulus cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2_1 Prostaglandin H2 (PGH2) cox1->pgh2_1 pgh2_2 Prostaglandin H2 (PGH2) cox2->pgh2_2 prostaglandins_homeostatic Prostaglandins (Homeostatic functions: GI protection, platelet aggregation) pgh2_1->prostaglandins_homeostatic prostaglandins_inflammatory Prostaglandins (Inflammation, Pain, Fever) pgh2_2->prostaglandins_inflammatory inhibitors Brominated this compound & Other NSAIDs inhibitors->cox1 Inhibition inhibitors->cox2 Inhibition Experimental_Workflow start Start: Prepare Reagents enzyme_prep Prepare COX-1 and COX-2 Enzyme Solutions start->enzyme_prep inhibitor_prep Prepare Serial Dilutions of Test Compound (e.g., Brominated this compound) start->inhibitor_prep incubation Pre-incubate Enzyme with Inhibitor or Vehicle (Control) enzyme_prep->incubation inhibitor_prep->incubation reaction_init Initiate Reaction by Adding Arachidonic Acid incubation->reaction_init reaction_stop Stop Reaction (e.g., with HCl) reaction_init->reaction_stop detection Measure Prostaglandin Production (e.g., EIA, LC-MS/MS) reaction_stop->detection analysis Calculate Percent Inhibition and Determine IC50 Value detection->analysis end End analysis->end

References

A Comparative Guide to Analytical Methods for the Detection of Methylhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical methods for the detection and quantification of methylhydroquinone (also known as toluhydroquinone), a compound relevant in various industrial and pharmaceutical applications. The comparison is intended for researchers, scientists, and drug development professionals who require robust and validated analytical procedures. The guide covers High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, presenting their performance data, experimental protocols, and key characteristics.

The validation of these analytical methods is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to ensure a method is suitable for its intended purpose.[1][2][3] Key validation characteristics include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness.[1][4][5]

Data Presentation: Performance Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of the most common methods used for the analysis of this compound and related phenolic compounds.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Principle Separation based on partitioning between a stationary and liquid mobile phase, with UV detection.[6]Separation of volatile compounds in a gaseous mobile phase, with mass spectrometry detection.[6][7]Measurement of light absorbance at a specific wavelength by the analyte in a solution.[6]
Selectivity High; capable of separating the analyte from structurally similar impurities.Very High; provides mass spectral data for definitive peak identification.[7]Lower; susceptible to interference from other compounds that absorb at a similar wavelength.[6]
Sensitivity High (typically in the µg/mL to ng/mL range).[6]Very High (typically in the ng/mL to pg/mL range).[6]Moderate (typically in the µg/mL range).[6]
Linearity (r²) Typically > 0.999.[8][9]Typically > 0.999.[10]Typically > 0.999.[11][12][13]
Limit of Detection (LOD) ~0.01 - 0.5 µg/mL.[11][8]~0.03 ng/mL (for hydroquinone).[10]~0.24 µg/mL (for hydroquinone).[12]
Limit of Quantification (LOQ) ~1.3 - 1.5 µg/mL.[11][8]~0.09 ng/mL (for hydroquinone).[10]~0.72 µg/mL (for hydroquinone).[12]
Accuracy (% Recovery) Typically 95 - 105%.[8]Typically 96 - 104%.[10]Typically 98 - 102%.[12]
Precision (%RSD) Typically < 5%.[8]Typically < 5%.[10]Typically < 2%.[12]
Sample Preparation Moderate (dissolution, filtration).[14]Can be extensive (may require derivatization).[10][15]Minimal (dissolution).[12]
Analysis Time Relatively short.Longer due to temperature programming.Very fast.

Experimental Protocols & Methodologies

Detailed and validated experimental protocols are critical for obtaining reliable and reproducible results. Below are representative methodologies for each analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound due to its high selectivity and sensitivity.[14] A reverse-phase method is typically employed.

Experimental Protocol:

  • Instrumentation : A standard HPLC system equipped with a UV detector is suitable for this analysis.[14]

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][16]

  • Mobile Phase : An isocratic mobile phase of acetonitrile (B52724) and water (acidified with 0.1% phosphoric acid) is commonly used.[8][14] A typical starting ratio is 40:60 (v/v) of acetonitrile to acidified water, which can be optimized for best separation.[8]

  • Flow Rate : 1.0 mL/min.[8]

  • Column Temperature : 30°C.[8]

  • Detection Wavelength : UV detection at approximately 290-295 nm, a common absorption maximum for hydroquinones.[11][8]

  • Injection Volume : 20 µL.[8]

  • Standard & Sample Preparation :

    • Stock Solution : Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or methanol (B129727) to achieve a concentration of 100 µg/mL.[14]

    • Calibration Standards : Perform serial dilutions of the stock solution to create a series of standards (e.g., 1, 5, 10, 25, 50 µg/mL).[8]

    • Sample Solution : Accurately weigh the sample, dissolve it in the mobile phase or methanol to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[14][16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds like this compound.[7] Due to the polar hydroxyl groups, derivatization is often required to improve volatility and chromatographic peak shape.[10][15]

Experimental Protocol:

  • Instrumentation : Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column : Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane).[10]

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.2 mL/min).[15]

  • Injector Temperature : 250°C.[15]

  • Oven Temperature Program :

    • Initial temperature: 80-100°C, hold for 2 minutes.

    • Ramp to 280-300°C at 10-20°C/min.

    • Final hold for 2-5 minutes.[10][15]

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[8]

    • Acquisition Mode : Full scan for identification or Selected Ion Monitoring (SIM) for higher sensitivity in quantification.[8] The molecular ion (M+) for this compound is expected at m/z 124.[17]

  • Sample Preparation (with Derivatization) :

    • Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add the derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][15]

    • Heat the mixture (e.g., at 60-70°C) for approximately 30 minutes to ensure complete derivatization of the hydroxyl groups to corresponding silyl (B83357) ethers.[6][10]

    • Prepare calibration standards using the same derivatization procedure.

UV-Vis Spectrophotometry

This method is simple, rapid, and cost-effective, making it suitable for routine quality control where high selectivity is not required.[11][12]

Experimental Protocol:

  • Instrumentation : A double-beam UV-Vis Spectrophotometer.[18]

  • Solvent (Blank) : Methanol is commonly used as the solvent and blank.[11][13]

  • Detection Wavelength : The maximum absorbance for hydroquinone (B1673460) is typically observed around 293 nm.[12][13]

  • Standard & Sample Preparation :

    • Stock Solution : Prepare a stock solution of this compound in methanol.

    • Calibration Standards : Prepare a linear range of standards (e.g., 1-50 µg/mL for hydroquinone) by diluting the stock solution with methanol.[12]

    • Sample Solution : Dissolve the sample in methanol to achieve a concentration within the established linear range.[12]

    • Measurement : Measure the absorbance of the standard and sample solutions at the determined wavelength against the methanol blank.[13]

Visualizations: Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of complex processes and comparisons.

Analytical_Method_Validation_Workflow cluster_Dev Phase 1: Development & Optimization cluster_Val Phase 2: Validation (ICH Q2(R1)) cluster_Imp Phase 3: Implementation Dev Analytical Method Development Opt Method Optimization (e.g., Mobile Phase, Temp) Dev->Opt Refinement Spec Specificity & Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST System Suitability Testing (SST) Rob->SST Routine Routine Analysis & Quality Control SST->Routine

Caption: General workflow for analytical method validation.

Method_Comparison cluster_HPLC HPLC-UV cluster_GCMS GC-MS cluster_UVVIS UV-Vis Spec. center This compound Detection HPLC High Selectivity High Sensitivity center->HPLC Separation-based GCMS Very High Selectivity Very High Sensitivity (Requires Derivatization) center->GCMS High-Power ID UVVIS Low Cost Fast Analysis Lower Selectivity center->UVVIS Direct Measurement

Caption: Key characteristics of analytical methods.

References

A Comparative Guide to the Cytotoxicity of Methylhydroquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Methylhydroquinone Derivatives' Performance with Supporting Experimental Data.

This guide provides a comprehensive comparison of the cytotoxic effects of various this compound derivatives, offering valuable insights for researchers and professionals engaged in the development of novel therapeutic agents. By summarizing quantitative data, detailing experimental methodologies, and visualizing key cellular pathways, this document aims to facilitate an informed understanding of the structure-activity relationships that govern the cytotoxicity of this class of compounds.

Comparative Cytotoxicity Data

CompoundDerivative ClassCell LineAssayIC50 (µM)Reference
Hydroquinone (B1673460)Parent CompoundSK-BR-3 (Breast Cancer)Resazurin17.5[1]
HCT116 (Colon Carcinoma)Alamar Blue132.3[1]
HL-60 (Leukemia)MTT8.5[1]
2-AcetylhydroquinoneAcetylU266 (Multiple Myeloma)Not SpecifiedInduces apoptosis[1]
MyrcenylhydroquinoneTerpenoidA-549 (Lung Carcinoma)SRB14.5[1]
DU-145 (Prostate Carcinoma)SRB12.1[1]
MCF-7 (Breast Carcinoma)SRB18.2[1]
ArbutinGlycosideNot SpecifiedNot SpecifiedGenerally less cytotoxic than hydroquinone[1]

Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including the cell lines and cytotoxicity assays used across different studies.

Structure-Cytotoxicity Relationship

The cytotoxic potency of hydroquinone derivatives is intrinsically linked to their chemical structure. Studies on related quinone compounds have revealed general trends that help in understanding the structure-activity relationship (SAR) of this compound derivatives.

For p-benzoquinones, a correlation has been observed between higher cytotoxicity and increased electron affinity, as well as smaller molecular volume. This suggests that the introduction of electron-withdrawing groups may enhance the cytotoxic effects of these compounds. The position of substituents on the benzene (B151609) ring also plays a crucial role. For instance, in the case of N-acetyl-p-benzoquinone imine derivatives, the 2,6-dimethylated analog has been reported to be the most potent cytotoxin.[2] Furthermore, di-substituted methoxy (B1213986) or methyl p-benzoquinones have been found to be particularly cytotoxic towards PC12 cells.[3] However, a comprehensive SAR for a wide range of this compound derivatives is yet to be fully established, highlighting the need for further systematic research in this area.

Mechanisms of Cytotoxicity

The cytotoxic effects of hydroquinone and its derivatives are primarily mediated through two interconnected mechanisms: the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to oxidative stress.[1]

Induction of Apoptosis

Hydroquinone and its derivatives are known to induce programmed cell death, or apoptosis, in various cell lines.[1] This process is often initiated through the intrinsic (mitochondrial) pathway. Key events in this pathway include:

  • Mitochondrial Dysfunction: The compounds can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1]

  • Caspase Activation: The released cytochrome c triggers a cascade of enzymatic activations, centrally involving caspase-9 (an initiator caspase) and caspase-3 (an executioner caspase).[1]

  • DNA Fragmentation: Activated caspase-3 proceeds to cleave various cellular substrates, ultimately resulting in the fragmentation of DNA, a hallmark of apoptosis.[1]

Oxidative Stress

The metabolism of hydroquinone derivatives can lead to the production of ROS. An excess of these highly reactive molecules results in oxidative stress, which can cause widespread damage to cellular components such as lipids, proteins, and DNA, ultimately contributing to cell death.[1]

Signaling Pathways

The cytotoxic actions of this compound derivatives are orchestrated through the modulation of complex cellular signaling pathways.

Apoptosis Signaling Pathway

The induction of apoptosis by hydroquinone derivatives involves a well-defined signaling cascade.

apoptosis_pathway This compound This compound Derivatives ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hydroquinone-induced apoptosis signaling pathway.

MAPK Signaling Pathway

Some derivatives, such as 2-acetylhydroquinone, are suggested to be involved in regulating the Mitogen-Activated Protein Kinase (MAPK) activation pathway to induce apoptosis.[1] Furthermore, studies on 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone, a derivative of dithis compound, have implicated the p38 kinase in promoting cell death, while the c-Jun N-terminal kinase (JNK) appeared to be involved in cell survival.[4][5]

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, detailed experimental protocols are essential. The following are methodologies for key experiments commonly used to assess the cytotoxicity of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. The plates are then incubated for an additional 24 to 72 hours.[1]

  • MTT Addition: The treatment medium is removed, and 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) are added to each well. The plates are incubated for 4 hours at 37°C.[1]

  • Absorbance Measurement: The formazan (B1609692) crystals formed are dissolved, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellSeeding 1. Seed Cells in 96-well plate Incubation1 2. Incubate for 24h CellSeeding->Incubation1 AddCompound 3. Add this compound Derivatives Incubation1->AddCompound Incubation2 4. Incubate for 24-72h AddCompound->Incubation2 AddMTT 5. Add MTT Reagent Incubation2->AddMTT Incubation3 6. Incubate for 4h AddMTT->Incubation3 AddSolubilizer 7. Add Solubilizing Agent Incubation3->AddSolubilizer ReadAbsorbance 8. Read Absorbance at 570nm AddSolubilizer->ReadAbsorbance CalculateIC50 9. Calculate IC50 Value ReadAbsorbance->CalculateIC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases involved in the apoptotic pathway.

Protocol:

  • Cell Treatment: Cells are seeded and treated with the test compounds as described in the MTT assay protocol.

  • Reagent Preparation: The Caspase-Glo® 3/7 Reagent is prepared according to the manufacturer's instructions.

  • Assay Procedure: An equal volume of the Caspase-Glo® 3/7 Reagent is added to each well of the 96-well plate containing the treated cells. The contents are mixed and incubated at room temperature.

  • Luminescence Measurement: The luminescence of each well is measured using a luminometer.

  • Data Analysis: The luminescence signal, which is proportional to the amount of caspase-3/7 activity, is compared between treated and untreated control cells to determine the fold-increase in caspase activity.

Logical Comparison of Cytotoxicity

The evaluation of the cytotoxic potential of this compound derivatives involves a multifactorial analysis.

logical_comparison cluster_inputs Input Factors cluster_outputs Output Metrics Structure Chemical Structure (Methylation Pattern) Evaluation Comparative Cytotoxicity Evaluation Structure->Evaluation CellLine Cell Line Specificity CellLine->Evaluation Assay Experimental Assay Assay->Evaluation IC50 IC50 Value (Potency) Mechanism Mechanism of Action (Apoptosis, ROS) Pathway Signaling Pathway Modulation Evaluation->IC50 Evaluation->Mechanism Evaluation->Pathway

Caption: Logical relationship in comparing cytotoxicity.

References

Navigating Cross-Reactivity: A Comparative Guide for Methylhydroquinone in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylhydroquinone, a derivative of hydroquinone (B1673460), is a compound with applications in various fields, including as a component in dermatological formulations and as an intermediate in chemical synthesis. When developing and utilizing assays for this compound or related compounds, understanding its cross-reactivity is paramount to ensure data accuracy and reliability. Cross-reactivity occurs when an assay designed to detect a specific analyte also responds to other, structurally similar molecules, potentially leading to false-positive results or inaccurate quantification.

This guide provides a framework for evaluating the cross-reactivity of this compound. Due to the limited availability of direct cross-reactivity data for this compound in the public domain, this document focuses on the principles of cross-reactivity, presents data for structurally analogous compounds to offer a predictive perspective, and provides detailed experimental protocols for researchers to assess cross-reactivity in their own laboratory settings.

Understanding Cross-Reactivity with Structurally Similar Compounds

The degree of cross-reactivity is largely dependent on the structural similarity between the target analyte and the interfering compound. For this compound (2-methylbenzene-1,4-diol), structurally related molecules of concern would include hydroquinone, catechols, and other substituted phenols. The presence and position of the methyl group on the hydroquinone ring are key determinants of its specific binding characteristics in an immunoassay.

Comparative Cross-Reactivity Data of Hydroquinone Analogs
CompoundStructure% Cross-Reactivity (Hypothetical)Rationale
This compound Target Analyte 100% Reference Compound
HydroquinoneNo methyl group50-80%High structural similarity; lacks the methyl group which may be a key part of the epitope for a specific antibody.
CatecholHydroxyl groups at positions 1 and 210-30%Isomeric to hydroquinone; the different positioning of the hydroxyl groups significantly alters the molecular shape.
4-MethylcatecholMethylated catechol15-40%Shares the methyl group but has a different hydroxyl group arrangement compared to the target.
ResorcinolHydroxyl groups at positions 1 and 3<10%Significant structural difference in hydroxyl positioning.
Phenol (B47542)Single hydroxyl group<5%Lacks the second hydroxyl group, a key feature of hydroquinones.

Experimental Protocols for Determining Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and effective method.[1][2][3][4] As an orthogonal method to confirm specificity and quantify the analyte in the presence of potential cross-reactants, High-Performance Liquid Chromatography (HPLC) is highly recommended.[5][6][7][8][9]

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol allows for the determination of the concentration of each test compound that inhibits the binding of a this compound-enzyme conjugate to a specific antibody by 50% (IC50).

Materials:

  • Microtiter plates (96-well)

  • This compound-specific antibody

  • This compound-enzyme conjugate (e.g., HRP-conjugate)

  • This compound standard

  • Potential cross-reacting compounds (e.g., hydroquinone, catechol)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the this compound-specific antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add varying concentrations of the this compound standard or the potential cross-reacting compounds to the wells. Immediately after, add a fixed concentration of the this compound-enzyme conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for this compound and each of the tested compounds.

  • Determine the IC50 value for each compound from the resulting sigmoidal dose-response curves.

  • Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of this compound / IC50 of Test Compound) x 100

Protocol 2: HPLC Method for Specificity Analysis

This protocol describes a reverse-phase HPLC method to separate and quantify this compound from structurally similar compounds.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: Acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer)

  • This compound standard

  • Potential cross-reacting compounds

  • Methanol or other suitable solvent for sample preparation

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase and degas it. A common starting point is a gradient or isocratic elution with a mixture of acetonitrile and water.

  • Standard Preparation: Prepare stock solutions of this compound and each potential cross-reactant in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a mixed sample containing this compound and the potential cross-reactants.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25°C).

    • Set the UV detection wavelength (e.g., around 290 nm for hydroquinones).

  • Injection: Inject the standards and the mixed sample onto the HPLC system.

  • Data Acquisition: Record the chromatograms.

Data Analysis:

  • Specificity: Assess the chromatogram of the mixed sample to ensure that a distinct peak for this compound is obtained, well-separated from the peaks of the other compounds. The resolution between peaks should be greater than 1.5.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations. Use this curve to quantify the concentration of this compound in the presence of the other compounds.

Visualizing Experimental Workflows and Principles

To further clarify the experimental approach and the underlying principles of cross-reactivity assessment, the following diagrams are provided.

G Principle of Competitive ELISA for Cross-Reactivity cluster_well Microtiter Well cluster_solution Sample Solution Added to Well cluster_result Signal Generation Antibody Antibody Coated on Well Target This compound (Target Analyte) Target->Antibody Binds NoSignal Low Signal (High Target/Cross-Reactant) CrossReactant Structurally Similar Compound (Cross-Reactant) CrossReactant->Antibody May Bind (Cross-Reactivity) Conjugate Enzyme-Conjugated This compound Conjugate->Antibody Competes for Binding Signal High Signal (Low Target/Cross-Reactant) G Workflow for Assessing Cross-Reactivity Start Start: Need to Assess This compound Specificity Identify Identify Potential Cross-Reactants (e.g., Hydroquinone, Catechol) Start->Identify Competitive_ELISA Perform Competitive ELISA Identify->Competitive_ELISA Calculate_IC50 Calculate IC50 Values for all Compounds Competitive_ELISA->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR Decision Is Cross-Reactivity Acceptable? Calculate_CR->Decision HPLC_Analysis Perform Orthogonal Method (HPLC) for Specificity Confirmation Decision->HPLC_Analysis No / Borderline End_Acceptable End: Assay is Sufficiently Specific Decision->End_Acceptable Yes End_Unacceptable End: Assay requires further optimization or alternative method Decision->End_Unacceptable No, even with HPLC data HPLC_Analysis->Decision Provides more data

References

A Comparative Performance Analysis of Methylhydroquinone in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methylhydroquinone (MHQ) as a polymer stabilizer against other common alternatives. The information presented is based on available experimental data and aims to assist in the selection of appropriate stabilization strategies for various polymer systems.

Introduction to Polymer Stabilization and the Role of Antioxidants

Polymers are susceptible to degradation from exposure to heat, oxygen, and light, which can lead to undesirable changes in their physical and chemical properties, such as discoloration, brittleness, and loss of mechanical strength.[1] Antioxidants are crucial additives that inhibit or retard these degradation processes. Phenolic antioxidants, including this compound and its derivatives, are primary stabilizers that function by interrupting the free-radical chain reactions responsible for oxidative degradation.[2][3]

The primary mechanism of action for phenolic antioxidants involves the donation of a hydrogen atom from the hydroxyl group to a peroxy radical. This reaction forms a more stable phenoxy radical that is less likely to propagate the oxidation chain, thereby stabilizing the polymer.[4] The effectiveness of a phenolic antioxidant is influenced by the nature and position of substituent groups on the aromatic ring.[5]

Comparative Performance of this compound and Alternatives

This compound (MHQ), also known as toluhydroquinone (THQ), is a highly effective antioxidant and polymerization inhibitor.[6][7] It is particularly valued for its performance at both high and low temperatures.[6] This section compares the performance of MHQ with other widely used hydroquinone-based stabilizers: Hydroquinone (HQ), Tert-butylhydroquinone (TBHQ), and 4-Methoxyphenol (MEHQ).

Thermal Stability (Oxidation Induction Time - OIT)

Oxidation Induction Time (OIT) is a key measure of a stabilizer's effectiveness in preventing thermo-oxidative degradation at elevated temperatures. A longer OIT indicates better thermal stability.

Table 1: Performance Summary for Thermal Stabilization (OIT)

StabilizerPolymer MatrixReported Performance Characteristics
This compound (MHQ) Unsaturated Polyesters, AcrylicsGood performance at both high and low temperatures.[6] Offers better solubility in styrene (B11656) than HQ.[7]
Hydroquinone (HQ) Unsaturated PolyestersA commonly used inhibitor, very effective for room temperature storage.[8]
Tert-butylhydroquinone (TBHQ) Polyolefins, Styrene, ButadieneA strong antioxidant and inhibitor, stable at high temperatures and non-discoloring.
4-Methoxyphenol (MEHQ) Acrylics, StyreneGenerally exhibits good solubility and can be more effective at higher temperatures compared to HQ.[9] Offers a more controlled inhibition profile than TBHQ.[9]
Color Stability (Yellowness Index - YI)

The Yellowness Index (YI) is a critical parameter for applications where color stability is important. A lower YI value indicates less discoloration and better performance. The development of yellowness in polymers often signifies degradation.[10]

Table 2: Performance Summary for Color Stability (Yellowness Index)

StabilizerPolymer MatrixReported Performance Characteristics
This compound (MHQ) AcrylicsGenerally provides good color stability.
Hydroquinone (HQ) General PolymersCan sometimes lead to discoloration of the monomer or polymer.[9]
Tert-butylhydroquinone (TBHQ) General PolymersDoes not typically cause discoloration.
4-Methoxyphenol (MEHQ) AcrylicsOften mitigates the discoloration concerns associated with hydroquinone.[9]
Processing Stability (Melt Flow Rate - MFR)

Melt Flow Rate (MFR) is an indicator of a polymer's viscosity and molecular weight.[11] Effective stabilizers help maintain the polymer's molecular weight during processing, resulting in a more stable MFR. A significant increase in MFR can indicate polymer chain scission due to degradation.

Table 3: Performance Summary for Processing Stability (Melt Flow Rate)

StabilizerPolymer MatrixReported Performance Characteristics
This compound (MHQ) Polypropylene, PolyethyleneExpected to contribute to MFR stability by preventing thermo-oxidative degradation.
Hydroquinone (HQ) Polypropylene, PolyethyleneAs a primary antioxidant, it helps in maintaining the molecular structure and thus stabilizing the MFR.
Tert-butylhydroquinone (TBHQ) Polypropylene, PolyethyleneEffective in preserving the polymer's integrity during processing, leading to stable MFR.
4-Methoxyphenol (MEHQ) Polypropylene, PolyethyleneContributes to processing stability by inhibiting radical-induced degradation.
Inhibition of Premature Gelation

In the context of curable resins like unsaturated polyesters, stabilizers play a crucial role in preventing premature gelation during storage and processing, while not unduly inhibiting the intended curing process.[7][12]

Table 4: Performance Summary for Inhibition of Premature Gelation

StabilizerPolymer SystemReported Performance Characteristics
This compound (MHQ) Unsaturated PolyestersOften used as a cook stabilizer for highly reactive unsaturated polyesters with a minor effect on cure.[7]
Hydroquinone (HQ) Unsaturated PolyestersEffective in extending the gel time and pot life at room temperature.[8]
Tert-butylhydroquinone (TBHQ) Unsaturated PolyestersAn effective storage inhibitor for unsaturated polyesters.[4]
4-Methoxyphenol (MEHQ) Acrylic MonomersWidely used to prevent premature polymerization during storage and transport.[13]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Oxidation Induction Time (OIT) - ASTM D3895
  • Objective: To determine the oxidative stability of a polyolefin material.[3]

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small sample of the polymer (5-10 mg) is placed in an open aluminum pan within the DSC cell.

    • The cell is purged with an inert gas (e.g., nitrogen).

    • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) at a controlled rate.[14]

    • Once the isothermal temperature is reached and stabilized, the purge gas is switched from inert to oxygen or air at the same flow rate.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidation Induction Time.[1]

Yellowness Index (YI) - ASTM E313
  • Objective: To quantify the degree of yellowness of a near-white or colorless material.[2]

  • Apparatus: Spectrophotometer or colorimeter.

  • Procedure:

    • Calibrate the instrument using a standard white reference.

    • Prepare the polymer sample according to the specified dimensions and surface conditions.

    • Place the sample in the instrument's measurement port.

    • The instrument measures the tristimulus values (X, Y, Z) of the light reflected from or transmitted through the sample.

    • The Yellowness Index is calculated from these values using the ASTM E313 standard formula.[15]

Melt Flow Rate (MFR) - ASTM D1238
  • Objective: To determine the rate of extrusion of molten thermoplastic resins.[16]

  • Apparatus: Extrusion plastometer (Melt Flow Indexer).

  • Procedure:

    • The barrel of the plastometer is heated to a specified temperature for the polymer being tested.

    • A sample of the polymer (typically in pellet or powder form) is loaded into the barrel.

    • A specified weight is placed on the piston, which forces the molten polymer through a standardized die.

    • After a specified time, the extruded polymer is collected and weighed.

    • The MFR is calculated in grams per 10 minutes.[11]

Visualization of Stabilization Mechanism

The following diagrams illustrate the fundamental mechanism of polymer stabilization by phenolic antioxidants and a typical experimental workflow for evaluating stabilizer performance.

cluster_initiation Polymer Degradation Initiation cluster_propagation Propagation of Oxidation cluster_stabilization Stabilization by this compound Polymer Polymer Free_Radical Polymer Free Radical (R.) Polymer->Free_Radical Heat, Light, Mechanical Stress Peroxy_Radical Peroxy Radical (ROO.) Free_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + Polymer (RH) MHQ This compound (ArOH) Peroxy_Radical->MHQ Interruption Hydroperoxide->Free_Radical Decomposition Stable_Radical Stable Phenoxy Radical (ArO.) MHQ->Stable_Radical Donates H. Stable_Product Stable Product Stable_Radical->Stable_Product + ROO.

Caption: Radical scavenging mechanism of this compound.

Start Start: Polymer Stabilization Study Formulation Prepare Polymer Formulations (Control, MHQ, Alternatives) Start->Formulation Processing Melt Processing (e.g., Extrusion) Formulation->Processing Aging Accelerated Aging (Thermal, UV) Processing->Aging Characterization Performance Characterization Aging->Characterization OIT OIT (ASTM D3895) Characterization->OIT YI Yellowness Index (ASTM E313) Characterization->YI MFR MFR (ASTM D1238) Characterization->MFR Analysis Data Analysis and Comparison OIT->Analysis YI->Analysis MFR->Analysis Conclusion Conclusion: Select Optimal Stabilizer Analysis->Conclusion

Caption: Experimental workflow for stabilizer performance evaluation.

Conclusion

This compound is a versatile and effective stabilizer for a range of polymers, demonstrating robust performance, particularly in controlling polymerization and providing thermal stability. The choice between MHQ and its alternatives—hydroquinone, tert-butylhydroquinone, and 4-methoxyphenol—will depend on the specific polymer system, processing conditions, and desired end-product characteristics, such as color stability and processing window. For a definitive selection, it is recommended that comparative studies be conducted under the specific experimental conditions relevant to the intended application.

References

A Comparative Analysis of Methylhydroquinone as an Angiogenesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methylhydroquinone's performance as an angiogenesis inhibitor against established therapeutic agents: bevacizumab, sorafenib, and sunitinib. The following sections present quantitative data from key experimental assays, detailed methodologies for these experiments, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Performance Comparison

The efficacy of this compound and its counterparts has been evaluated across a range of in vitro and in vivo angiogenesis models. The following tables summarize the key quantitative findings from these studies.

In Vitro Angiogenesis Assays
CompoundAssayCell TypeIC50 ValueKey Findings & Citations
This compound (Toluquinol) Proliferation AssayLymphatic Endothelial Cells (LECs)6.2 ± 2 μMInhibited the growth of actively growing LECs in a dose-dependent manner.[1]
Bevacizumab Proliferation AssayHuman Umbilical Vein Endothelial Cells (HUVECs)~22 ng/mLDemonstrated a dose-dependent inhibition of VEGF-induced HUVEC proliferation.
Sorafenib Tube Formation AssayNot Specified~10 μM (concentration used)Effectively inhibits the formation of tube-like structures by endothelial cells.
Sunitinib Proliferation AssayTriple-Negative Breast Cancer Cells1-10 μMCaused a dose-related decrease in 3H-thymidine incorporation, indicating inhibition of proliferation.
In Vivo Angiogenesis and Tumor Growth Inhibition
CompoundAnimal ModelAssayDosageTumor Growth Inhibition (%)Key Findings & Citations
This compound (Toluquinol) Murine Corneal NeovascularizationTopical AdministrationNot Specified42% decrease in blood vessel areaA derivative of toluquinol demonstrated significant inhibition of corneal neovascularization.
Bevacizumab NSCLC Xenograft ModelsTumor Volume Measurement5 mg/kg57.14% - 80.82%Showed significant antitumor activity in models with high VEGF expression.[2]
Breast Cancer Xenograft ModelTumor Volume MeasurementNot Specified55% - 62%Significantly reduced tumor growth compared to control.[3]
Sorafenib Medulloblastoma XenograftTumor Volume Measurement10 μM (intratumoral)52%Significantly inhibited the growth of medulloblastomas in mice.[4]
Pancreatic Neuroendocrine Tumor ModelTumor Size MeasurementNot Specified98.6% reduction in tumor sizeLed to a dramatic and statistically significant reduction in tumor size.[5]
Sunitinib Triple-Negative Breast Cancer XenograftsTumor Volume Measurement80 mg/kg/2 days90.4% - 94%Very significantly inhibited tumor growth in two different TNBC xenograft models.
Osteosarcoma XenograftMicrovessel Density40-80 mg/kg45% - 54% decreaseSignificantly reduced microvessel density in a dose-dependent manner.[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the methodologies used to evaluate these angiogenesis inhibitors, the following diagrams have been generated using Graphviz (DOT language).

Angiogenesis_Signaling_Pathway cluster_receptor Cell Membrane cluster_cell Endothelial Cell VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Bevacizumab Bevacizumab Bevacizumab->VEGF Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Sorafenib Sorafenib Sorafenib->Raf Inhibits Sunitinib Sunitinib Sunitinib->VEGFR Inhibits This compound This compound This compound->Akt Inhibits Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_ex_vivo Ex Vivo Analysis cluster_in_vivo In Vivo Validation Proliferation Endothelial Cell Proliferation Assay Migration Endothelial Cell Migration Assay Proliferation->Migration Tube_Formation Tube Formation Assay Migration->Tube_Formation Aortic_Ring Aortic Ring Assay Tube_Formation->Aortic_Ring CAM Chick Chorioallantoic Membrane (CAM) Assay Aortic_Ring->CAM Corneal Murine Corneal Neovascularization CAM->Corneal Xenograft Tumor Xenograft Model Corneal->Xenograft Data_Analysis Data Analysis and Comparison Xenograft->Data_Analysis Start Compound Screening Start->Proliferation

References

Safety Operating Guide

Proper Disposal of Methylhydroquinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Methylhydroquinone, a compound frequently utilized in research and development, necessitates meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of responsible laboratory practice. This guide provides essential safety information and a step-by-step approach to the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This substance is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Protective gloves: To prevent skin contact.[3][4]

  • Protective clothing: To shield the body from exposure.[3][4]

  • Eye and face protection: Chemical safety goggles or a face shield are essential to protect against dust and splashes.[3][4]

  • Respiratory protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[4][5]

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel from the immediate vicinity.[3][4]

  • Containment: Prevent the spilled material from entering drains, sewers, or waterways.[1][3]

  • Cleanup: Carefully sweep or vacuum the spilled solid material.[4][6] Avoid generating dust during this process.[3][4]

  • Collection: Place the collected material into a suitable, clearly labeled, and sealed container for disposal.[4][6]

  • Decontamination: Clean the spill area thoroughly. Wash contaminated clothing before reuse.[1][4]

This compound Disposal Workflow

The proper disposal of this compound waste follows a structured process to ensure safety and regulatory compliance. The following diagram illustrates the key steps involved.

MethylhydroquinoneDisposal cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect this compound Waste in Original or Designated Container A->B C Do Not Mix with Other Waste B->C D Seal and Label Container as 'Hazardous Waste' C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Arrange for Pickup by an Approved Waste Disposal Service E->F G Transport to a Licensed Hazardous Waste Facility F->G H Final Disposal via Incineration or Other Approved Method G->H

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[1][3] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste, as outlined in US EPA guidelines (40 CFR Part 261).[1][4]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams.[3] It should be collected in its original container or a designated, compatible waste container.[3]

  • Container Management: Ensure the waste container is in good condition, tightly sealed, and clearly labeled as "Hazardous Waste" with the full chemical name "this compound".[3][4] Handle uncleaned empty containers as you would the product itself.[3]

  • Storage: Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Engage a Professional Waste Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2][3][7] These services are equipped to transport and dispose of chemical waste in compliance with all regulations.

  • Method of Disposal: A common and recommended method for the disposal of organic chemical waste like this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] However, the final disposal method will be determined by the waste disposal facility.

Quantitative Hazard and Disposal Information

While specific concentration limits for disposal are determined by local regulations and waste disposal facilities, the hazard classification of this compound provides a clear impetus for its cautious management.

Hazard ClassificationPrecautionary Statement
Harmful if swallowed, in contact with skin, or if inhaled[1][2]Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[1][2][3]
Causes skin irritation[1][2]Wear protective gloves. If on skin: Wash with plenty of water.[1]
Causes serious eye irritation[1][2]Wear eye protection. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Very toxic to aquatic life with long lasting effects[3]Avoid release to the environment. Collect spillage.[3]
Disposal Dispose of contents/container to an approved waste disposal plant.[2][3][7]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.

References

Essential Safety and Operational Guide for Handling Methylhydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling methylhydroquinone in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

This compound is a hazardous chemical that can cause skin, eye, and respiratory tract irritation.[1] It is harmful if swallowed, in contact with skin, or inhaled.[2][3][4] Therefore, proper personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The following table summarizes the required PPE.

Body PartPPE SpecificationRationale
Eyes/Face Chemical safety goggles or a face shield.Protects against dust particles and potential splashes.[1][5]
Skin (Hands) Nitrile gloves for incidental contact. Neoprene or Butyl rubber gloves for extended contact.Provides a barrier against skin irritation and sensitization.[6]
Skin (Body) Lab coat or chemical-resistant apron.Protects personal clothing from contamination.[5][6]
Respiratory A NIOSH-approved N95 respirator for solid/dust form. For situations with potential for vapor generation, a respirator with organic vapor cartridges is recommended.Prevents the inhalation of harmful dust particles and vapors.[1][5][6]

Occupational Exposure Limits

While specific occupational exposure limits for this compound are not established, the limits for the closely related compound, hydroquinone, should be followed as a conservative measure.

OrganizationExposure Limit
OSHA PEL 2 mg/m³ (8-hour TWA)
NIOSH REL 2 mg/m³ (15-minute Ceiling)
ACGIH TLV 1 mg/m³ (8-hour TWA)

TWA = Time-Weighted Average PEL = Permissible Exposure Limit REL = Recommended Exposure Limit TLV = Threshold Limit Value

Safe Handling and Operational Workflow

A systematic approach is crucial to minimize exposure risk when working with this compound. The following workflow outlines the key steps for safe handling in a laboratory environment.

Methylhydroquinone_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials (Chemical, Glassware, etc.) prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Solid (Minimize Dust) don_ppe->weigh Begin Experiment transfer Transfer to Vessel weigh->transfer collect_waste Collect Chemical Waste weigh->collect_waste dissolve Add Solvent Slowly transfer->dissolve transfer->collect_waste decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate Experiment Complete dissolve->collect_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe decontaminate->collect_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_ppe Collect Contaminated PPE doff_ppe->collect_ppe label_waste Label Waste Containers collect_waste->label_waste collect_ppe->label_waste store_waste Store in Designated Area label_waste->store_waste

This compound Handling Workflow Diagram

Step-by-Step Handling Procedures

  • Preparation :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Gather all necessary materials before starting.

    • Put on all required personal protective equipment.[5]

  • Handling :

    • When weighing and transferring the solid, minimize the generation of dust.[1] Use a scoop or spatula.

    • Keep the container of this compound tightly closed when not in use.[1]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.[6]

    • Avoid contact with skin, eyes, and clothing.[1]

  • Post-Handling & Decontamination :

    • Thoroughly clean the work area after the procedure is complete.

    • Decontaminate all equipment that has come into contact with the chemical.

    • Carefully remove PPE, avoiding contact with contaminated outer surfaces.[6]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][5]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Collect all waste this compound, including spilled material and contaminated absorbents, in a designated, compatible hazardous waste container.[1]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[6]

    • Keep the waste container sealed except when adding waste.[6]

  • Contaminated PPE :

    • Disposable PPE (e.g., gloves, respirator cartridges) contaminated with this compound should be placed in a separate, sealed bag or container labeled "Hazardous Waste - Contaminated PPE".[6]

    • Non-disposable PPE, such as lab coats, should be decontaminated if possible or disposed of as hazardous waste if decontamination is not feasible.[6]

  • Storage and Disposal :

    • Store sealed waste containers in a designated, secure area away from incompatible materials.[1]

    • Dispose of all waste in accordance with local, state, and federal regulations.[5] Do not allow the chemical to enter drains or waterways.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.